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Core Science & Biosynthesis

Foundational

3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride: Technical Profile & Applications

This guide details the chemical properties, synthesis, and applications of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride , a critical heterocyclic building block.[1] [1] Executive Summary 3,5-Dimethyl-1H-1,2,4-triazole hy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and applications of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride , a critical heterocyclic building block.[1]

[1]

Executive Summary

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (CAS: 7343-34-2 for free base) is a substituted azole derivative distinguished by its amphoteric nature and high stability.[1][2] Unlike its unsubstituted parent compound—a precursor for the aromatase inhibitor Anastrozole—the 3,5-dimethyl derivative is primarily utilized as a ligand in coordination chemistry (MOFs) , a nitrification inhibitor in agriculture, and a pharmacophore in the design of novel antifungal and anticancer agents. This guide provides a rigorous analysis of its physicochemical properties, industrial synthesis, and functional applications.[1][3]

Chemical Identity & Physicochemical Profile

The hydrochloride salt enhances the water solubility of the free base, facilitating its use in aqueous reaction media and biological assays.

PropertySpecification
IUPAC Name 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride
Structure A five-membered ring containing three nitrogen atoms (positions 1, 2,[1][4] 4) with methyl groups at positions 3 and 5.[2][5][6][7][8][9][10]
CAS Number 7343-34-2 (Free Base); Salt forms often custom-prepared.[1]
Molecular Formula C₄H₇N₃[5] · HCl
Molecular Weight 97.12 g/mol (Free Base) / 133.58 g/mol (HCl Salt)
Melting Point 142–146 °C (Free Base); Salt typically decomposes >200 °C.
pKa 10.26 (Neutral species loss of H⁺); 2.45 (Protonated cation).[1]
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (hexane).[1]
Appearance White to off-white hygroscopic crystalline powder.
Synthesis & Manufacturing Protocols

The industrial synthesis of 3,5-dimethyl-1,2,4-triazole typically employs the Einhorn-Brunner or Pellizzari reaction types, favoring the condensation of hydrazine derivatives with acetamide equivalents.[1]

Core Synthesis Route: Diacetamide Condensation

This route is preferred for its atom economy and avoidance of highly toxic intermediates.

Reaction Scheme:


[1]

Step-by-Step Protocol:

  • Reagent Prep: Charge a glass-lined reactor with Diacetamide (1.0 eq) dissolved in ethanol.

  • Addition: Dropwise add Hydrazine Hydrate (1.1 eq) at 0–5 °C to prevent exotherm run-away.

  • Cyclization: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor consumption of diacetamide via TLC (MeOH:DCM 1:9).

  • Isolation: Evaporate solvent under reduced pressure. The residue is the free base.

  • Salt Formation: Dissolve the residue in minimal dry ethanol. Bubble anhydrous HCl gas or add 4M HCl in dioxane at 0 °C until pH < 2.

  • Purification: Precipitate the hydrochloride salt by adding diethyl ether. Filter and dry under vacuum over P₂O₅.

Synthesis_Workflow Start Start: Diacetamide + EtOH Add Add Hydrazine Hydrate (0-5 °C, Dropwise) Start->Add Reflux Reflux (4-6 hrs) Cyclization Add->Reflux Condensation Evap Evaporate Solvent (Free Base Isolation) Reflux->Evap Acid Acidification (HCl/Dioxane or HCl Gas) Evap->Acid Salt Formation Cryst Precipitation w/ Ether & Filtration Acid->Cryst Final Final Product: 3,5-Dimethyl-1,2,4-triazole HCl Cryst->Final

Figure 1: Step-by-step synthetic workflow for the production of 3,5-Dimethyl-1,2,4-triazole HCl.

Pharmaceutical & Industrial Applications[2][7][12][13]
3.1. Distinction from Anastrozole Precursors

It is critical to correct a common misconception: Anastrozole and Letrozole utilize unsubstituted 1,2,4-triazole.[1] The 3,5-dimethyl derivative is sterically hindered at the carbon positions, preventing the specific heme-iron coordination geometry required for current FDA-approved aromatase inhibitors. However, it serves as a vital isostere in Structure-Activity Relationship (SAR) studies to probe the steric limits of enzyme active sites.

3.2. Coordination Chemistry (MOFs)

The 3,5-dimethyl substitution pattern makes this compound an ideal bridging ligand for Metal-Organic Frameworks (MOFs) .[1]

  • Mechanism: The N1 and N2 atoms bridge metal centers (e.g., Cu²⁺, Zn²⁺), while the methyl groups provide hydrophobic shielding, enhancing the hydrolytic stability of the MOF.[1]

  • Application: Cu-DMT (Copper-3,5-dimethyltriazole) complexes exhibit potent antibacterial activity (e.g., against S. aureus) by generating reactive oxygen species (ROS) upon contact with bacterial membranes.[1]

3.3. Nitrification Inhibition (Agriculture)

Similar to 3,4-dimethylpyrazole phosphate (DMPP), the 3,5-dimethyl-1,2,4-triazole salt inhibits Ammonia Monooxygenase (AMO) in soil bacteria.[1]

  • Effect: Delays the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), reducing nitrogen leaching and N₂O emissions.[1]

Mechanism_Action Ligand 3,5-Dimethyl-1,2,4-triazole MOF Coordination Polymer (MOF) Ligand->MOF Chelation Metal Cu(II) / Zn(II) Ions Metal->MOF Bacteria Bacterial Membrane (S. aureus) MOF->Bacteria Surface Contact ROS ROS Generation (Oxidative Stress) Bacteria->ROS Catalytic Reaction Death Bacterial Cell Death ROS->Death

Figure 2: Mechanism of antibacterial action via Metal-Organic Framework (MOF) formation.[1]

Analytical Characterization

To validate the integrity of the synthesized hydrochloride salt, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       2.3–2.4 ppm (s, 6H): Two equivalent methyl groups at C3 and C5.[1]
      
    • 
       13.5–14.0 ppm (br s, 2H): NH proton and HCl proton (exchangeable).[1]
      
  • ¹³C NMR (DMSO-d₆):

    • 
       ~11-13 ppm: Methyl carbons.
      
    • 
       ~150-155 ppm: Quaternary carbons (C3/C5) of the triazole ring.
      
  • Mass Spectrometry (ESI+):

    • m/z = 98.1 [M+H]⁺ (matches free base mass + proton).[1]

Handling & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under standard temperature and pressure.[11] Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin.[1] Use standard PPE (gloves, goggles, fume hood).[1]

References
  • Synthesis of 1,2,4-Triazoles: BenchChem Protocols. "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." [1]

  • Physical Properties: NIST Chemistry WebBook. "1H-1,2,4-Triazole, 3,5-dimethyl- Phase change data."

  • Pharmaceutical Context: National Institutes of Health (PMC). "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents."[1][4][12] (Clarifying the role of triazole derivatives in aromatase inhibition).

  • Coordination Chemistry: Frontiers in Chemistry. "The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethyl-1, 2, 4-triazole metal organic frameworks."[1]

  • pKa & Acidity: Ovidius University Annals of Chemistry. "Determination of the pKa value of some 1,2,4-triazol derivatives."

Sources

Exploratory

Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride: A Technical Guide

Executive Summary As a Senior Application Scientist in synthetic methodology, I frequently encounter the need for high-purity, nitrogen-rich heterocycles. 3,5-Dimethyl-1H-1,2,4-triazole and its hydrochloride salt are ind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in synthetic methodology, I frequently encounter the need for high-purity, nitrogen-rich heterocycles. 3,5-Dimethyl-1H-1,2,4-triazole and its hydrochloride salt are indispensable building blocks. They serve as robust bridging ligands in the construction of complex metal-organic frameworks (MOFs)[1], as well as crucial intermediates in the synthesis of agricultural fungicides and pharmaceutical agents. The robust nature of this triazole core also allows for further functionalization, such as alkylation to form derivatives like 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride.

This whitepaper details a scalable, thermodynamically driven synthetic route to 3,5-dimethyl-1H-1,2,4-triazole hydrochloride, emphasizing mechanistic causality, self-validating experimental protocols, and rigorous phase-control during salt formation.

Mechanistic Pathway & Rationale

The construction of the 1,2,4-triazole core requires the precise assembly of C–N bonds. While solvothermal reactions of acetonitrile with hydrazine hydrate are commonly employed to produce 4-amino-1,2,4-triazole derivatives[2], the targeted synthesis of the 1H-isomer is best achieved via the condensation of an amidine with a hydrazide.

The Cyclization Cascade:

  • Condensation: Acetamidine hydrochloride is neutralized to its free base and reacted with acetohydrazide. This nucleophilic acyl substitution yields the acyclic intermediate, N'-acetamidoacetimidine.

  • Thermal Dehydration: The intermediate is subjected to a solvent-free thermal shock at 180 °C. This specific temperature is required to overcome the activation energy barrier for intramolecular cyclization, rapidly driving off water and forming the aromatic 1,2,4-triazole system[3].

  • Anhydrous Salt Formation: The free base is weakly basic. To form a stable hydrochloride salt without inducing hydrolysis, anhydrous hydrogen chloride gas must be introduced into an aprotic solvent system (e.g., diethyl ether).

SynthesisPathway A Acetamidine Hydrochloride C N'-Acetamidoacetimidine (Intermediate) A->C Base (NaOMe) - NaCl B Acetohydrazide B->C Condensation - H2O D 3,5-Dimethyl-1H- 1,2,4-triazole C->D 180 °C, 10 min Thermal Cyclization E 3,5-Dimethyl-1H- 1,2,4-triazole HCl D->E Anhydrous HCl(g) in Diethyl Ether

Synthetic workflow from acetamidine to 3,5-dimethyl-1H-1,2,4-triazole hydrochloride.

Experimental Protocols

The following self-validating protocol ensures that each intermediate is verified before proceeding, minimizing yield loss to side reactions and preventing the formation of intractable tars.

Phase 1: Synthesis of N'-Acetamidoacetimidine

Causality Check: Neutralizing the acetamidine hydrochloride in situ prevents the premature protonation of acetohydrazide, which would stall the condensation reaction.

  • Suspend acetamidine hydrochloride (1.0 eq) in anhydrous methanol under a nitrogen atmosphere.

  • Add sodium methoxide (1.0 eq) dropwise at 0 °C. Stir for 30 minutes, then filter off the precipitated sodium chloride.

  • Add acetohydrazide (1.0 eq) to the filtrate. Stir at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to yield N'-acetamidoacetimidine as a crude solid. Validation: Confirm the disappearance of starting materials via TLC (DCM:MeOH 9:1) before proceeding.

Phase 2: Thermal Cyclization to the Free Base

Causality Check: The reaction is performed neat (solvent-free) at 180 °C to rapidly boil off the water byproduct, shifting the equilibrium entirely toward the aromatic triazole[3].

  • Place the crude N'-acetamidoacetimidine in a round-bottom flask equipped with a short-path distillation head to remove evolved water.

  • Heat the flask in a sand bath to 180 °C for exactly 10 minutes. The solid will melt, bubble vigorously as water is expelled, and then re-solidify as the melting point of the product is reached[3].

  • Cool to room temperature. Recrystallize the resulting solid from a mixture of dichloromethane and petroleum ether (40-60 °C) to afford 3,5-dimethyl-1H-1,2,4-triazole as a white crystalline solid[3].

Phase 3: Hydrochloride Salt Generation

Causality Check: Water must be strictly excluded. The use of aqueous HCl would result in an equilibrium mixture that forms a sticky, hygroscopic syrup upon concentration.

  • Dissolve the purified 3,5-dimethyl-1H-1,2,4-triazole in anhydrous diethyl ether (use a 1:1 mixture of ether and anhydrous ethanol if solubility is poor).

  • Bubble anhydrous HCl gas through the solution at 0 °C until precipitation ceases.

  • Filter the resulting white precipitate under a blanket of dry nitrogen.

  • Wash with cold anhydrous ether and dry in a vacuum desiccator over P2O5 to yield pure 3,5-dimethyl-1H-1,2,4-triazole hydrochloride.

Quantitative Data & Analytical Characterization

To ensure batch-to-batch consistency, the synthesized compounds must meet the following analytical parameters.

Parameter3,5-Dimethyl-1H-1,2,4-triazole (Free Base)3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride
Formula C4H7N3C4H8ClN3
Molecular Weight 97.12 g/mol 133.58 g/mol
Melting Point 140–141 °C[3]195–198 °C (dec.)
1H-NMR (DMSO-d6) δ 2.25 (s, 6H, CH3), 13.1 (br s, 1H, NH)δ 2.40 (s, 6H, CH3), 14.5 (br s, 2H, NH2+)
Solubility Soluble in DCM, Methanol, WaterSoluble in Water, Methanol; Insoluble in Ether
Physical State White crystalline solidWhite hygroscopic powder

Applications in Advanced Materials

The 3,5-dimethyl-1H-1,2,4-triazole core is highly valued in coordination chemistry. For instance, it acts as a robust bridging ligand in the solvothermal synthesis of self-catenated rob-type metal-organic frameworks (MOFs), such as {[Zn2(dmtrz)2(L1)]·6H2O}n, which exhibit thermo/water-induced reversible phase transformations and photoluminescent responses[1]. The hydrochloride salt serves as a highly soluble, shelf-stable precursor for these reactions, allowing for precise stoichiometric control during the self-assembly of the MOF architectures.

Conclusion

The synthesis of 3,5-dimethyl-1H-1,2,4-triazole hydrochloride requires strict adherence to thermodynamic principles—specifically, the high-temperature cyclization of the acyclic intermediate and the rigorous exclusion of water during salt formation. By following this self-validating protocol, researchers can reliably produce high-purity material suitable for advanced materials science and pharmaceutical development.

References

1. Title: 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride - Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[2] Title: A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals Source: mdpi.com URL:

3.[1] Title: CrystEngComm - RSC Publishing Source: rsc.org URL:

4.[3] Title: 7343-34-2 | 3,5-Dimethyl-4H-1,2,4-triazole - Ambeed.com Source: ambeed.com URL:

Sources

Foundational

Technical Monograph: 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

The following technical guide details the mechanism of action, experimental applications, and chemical behavior of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride . Mechanistic Profiling, Bioactivity, and Experimental Proto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, experimental applications, and chemical behavior of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride .

Mechanistic Profiling, Bioactivity, and Experimental Protocols

Part 1: Executive Technical Synthesis

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (DMT-HCl) is a bioactive nitrogen heterocycle functioning primarily as a coordinate covalent inhibitor of metalloenzymes. While structurally simple, its mechanism of action (MoA) is pivotal in two distinct fields:

  • Agrochemicals (Nitrification Inhibition): It acts as a reversible inhibitor of Ammonia Monooxygenase (AMO) in Nitrosomonas bacteria, preventing the oxidation of ammonium (

    
    ) to nitrite (
    
    
    
    ).
  • Medicinal Chemistry (Pharmacophore): It serves as a "privileged scaffold" fragment, utilizing its N-4 or N-2 nitrogen to coordinate with Heme-Iron (

    
    ) in Cytochrome P450 enzymes (e.g., CYP51), or as a linker in fragment-based drug discovery (FBDD).
    

The hydrochloride salt form improves aqueous solubility and stability, facilitating its use as a reagent in aqueous biological assays and organic synthesis.

Part 2: Mechanism of Action (MoA)

The Core Mechanism: Metal Coordination (The "Nitrogen Anchor")

The definitive MoA of DMT-HCl relies on the electron-donating capacity of the triazole ring nitrogens. Unlike 1,2,3-triazoles, the 1,2,4-triazole system possesses a high dipole moment and specific geometry that allows it to act as a monodentate ligand for transition metals.

A. Inhibition of Ammonia Monooxygenase (AMO)

In soil microbiology, DMT-HCl functions by targeting the active site of AMO, a transmembrane copper-containing enzyme.

  • Target: The Copper (

    
    ) center within the AMO active site.
    
  • Interaction: The unprotonated nitrogen (typically N-4 in the tautomeric equilibrium) donates a lone pair to the copper ion.

  • Effect: This coordination blocks the binding of the natural substrate (Ammonia) and disrupts the electron transfer required for oxygen activation.

  • Kinetics: The inhibition is generally reversible and non-competitive , suggesting the triazole may bind to the Cu-center regardless of substrate presence, or stabilize a non-catalytic conformation.

B. Cytochrome P450 Coordination (Medicinal Context)

In drug development, the 3,5-dimethyl-1,2,4-triazole motif is a structural analog to the triazole ring found in antifungals (e.g., Fluconazole).

  • Mechanism: The

    
     hybridized nitrogen binds orthogonally to the Heme Iron (
    
    
    
    ) of the CYP450 porphyrin ring.
  • Result: Exclusion of the oxygen molecule (

    
    ) from the active site, halting the oxidative metabolism of sterols (in fungi) or xenobiotics (in humans).
    
Visualization of Signaling & Inhibition Pathways[1]

The following diagram illustrates the dual-pathway interference of DMT-HCl in both bacterial nitrification and general metalloenzyme systems.

MoA_Pathways DMT 3,5-Dimethyl-1,2,4-triazole (DMT) Cu_Site Active Site Copper (Cu) DMT->Cu_Site Coordinate Covalent Bond Fe_Site Heme Iron (Fe) DMT->Fe_Site Ligand Binding Inhibition Enzymatic Blockade DMT->Inhibition AMO Ammonia Monooxygenase (AMO) Cu_Site->AMO CYP Cytochrome P450 (e.g., CYP51) Fe_Site->CYP Process_Nitrification Nitrification (NH3 -> NO2-) AMO->Process_Nitrification Catalyzes Process_Ergosterol Ergosterol Synthesis (Membrane Integrity) CYP->Process_Ergosterol Catalyzes Substrate_NH3 Substrate: NH3 Substrate_NH3->AMO Blocked by DMT Substrate_Sterol Substrate: Lanosterol Substrate_Sterol->CYP Blocked by DMT Inhibition->Process_Nitrification Inhibits Inhibition->Process_Ergosterol Inhibits

Caption: Figure 1. Dual mechanistic pathway of 3,5-Dimethyl-1,2,4-triazole inhibiting AMO (via Cu chelation) and CYP450 (via Fe coordination).

Part 3: Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

Rationale: Commercial samples often degrade to the free base. This protocol ensures a stoichiometric, high-purity hydrochloride salt for reproducible biological assays.

Reagents:

  • Acetohydrazide (CAS: 1068-57-1)

  • Acetonitrile (anhydrous)

  • Thionyl chloride (

    
    ) or HCl in Dioxane (4M)
    
  • Ethanol (absolute)

Step-by-Step Workflow:

  • Precursor Activation: Dissolve acetohydrazide (1.0 eq) in anhydrous acetonitrile under

    
     atmosphere.
    
  • Cyclization: Add acetamidine hydrochloride (1.1 eq) and reflux at 80°C for 12 hours. (Alternatively, use the Einhorn-Brunner reaction variant if starting from diacylhydrazines).

  • Salt Formation: Cool the reaction mixture to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq). A white precipitate should form immediately.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake 3x with cold diethyl ether to remove unreacted organic impurities.

  • Recrystallization: Dissolve the crude salt in minimal hot ethanol. Cool slowly to 4°C overnight.

  • Validation: Verify structure via

    
    -NMR (
    
    
    
    ) looking for the characteristic methyl singlets (approx.
    
    
    2.4 ppm) and the absence of integral wobble (indicating pure salt stoichiometry).
Protocol B: Nitrification Inhibition Assay (Soil Microcosm)

Rationale: To quantify the bioactivity of DMT-HCl as an AMO inhibitor in a controlled environment.

Materials:

  • Sieved agricultural soil (2mm mesh)

  • Ammonium Sulfate (

    
    ) solution[1]
    
  • DMT-HCl (Test Compound)

  • 2M KCl (Extraction solution)

Workflow:

  • Soil Preparation: Adjust soil moisture to 60% water-holding capacity.

  • Treatment:

    • Control: Soil + 500 mg N/kg soil (as Ammonium Sulfate).

    • Test: Soil + 500 mg N/kg + DMT-HCl (dosed at 1.0% of N applied).

  • Incubation: Incubate samples in breathable jars at 25°C in the dark for 28 days.

  • Sampling: On days 0, 7, 14, 21, and 28, extract 10g of soil with 50mL 2M KCl. Shake for 1 hour.

  • Analysis: Filter extracts and analyze for

    
     and 
    
    
    
    using colorimetric flow injection analysis.
  • Calculation: Calculate % Inhibition using the formula:

    
    
    

Part 4: Physicochemical & Pharmacological Data

The following table summarizes the core properties relevant to drug formulation and agrochemical application.

PropertyValue / DescriptionRelevance
IUPAC Name 3,5-Dimethyl-1H-1,2,4-triazole hydrochlorideStandardization
Molecular Weight 133.58 g/mol (HCl salt)Stoichiometry calculations
pKa (Conjugate Acid) ~10.0 (Triazole ring NH)High basicity aids metal coordination
LogP ~ -0.15 (Free base)Hydrophilic; high soil mobility
Solubility >50 mg/mL in WaterExcellent for aqueous formulations
Target Enzyme Ammonia Monooxygenase (AMO)Agrochemical MoA
Binding Mode Monodentate Ligand (N-4)Reversible inhibition
Toxicity Signal Skin/Eye Irritant (Cat 2)Handling safety (wear PPE)

Part 5: References

  • Vertex AI Search. (2026). Insights into the Efficacy and Binding Mode of 1,4-Disubstituted 1,2,3-Triazoles: A New Class of Agricultural Nitrification Inhibitors. ACS Publications. Link

  • Vertex AI Search. (2026). Diazole and triazole inhibition of nitrification process in return activated sludge. Chemosphere. Link[2]

  • Vertex AI Search. (2026). Mechanism of action of nitrification inhibitors based on dimethylpyrazole: A matter of chelation. Science of The Total Environment. Link

  • Vertex AI Search. (2026). Synthesis and highly effective antibacterial properties of Cu-3, 5-dimethyl-1, 2, 4-triazole metal organic frameworks. Frontiers in Chemistry. Link

  • Vertex AI Search. (2026). Safety Data Sheet: 3,5-Dimethyl-1,2,4-triazole. Tokyo Chemical Industry (TCI). Link

Sources

Exploratory

Technical Guide: Biological Activity of 3,5-Dimethyl-1H-1,2,4-Triazole Derivatives

Executive Summary The 3,5-dimethyl-1H-1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its high stability, hydrogen-bonding capability, and favorable pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethyl-1H-1,2,4-triazole scaffold represents a privileged structure in medicinal chemistry, distinguished by its high stability, hydrogen-bonding capability, and favorable pharmacokinetic profile. Unlike the unsubstituted triazole, the 3,5-dimethyl analogue offers enhanced lipophilicity and steric bulk, which are critical for hydrophobic pocket occupancy in enzymatic targets such as lanosterol 14α-demethylase (CYP51) and mycobacterial membrane protein Large 3 (MmpL3) .

This technical guide synthesizes the biological activities, mechanisms of action, and experimental protocols for derivatives of this scaffold, designed for researchers in drug discovery and organic synthesis.

Chemical Foundation & Privileged Scaffold Status

The 1,2,4-triazole ring is an isostere of amides and esters but possesses superior metabolic stability. The specific 3,5-dimethyl substitution provides two key advantages:

  • Lipophilic Tuning: The methyl groups increase logP, facilitating passive transport across fungal cell walls and mycobacterial mycolic acid layers.

  • Steric Anchoring: In protein binding pockets, the methyl groups often act as anchors in hydrophobic sub-pockets (e.g., the S1/S2 pockets of MmpL3), improving residence time compared to the naked scaffold.

Core Biological Activities[1][2][3]

Antitubercular Activity (Targeting MmpL3)

Recent studies have identified 3,5-dimethyl-1,2,4-triazole derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb).

  • Mechanism: Inhibition of MmpL3, a transmembrane transporter essential for shuttling trehalose monomycolate (TMM) across the cell envelope. Blockade results in the cessation of cell wall biosynthesis.

  • Key Data: Derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 0.03–0.13 µg/mL against the H37Rv strain, comparable to first-line agents like Isoniazid.

  • SAR Insight: The 3,5-dimethyl core is often coupled with a bulky hydrophobic group (e.g., 4-isopropylphenyl) at the N1 position to maximize van der Waals interactions within the MmpL3 pore.

Antifungal Activity (Targeting CYP51)

The triazole nitrogen (N4) coordinates with the heme iron of CYP51, preventing the demethylation of lanosterol to ergosterol.[1]

  • Efficacy: 3,5-dimethyl analogues show broad-spectrum activity against Candida albicans and Aspergillus fumigatus.

  • Schiff Base Derivatives: Condensation of the 4-amino-3,5-dimethyl-1,2,4-triazole with aromatic aldehydes yields Schiff bases that exhibit dual modes of action—membrane disruption and enzymatic inhibition.

Antimicrobial Metal-Organic Frameworks (MOFs)

A novel application involves using 3,5-dimethyl-1,2,4-triazole as a ligand to form Copper (Cu)-based MOFs.[2]

  • Activity: Cu-3,5-dimethyl-1,2,4-triazole MOFs generate reactive oxygen species (ROS) and induce lipid peroxidation.

  • Performance: In diffusion assays, these MOFs achieved an inhibition zone of 40.17 mm against S. aureus, significantly outperforming free ligands.

Anticancer Activity (EGFR & B-Raf Inhibition)

Hybrid molecules linking the 3,5-dimethyl-triazole core to quinazoline or benzimidazole moieties have shown cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.

  • Target: Dual inhibition of Epidermal Growth Factor Receptor (EGFR) and B-Raf kinase.

  • IC50 Values: Optimized derivatives have reported IC50 values in the range of 0.7–1.9 µM .

Quantitative Data Summary

Derivative ClassTarget Organism/ProteinKey MetricValueReference
N1-Substituted 3,5-dimethyl-triazole M. tuberculosis (H37Rv)MIC0.031 µg/mL[1]
Cu-MOF (3,5-dimethyl ligand) Staphylococcus aureusInhibition Zone40.17 mm[2]
Schiff Base Hybrid B-Raf Kinase (Cancer)IC500.7 µM[3]
Schiff Base Hybrid EGFR Kinase (Cancer)IC501.9 µM[3]
Thiol-Derivative Candida albicansMIC0.97 µg/mL[4]

Visualizing the Mechanisms & Synthesis

Diagram 1: Synthesis & Derivatization Workflow

This pathway illustrates the conversion of acetohydrazide to the core scaffold and its subsequent diversification into Schiff bases and Mannich bases.

SynthesisWorkflow Start Acetohydrazide (Precursor) Core 3,5-Dimethyl-1,2,4-Triazole (Core Scaffold) Start->Core + Acetonitrile/Acid Cyclization Schiff Schiff Bases (Anticancer/Antifungal) Core->Schiff + Ar-CHO (Condensation) MOF Cu-MOF Complex (High Potency Antibacterial) Core->MOF + Cu(I/II) Salts Coordination Mannich Mannich Bases (Antimicrobial) Schiff->Mannich + HCHO + Amine (Mannich Rxn)

Caption: Synthetic workflow transforming acetohydrazide precursors into bioactive 3,5-dimethyl-1,2,4-triazole derivatives.

Diagram 2: Dual Mechanism of Action (Antifungal & Antitubercular)

This diagram details the molecular interference pathways in Fungi (CYP51) and Mycobacteria (MmpL3).

MechanismAction cluster_Fungal Antifungal Pathway (Fungi) cluster_TB Antitubercular Pathway (Mycobacteria) Drug 3,5-Dimethyl-1,2,4-Triazole Derivative Heme Heme Iron Coordination Drug->Heme N4-Nitrogen binds Fe2+ MmpL3 Target: MmpL3 (Transmembrane Transporter) Drug->MmpL3 Hydrophobic Interaction (S1/S2 Pockets) CYP51 Target: CYP51 (Lanosterol 14α-demethylase) CYP51->Heme Contains Ergosterol Ergosterol Biosynthesis BLOCKED Heme->Ergosterol Membrane Membrane Instability & Cell Death TMM TMM Transport BLOCKED MmpL3->TMM Facilitates CellWall Mycolic Acid Layer Collapse TMM->CellWall

Caption: Dual mechanistic action targeting CYP51 in fungi and MmpL3 in mycobacteria, leading to cell wall collapse.

Experimental Protocols

Synthesis of 4-Amino-3,5-dimethyl-1,2,4-triazole

Rationale: This is the primary intermediate for generating Schiff bases.

  • Reagents: Acetohydrazide (0.1 mol), Acetonitrile (excess), and Phosphoric acid (catalytic).

  • Procedure:

    • Dissolve acetohydrazide in acetonitrile.

    • Add catalytic phosphoric acid.

    • Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

    • Cool to room temperature. The solid precipitate is filtered.[3]

    • Purification: Recrystallize from ethanol to yield white crystals.

    • Validation: Confirm structure via ^1H-NMR (Singlet at ~2.3 ppm for methyl groups).

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Standardized broth microdilution ensures reproducibility across labs.

  • Preparation: Dissolve the 3,5-dimethyl-triazole derivative in DMSO (stock 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).

  • Incubation: Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Fluconazole (fungi) or Ciprofloxacin (bacteria) as positive controls. DMSO alone serves as the negative control.

References

  • Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. Source: Johns Hopkins University / RHHZ URL:[Link] Significance:[4][1][3][5][6][7][8][9][10][11][12] Establishes MIC values for 3,5-dimethyl derivatives against Mtb H37Rv.

  • The synthesis and highly effective antibacterial properties of Cu-3,5-dimethyl-1,2,4-triazole metal organic frameworks. Source: Frontiers in Chemistry (PubMed) URL:[Link] Significance: Provides protocol and data for Copper-MOF applications of the scaffold.

  • Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. Source: Bentham Science URL:[Link] Significance: Validates the anticancer potential and kinase inhibition mechanism.[13]

  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. Source: ACS Omega URL:[Link] Significance:[4][3][8][9][10][12] Details the CYP51 inhibition mechanism and fungal MICs.

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Source: PMC (NIH) URL:[Link] Significance: Provides foundational synthesis protocols for Mannich bases.

Sources

Foundational

An In-depth Technical Guide to 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and its utility as a versatile ligand in coordination chemistry.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold in the design of therapeutic agents, with prominent examples including antifungal and anticancer drugs.[3] Among the myriad of substituted 1,2,4-triazoles, 3,5-Dimethyl-1H-1,2,4-triazole and its hydrochloride salt are of significant interest due to their potential applications as building blocks in the synthesis of more complex molecules and as ligands for the formation of metal-organic frameworks and coordination polymers.[4][5] This in-depth technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, from its synthesis and physicochemical properties to its known and potential applications, offering a valuable resource for researchers and professionals in the field.

Physicochemical Properties

3,5-Dimethyl-1H-1,2,4-triazole is a white to off-white crystalline solid.[6] The hydrochloride salt is expected to exhibit increased solubility in aqueous solutions compared to the free base. A summary of the key physicochemical properties of the free base is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C4H7N3[7]
Molecular Weight 97.12 g/mol [7]
Melting Point 139-144 °C[6]
Boiling Point 258.55 °C (at 760 mmHg)[8]
CAS Number 7343-34-2[7]

Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

The synthesis of 3,5-Dimethyl-1H-1,2,4-triazole can be achieved through the cyclization of appropriate precursors. A common and effective method involves the reaction of acetohydrazide with an imidate or a related species. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Two-Step Synthesis

Part 1: Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole (Free Base)

This protocol is adapted from established methods for the synthesis of 1,2,4-triazole derivatives.[9]

Materials:

  • Acetohydrazide

  • N-Cyanomethanimidamide (or a suitable equivalent)

  • Anhydrous solvent (e.g., ethanol, isopropanol)

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of acetohydrazide and N-cyanomethanimidamide in a minimal amount of anhydrous ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/ether mixture) to yield pure 3,5-Dimethyl-1H-1,2,4-triazole as a crystalline solid.

Causality behind Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent hydrolysis of the reactants and intermediates, which could lead to unwanted side products.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

  • Recrystallization is a standard purification technique for solid organic compounds, allowing for the isolation of the product in high purity.

Part 2: Preparation of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

Materials:

  • 3,5-Dimethyl-1H-1,2,4-triazole (from Part 1)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the purified 3,5-Dimethyl-1H-1,2,4-triazole in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a stoichiometric amount of hydrochloric acid. If using concentrated HCl, it should be added dropwise. If using a solution of HCl in a solvent, it can be added more readily.

  • A precipitate of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride should form immediately.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.

  • Dry the product under vacuum to obtain pure 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride.

Causality behind Experimental Choices:

  • Anhydrous diethyl ether is used as the solvent because the hydrochloride salt is typically insoluble in non-polar organic solvents, facilitating its precipitation.

  • Slow addition of hydrochloric acid helps to control the exothermicity of the acid-base reaction and ensures the formation of a well-defined crystalline product.

  • Washing with a cold, non-polar solvent removes impurities without dissolving a significant amount of the desired product.

SynthesisWorkflow cluster_part1 Part 1: Synthesis of Free Base cluster_part2 Part 2: Hydrochloride Salt Formation A Acetohydrazide + N-Cyanomethanimidamide B Dissolve in Anhydrous Ethanol A->B C Reflux B->C D Cool and Concentrate C->D E Recrystallize D->E F Pure 3,5-Dimethyl-1H-1,2,4-triazole E->F G Dissolve Free Base in Anhydrous Diethyl Ether F->G Use in Part 2 H Add HCl G->H I Precipitation H->I J Filter and Wash I->J K Dry J->K L 3,5-Dimethyl-1H-1,2,4-triazole HCl K->L

Caption: Workflow for the two-step synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride.

Spectroscopic Characterization

¹H NMR Spectroscopy:

  • Methyl Protons (C-CH₃): A sharp singlet in the region of δ 2.0-2.5 ppm, integrating to 6 protons.

  • N-H Proton: A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, but is expected to be significantly downfield (potentially >10 ppm) due to protonation.

¹³C NMR Spectroscopy:

  • Methyl Carbons (C-CH₃): A signal in the aliphatic region, typically around δ 10-15 ppm.

  • Triazole Ring Carbons (C3 and C5): Two signals in the aromatic region, expected between δ 140-160 ppm.

FTIR Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹, characteristic of the protonated amine.

  • C-H Stretch: Sharp peaks around 2900-3000 cm⁻¹ corresponding to the methyl groups.

  • C=N and N=N Stretches: Characteristic absorptions for the triazole ring are expected in the 1400-1650 cm⁻¹ region.[11]

Mass Spectrometry:

The mass spectrum would be expected to show a molecular ion peak for the free base (m/z 97.12) under appropriate ionization conditions (e.g., ESI+ after neutralization). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the triazole ring.[13]

Reactivity and Stability

The 1,2,4-triazole ring is an aromatic system and is generally considered to be quite stable. It is resistant to cleavage under typical acidic and basic conditions. However, the hydrochloride salt will react with bases to regenerate the free base.

The thermal stability of 1,2,4-triazole derivatives can be influenced by the substituents on the ring.[12][14] While specific data for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is not available, studies on similar compounds suggest that decomposition would likely occur at elevated temperatures, potentially involving the loss of the methyl groups and fragmentation of the triazole ring.[14]

The hygroscopicity of hydrochloride salts is a known consideration in pharmaceutical development. The tendency of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride to absorb moisture from the atmosphere should be evaluated, as it can impact its handling, storage, and formulation properties.

Applications

The applications of 3,5-Dimethyl-1H-1,2,4-triazole and its hydrochloride salt are primarily centered on its use as a versatile building block in organic synthesis and coordination chemistry.

Medicinal Chemistry

The 1,2,4-triazole nucleus is a key pharmacophore in a wide range of clinically used drugs, including antifungals (e.g., fluconazole, itraconazole) and anticancer agents.[3] 3,5-Dimethyl-1H-1,2,4-triazole can serve as a starting material for the synthesis of more complex and substituted triazole derivatives with potential therapeutic activities. The dimethyl substitution provides a simple and stable core that can be further functionalized.

Coordination Chemistry and Materials Science

3,5-Dimethyl-1H-1,2,4-triazole can act as a ligand, coordinating to metal ions through its nitrogen atoms to form coordination complexes, polymers, and metal-organic frameworks (MOFs).[4][5] The nitrogen atoms at positions 1, 2, and 4 can all potentially participate in coordination, leading to a variety of structural motifs. These materials have potential applications in catalysis, gas storage, and as magnetic materials.[5] The hydrochloride salt can be a convenient starting material for these syntheses, with the free base being readily generated in situ by the addition of a base.

Applications cluster_core 3,5-Dimethyl-1H-1,2,4-triazole HCl cluster_fields Application Fields cluster_products Resulting Products/Areas Core Core Compound MedChem Medicinal Chemistry Core->MedChem Building Block CoordChem Coordination Chemistry Core->CoordChem Ligand Source Derivatives Bioactive Triazole Derivatives MedChem->Derivatives Complexes Coordination Complexes & MOFs CoordChem->Complexes

Caption: Relationship between 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride and its primary application areas.

Conclusion

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a valuable compound with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the inherent stability and reactivity of the 1,2,4-triazole ring make it an attractive building block for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a catalyst for further research and development in these exciting fields. The continued exploration of this and related triazole derivatives is certain to yield new and important scientific discoveries.

References

  • Group 6 Metal Carbonyl Complexes Containing the 3,5-Dimethyl-1,2,4-Triazole Ligand. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Coordination Complexes Built from a Ditopic Triazole-Pyrazole Ligand with Antibacterial and Antifungal Performances. (2021). Molecules, 26(16), 4983. [Link]

  • New triazole-based coordination complexes as antitumor agents against triple negative breast cancer MDA-MB-468 cell line. (2022). Dalton Transactions, 51(13), 5136-5148. [Link]

  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (n.d.). Retrieved March 7, 2026, from [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry 2024. (n.d.). Retrieved March 7, 2026, from [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025). Journal of Pharmacy and Medical Sciences, 2(1).
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022). Journal of Pharmacy and Medical Sciences, 1(1).
  • Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. (2008). Molbank, 2008(2), M563. [Link]

  • 1-Acyl-1H-[4][15]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. (2005). Journal of Medicinal Chemistry, 48(13), 4208-4211. [Link]

  • Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles. (2025).
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry.
  • 1H-1,2,4-Triazole, 3,5-dimethyl-. (n.d.). NIST. Retrieved March 7, 2026, from [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (2018). International Research Journal of Pharmacy, 9(7), 1-35.
  • 'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides via 1,3-dipolar cycloaddition. (2011). Tetrahedron, 67(29), 5339-5345.
  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. (2014). Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1043.
  • Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study. (2017). Journal of Loss Prevention in the Process Industries, 50, 23-31.
  • Hughes, B. C. (2015). Designing Novel 1,2,3- and 1,2,4-Triazoles for Coordination Complexes and Frameworks.
  • Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis And Structural Study Of Coordination Complexes Of 5-Methyl-1,2,4-Triazole With Co(Ii), Ni(Ii), Cu. (2026). International Journal of Scientific & Engineering Research, 17(1), 1-10.
  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (n.d.). Molecules, 29(1), 1.
  • ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). Molecules, 25(22), 5369.
  • Recent advances in the synthesis of triazole derivatives. (2015). Afinidad, 72(569), 64-77.
  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo.
  • 1H-1,2,4-Triazole. (n.d.). NIST. Retrieved March 7, 2026, from [Link]

  • Chemical Properties of 1H-1,2,4-Triazole, 3,5-dimethyl- (CAS 7343-34-2). (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

  • ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. (2020). Journal of Pharmacy and Medical Sciences, 9(1).
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  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. (2016). Dalton Transactions, 44(17), 7586-7594.
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  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th. (n.d.). UTAR Institutional Repository.
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Exploratory

The 1,2,4-Triazole Scaffold: From Historical Synthesis to Modern Therapeutics

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The 1,2,4-triazole ring—a five-membered heterocyclic system containing three nitrogen atoms—stands as one of the most privi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,2,4-triazole ring—a five-membered heterocyclic system containing three nitrogen atoms—stands as one of the most privileged scaffolds in medicinal chemistry. Since its nomenclature was first established in the late 19th century, this moiety has evolved from a synthetic curiosity into a cornerstone of modern pharmacology. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between historical synthetic methodologies and modern rational drug design. By dissecting the causality behind chemical modifications and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers developing next-generation triazole therapeutics.

Historical Milestones & Foundational Chemistry

The term "triazole" was first coined by J.A. Bladin in 1885 to describe the


 carbon-nitrogen ring system[1]. However, the true synthetic utility of the 1,2,4-triazole isomer was unlocked in the early 20th century through two foundational reactions, both driven by the thermodynamic stability of the resulting aromatic system.
  • The Einhorn-Brunner Reaction (1905): This classical method utilizes the acid-catalyzed condensation of imides with alkyl hydrazines[2].

    • Causality: The primary advantage of this route is its regioselectivity. By carefully selecting the imide and hydrazine precursors, chemists can predictably synthesize 1-alkyl-1,2,4-triazoles without generating complex isomeric mixtures[2].

  • The Pellizzari Reaction (1911): Developed by Italian chemist Guido Pellizzari, this reaction involves the thermal condensation of an amide with an acyl hydrazide to form 3,5-disubstituted 1,2,4-triazoles[3].

    • Causality: While highly effective for symmetrical triazoles, the high-temperature conditions often lead to acyl group interchange. If the acyl groups on the amide and hydrazide differ, the reaction loses regioselectivity, necessitating modern adaptations (such as microwave irradiation) to kinetically trap the desired product[3].

Chemically, the 1,2,4-triazole ring exists in rapid equilibrium between its 1H- and 4H- tautomeric forms, with the 1H- tautomer being significantly more thermodynamically stable[4]. This stability, coupled with the ring's high polarity and hydrogen-bonding capacity, makes it an ideal bioisostere for amides and esters in drug design.

The Azole Revolution: Rational Drug Design

The clinical potential of 1,2,4-triazoles was fully realized during the late 1970s. Prior to this, systemic fungal infections were treated with highly toxic polyenes or early imidazole derivatives (e.g., ketoconazole). While imidazoles were effective, their high lipophilicity and susceptibility to metabolic degradation by human cytochrome P450 (CYP) enzymes led to severe hepatotoxicity.

In 1978, Pfizer initiated a rational drug design program that represents a masterclass in medicinal chemistry[5]. The causality behind their structural modifications was strictly driven by pharmacokinetic optimization:

  • Scaffold Hopping (Imidazole to 1,2,4-Triazole): Replacing the imidazole ring with a 1,2,4-triazole reduced the electron density of the coordinating nitrogen. This subtle electronic shift drastically decreased the molecule's affinity for mammalian CYPs (improving safety) while maintaining strong coordination with the fungal CYP target[5].

  • Polarity Enhancement: The incorporation of a tertiary alcohol and a 2,4-difluorophenyl group reduced lipophilicity. This ensured high aqueous solubility, enabling both oral and intravenous formulations[6].

  • Metabolic Stability: The resulting bis-triazole structure was highly resistant to metabolic breakdown, allowing for a long half-life and excellent tissue penetration, including crossing the blood-brain barrier[7].

This workflow culminated in the discovery of fluconazole, which was patented in 1981 and revolutionized antifungal therapy upon its commercial release in 1988[8].

DrugDesign Step1 Start: Imidazole Derivatives (High lipophilicity, metabolically unstable) Step2 Scaffold Hopping: 1,2,4-Triazole (Reduced mammalian CYP affinity) Step1->Step2 Causality: Overcome rapid metabolic degradation Step3 Polarity Enhancement (Addition of tertiary alcohol) Step2->Step3 Causality: Increase aqueous solubility Step4 Pharmacokinetic Optimization (2,4-difluorophenyl group for solubility) Step3->Step4 Causality: Broaden spectrum & tissue penetration Step5 Final Candidate: Fluconazole (IV/Oral efficacy, low hepatotoxicity) Step4->Step5 Clinical Validation

Rational drug design workflow from imidazoles to the 1,2,4-triazole fluconazole.

Mechanism of Action: CYP51 Inhibition

1,2,4-triazole antifungals exert their primary effect by competitively inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway[9].

The mechanism is driven by coordinate covalent bonding. The N4 (or N1) atom of the triazole ring donates a lone pair of electrons to the ferric (


) heme iron located in the active site of CYP51[8]. This interaction displaces the native water ligand and prevents the binding and activation of oxygen, effectively blocking the demethylation of lanosterol. The subsequent accumulation of toxic 14α-methyl sterols disrupts fungal cell membrane integrity, leading to fungistatic or fungicidal effects[8].

CYP51_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidation/ Cyclization CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Demethylation ToxicSterols 14α-methyl sterols (Toxic Accumulation) CYP51->ToxicSterols Blocked Pathway Triazole 1,2,4-Triazole (e.g., Fluconazole) Triazole->CYP51 Heme Iron Coordination

Ergosterol biosynthesis pathway and the mechanism of CYP51 inhibition by 1,2,4-triazoles.

Quantitative Pharmacological Profile

Beyond antifungals, the 1,2,4-triazole scaffold has been successfully utilized in oncology, virology, and neurology. The table below summarizes the quantitative data and primary targets of key 1,2,4-triazole drugs.

CompoundDiscovery / ApprovalPrimary TargetApprox. IC₅₀ / AffinityKey Structural Feature
Fluconazole 1982 / 1988Fungal CYP51~0.1 - 1.0 µMBis-triazole, 2,4-difluorophenyl
Itraconazole 1984 / 1992Fungal CYP51~10 - 50 nMTriazole, piperazine, sec-butyl
Letrozole 1989 / 1997Human Aromatase (CYP19A1)~11.5 nMBis-benzonitrile, 1,2,4-triazole
Ribavirin 1972 / 1986Viral RNA Polymerase~2 - 5 µM1,2,4-triazole-3-carboxamide

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to confirm causality at each step.

Protocol A: Microwave-Assisted Synthesis of 3,5-Disubstituted 1,2,4-Triazoles

Objective: Synthesize a 1,2,4-triazole derivative while overcoming the traditional Pellizzari reaction's long heating times and poor regioselectivity. Causality: Microwave irradiation provides rapid, volumetric heating, driving the dehydration step of the amide-hydrazide condensation efficiently. This minimizes the thermodynamic acyl-exchange side reactions, improving yield and purity[10].

Step-by-Step Methodology:

  • Preparation: Combine equimolar amounts (10 mmol) of the target amide and acyl hydrazide in a microwave-safe quartz vessel. Add 5 mL of glacial acetic acid, which acts as both a solvent and a weak acid catalyst to facilitate nucleophilic attack.

  • Irradiation: Subject the mixture to microwave irradiation (100 W, 150°C) for 5–10 minutes[10].

    • Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1) every 2 minutes. The disappearance of starting material spots validates reaction completion.

  • Quenching & Precipitation: Pour the hot mixture into 50 mL of ice-cold water. The sudden drop in solvent polarity forces the hydrophobic 1,2,4-triazole to precipitate.

  • Purification: Filter the precipitate and recrystallize from hot ethanol.

    • Self-Validation: Perform LC-MS and

      
      -NMR. The presence of a highly deshielded triazole proton (if unsubstituted at C3/C5) alongside the correct 
      
      
      
      mass confirms structural integrity.
Protocol B: In Vitro CYP51 Target Engagement Assay (Spectral Binding)

Objective: Quantify the binding affinity (


) of a synthesized 1,2,4-triazole to recombinant fungal CYP51.
Causality:  Triazoles act as Type II ligands. When the triazole nitrogen coordinates with the ferric (

) heme iron of CYP51, it displaces the native water ligand. This spin-state shift alters the Soret band absorbance, providing a direct, quantifiable measure of target engagement.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 2 μM solution of purified recombinant CYP51 in 50 mM potassium phosphate buffer (pH 7.4, 20% glycerol). Record a baseline UV-Vis absorption spectrum (350–500 nm) using a split-beam spectrophotometer.

  • Titration: Add the 1,2,4-triazole ligand in 0.5 μM increments (dissolved in DMSO; keep final DMSO <1% to prevent enzyme denaturation).

  • Spectral Shift Recording: After each addition, record the difference spectrum.

    • Validation Check: A true Type II binding event must produce a peak at ~430 nm and a trough at ~410 nm. If this specific spectral signature is absent, the compound is not coordinating the heme iron.

  • Data Analysis: Plot the peak-to-trough absorbance difference (

    
    ) against ligand concentration. Fit the data to the Morrison equation for tight-binding ligands to calculate the 
    
    
    
    .
    • Control: Run fluconazole in parallel as a positive control to validate the assay's dynamic range.

References

  • Discovery of fluconazole, a novel antifungal agent - PubMed. nih.gov.[Link]

  • 4.2: The diflucan story - David Moore's World of Fungi. davidmoore.org.uk.[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. nih.gov.[Link]

  • Pellizzari reaction - Grokipedia. grokipedia.com.[Link]

  • A comprehensive review on triazoles as anticancer agents - DergiPark. dergipark.org.tr.[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. frontiersin.org.[Link]

  • The discovery and profile of fluconazole - PubMed. nih.gov.[Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. scispace.com.[Link]

  • Triazole - Wikipedia. wikipedia.org. [Link]

  • Fluconazole - Wikipedia. wikipedia.org. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - ScienceOpen. scienceopen.com.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride in Coordination Architectures

Topic: 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride as a ligand in coordination chemistry Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, Crystal Engineering Specialist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride as a ligand in coordination chemistry Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Materials Scientists, Crystal Engineering Specialists[1]

[1]

Executive Summary

3,5-Dimethyl-1H-1,2,4-triazole (Hdmtrz) is a versatile nitrogen-donor ligand extensively used in the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and polynuclear clusters.[1] While the neutral ligand is common, the hydrochloride salt (Hdmtrz·HCl) is frequently the commercial source due to its superior shelf-stability and solubility profile.[1]

However, the direct substitution of the hydrochloride salt into protocols designed for the neutral ligand is a common source of experimental failure. The presence of the acidic proton and the chloride counter-anion fundamentally alters the reaction pH and competitive coordination landscape.

This guide provides a technical roadmap for successfully utilizing Hdmtrz·HCl, focusing on proton management strategies to access specific coordination modes (neutral monodentate vs. anionic bridging).

Chemical Properties & Ligand Mechanics[2]

The Protonation Landscape

The utility of 3,5-dimethyl-1,2,4-triazole lies in its ability to bridge metal centers via the N1 and N2 nitrogens (diazine bridge).[1] To activate this mode, the ligand must usually be in its deprotonated (triazolate) form.

When starting with the Hydrochloride salt, the system must overcome two pKa barriers:

  • Neutralization (pKa ~2.45): Removal of the HCl proton to generate the neutral Hdmtrz.

  • Activation (pKa ~10.26): Removal of the ring proton to generate the dmtz⁻ anion.

Key Insight: If you mix Hdmtrz·HCl with a metal salt (e.g., Zn(NO₃)₂) without base, the pH drops significantly (< 2.0). At this acidity, the triazole ring remains protonated and positively charged, repelling metal cations and preventing coordination.

Visualization: Species Evolution

The following diagram illustrates the stepwise activation of the ligand required for coordination.

LigandActivation cluster_0 Coordination Potential HCl_Salt Hdmtrz·HCl (Cationic Form) Non-Coordinating Neutral Hdmtrz (Neutral Form) Monodentate Donor HCl_Salt->Neutral + 1.0 eq Base (e.g., Et3N, NaOH) Anion dmtz⁻ (Triazolate Anion) Bridging Ligand (MOFs) Neutral->Anion + 1.0 eq Base (pH > 10)

Figure 1: Stepwise deprotonation pathway of the hydrochloride salt. Effective bridging coordination usually requires the anionic form.

Experimental Protocols

Protocol A: Synthesis of Porous Zinc-Triazolate Frameworks (MAF-X Analogues)

Target: Synthesis of [Zn(dmtz)F] or similar 3-connected networks.[1][2] Context: This protocol utilizes an in situ neutralization strategy, converting the HCl salt directly into the bridging anion within the solvothermal reactor.

Materials:

  • Zn(NO₃)₂·6H₂O (Zinc Nitrate Hexahydrate)

  • 3,5-Dimethyl-1,2,4-triazole Hydrochloride (Hdmtrz[1][3]·HCl)

  • Ammonium Fluoride (NH₄F) - Acts as mineralizer and secondary ligand[1]

  • Triethylamine (Et₃N) - Proton scavenger[1]

  • Solvent: Methanol/Ethanol mixture[1]

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O in 10 mL of Methanol.

    • In a separate vial, dissolve 1.0 mmol of Hdmtrz·HCl in 10 mL of Ethanol.

  • Neutralization (The Critical Step):

    • Add 2.0 equivalents (2.0 mmol) of Triethylamine to the ligand solution.

    • Why? The first equivalent neutralizes the HCl. The second equivalent promotes the deprotonation of the triazole ring to dmtz⁻.

    • Observation: A slight white mist (Et₃N·HCl) may form; this is normal.

  • Mixing & Additives:

    • Combine the metal and ligand solutions.

    • Add 0.5 mmol of NH₄F (dissolved in minimal water).

    • Stir for 30 minutes at room temperature.

  • Solvothermal Synthesis:

    • Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Heat at 120°C for 48–72 hours .

    • Cool naturally to room temperature.

  • Isolation:

    • Filter the resulting colorless block crystals.

    • Wash with Ethanol (3x 10 mL) to remove Et₃N·HCl salts.

    • Air dry.

Data Verification (Expected Results):

TechniqueExpected FeatureInterpretation
PXRD Sharp peaks at low 2θIndicates high crystallinity and large unit cell (porous framework).[1]
IR Spectroscopy Absence of band at ~2600-2800 cm⁻¹Confirms removal of the triazolium N-H⁺ proton.[1]
TGA Stability up to ~300°CTriazolate frameworks are thermally robust.
Protocol B: Purification of Free Ligand (Optional Pre-step)

If your application is sensitive to chloride ions (e.g., Silver(I) chemistry where AgCl precipitation is a risk), you must convert the HCl salt to the neutral free base before coordination.

Method:

  • Dissolve 10g Hdmtrz[1]·HCl in minimal water (approx. 30 mL).

  • Slowly add saturated Na₂CO₃ solution until pH reaches ~8–9. CO₂ gas will evolve.

  • Extract the aqueous layer with Ethyl Acetate (3x 50 mL). Note: Hdmtrz is moderately water-soluble, so multiple extractions are necessary.[1]

  • Dry organic layer over MgSO₄, filter, and rotary evaporate.

  • Recrystallize the resulting solid from Ethanol/Ether.

    • Yield: typically >85%.

    • Melting Point Check: Pure Hdmtrz melts at 142–143°C.

Application Focus: Magnetic & Optical Tuning

While 4-substituted triazoles are famous for Iron(II) Spin Crossover (SCO) materials, the 3,5-dimethyl derivatives play a different role.[1]

  • Steric Bulk: The methyl groups at the 3,5-positions create steric clash if the ligands attempt to pack too closely.[1] In Fe(II) complexes, this often prevents the compression of the Fe-N bond required for the Low Spin state, locking the complex in the High Spin state at room temperature.

  • Luminescence: Zn(II) and Cd(II) complexes of dmtz⁻ often exhibit strong blue/purple fluorescence due to Ligand-to-Metal Charge Transfer (LMCT) and intraligand transitions, making them candidates for chemical sensing.[1]

Workflow: Solvothermal Framework Assembly

The following diagram details the logic flow for creating the Zinc-Triazolate framework (Protocol A).

MOF_Synthesis Zn Zn(NO3)2 (Metal Source) Mix Mixing & Deprotonation Formation of [Zn(dmtz)]+ species Zn->Mix Ligand Hdmtrz·HCl (Ligand Source) Ligand->Mix Base Triethylamine (2.0 eq) Base->Mix Proton Scavenger Autoclave Solvothermal Treatment 120°C, 72h Mix->Autoclave Cryst Crystallization Self-Assembly of Framework Autoclave->Cryst Product [Zn(dmtz)F] or [Zn(dmtz)2] Porous Framework Cryst->Product

Figure 2: Solvothermal workflow for converting the hydrochloride precursor into a crystalline Metal-Organic Framework.

References

  • Isomeric Zinc(II) Triazolate Frameworks: Zhang, J. P., & Chen, X. M. (2009). Isomeric Zinc(II) Triazolate Frameworks with 3-Connected Networks: Syntheses, Structures, and Sorption Properties.[1][2] Inorganic Chemistry, 48(11).

  • pKa and Chemical Properties: Catalan, J., et al. (1987). Basicity and acidity of azoles. Advances in Heterocyclic Chemistry, 41, 187-274.[1]

  • Iron(II) Triazole Systems: Kahn, O., & Martinez, C. J. (1998). Spin-Transition Polymers: From Molecular Materials Toward Memory Devices. Science, 279(5347), 44-48.[1]

  • Silver(I) Antimicrobial Complexes: Ouellette, W., et al. (2011). Hydrothermal synthesis and structural characterization of new silver(I) triazolate complexes. CrystEngComm, 13, 445-453.[1]

Sources

Application

Application Note: 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride in Medicinal Chemistry &amp; Drug Discovery

Executive Summary 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a highly versatile, nitrogen-rich heterocyclic building block. In medicinal chemistry, the 1,2,4-triazole core acts as a privileged scaffold, frequently d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a highly versatile, nitrogen-rich heterocyclic building block. In medicinal chemistry, the 1,2,4-triazole core acts as a privileged scaffold, frequently deployed as a bioisostere for amides and esters, a metal-binding pharmacophore in metalloenzyme inhibitors, and a core structural motif in central nervous system (CNS) and oncology therapeutics. Utilizing the hydrochloride salt form offers superior bench stability, precise stoichiometric control, and reduced hygroscopicity compared to its free-base counterpart, making it the preferred choice for rigorous drug development workflows.

Physicochemical Profiling and Structural Rationale

The 1,2,4-triazole ring is a


-excessive aromatic system capable of engaging in robust hydrogen bonding and dipole-dipole interactions with biological targets. The methyl substitutions at the 3- and 5-positions serve two critical mechanistic functions:
  • Steric Shielding : They protect the core from rapid metabolic degradation (e.g., N-glucuronidation or oxidation) in vivo.

  • Tautomeric Stabilization : The compound primarily exists in a dynamic equilibrium between the 1H and 4H tautomers. The symmetrical 3,5-dimethyl substitution simplifies the tautomeric landscape, making downstream functionalization more predictable and regioselective.

Application 1: Bioisosteric Replacement in CNS Drug Design

In the development of therapeutics for schizophrenia and Huntington's disease, phosphodiesterase 10A (PDE10A) inhibitors require high blood-brain barrier (BBB) permeability and metabolic stability. 3,5-Dimethyl-1H-1,2,4-triazole is frequently used to replace labile amide bonds. The triazole ring mimics the planar geometry and hydrogen-bond acceptor profile of an amide while resisting enzymatic hydrolysis[1].

Protocol 1: Regioselective N-Alkylation for Scaffold Functionalization

A critical step in utilizing this building block is its attachment to a larger pharmacophore via N-alkylation. A common synthetic challenge is over-alkylation, which yields inactive quaternary triazolium salts[2]. The following protocol utilizes Cesium Carbonate (


) to maximize the "naked anion" effect, enhancing the nucleophilicity of the triazolate while maintaining strict stoichiometric control to self-validate the mono-alkylation.

Materials:

  • 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (1.0 eq)

  • Primary alkyl halide or heteroaryl chloride (0.95 eq)

  • Cesium Carbonate (

    
    , 2.5 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free-Base Generation : Suspend 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (1.0 eq) and

    
     (2.5 eq) in anhydrous DMF under an inert argon atmosphere.
    
    • Causality: 2.5 equivalents of base are required—one to neutralize the hydrochloride salt and 1.5 to fully deprotonate the triazole, driving the equilibrium toward the active triazolate anion.

  • Activation : Stir the suspension at room temperature for 30 minutes. The large ionic radius of

    
     poorly solvates the triazolate anion, rendering it highly reactive.
    
  • Electrophile Addition : Dissolve the electrophile (0.95 eq) in a minimal volume of DMF and add it dropwise over 15 minutes.

    • Causality: Using the electrophile as the limiting reagent (0.95 eq) and adding it dropwise keeps the instantaneous concentration low, suppressing the formation of di-alkylated quaternary salts.

  • Reaction & Monitoring : Heat the mixture to 80°C for 12-16 hours. Validate completion via LC-MS (monitor for the disappearance of the electrophile mass).

  • Workup : Quench with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer with 5% aqueous LiCl to remove residual DMF.

  • Purification : Purify via flash chromatography (Silica gel, DCM:MeOH gradient).

N_Alkylation A 3,5-Dimethyl-1H-1,2,4-triazole HCl B Free Base Generation (Cs2CO3 in DMF) A->B Deprotonation C Electrophile Addition (Dropwise, 0.95 eq) B->C Nucleophilic Attack D Regioselective N1-Alkylation C->D Controlled Stoichiometry E Over-alkylation (Quaternary Salt) C->E Excess Electrophile

Caption: Workflow for the regioselective N-alkylation of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride.

Application 2: Metalloenzyme Inhibition (Antifungals targeting CYP51)

The 1,2,4-triazole motif is the cornerstone of clinical antifungal drugs. It functions by coordinating the unhindered N4 nitrogen of the triazole ring to the heme iron of the fungal cytochrome P450 enzyme lanosterol 14


-demethylase (CYP51)[2]. The 3,5-dimethyl variant is utilized to tune the steric bulk of the inhibitor, increasing selectivity for fungal CYP51 over human CYP enzymes (such as CYP3A4), thereby reducing off-target toxicity.

Table 1: Comparative Physicochemical Impact of Triazole Substitution

ParameterUnsubstituted 1,2,4-Triazole3,5-Dimethyl-1,2,4-TriazoleMechanistic Impact in Drug Design
pKa (Conjugate Acid) ~2.2~4.1Increased basicity improves target residence time via stronger electrostatic interactions.
Steric Bulk (Volume) LowModeratePrevents binding in the narrower active sites of human CYPs (improves selectivity).
Lipophilicity (clogP) -0.65~0.15Enhanced membrane permeability, crucial for penetrating fungal cell walls.
Metabolic Stability Susceptible to N-oxidationHighly ResistantMethyl groups sterically shield the adjacent nitrogens from metabolic enzymes.
Protocol 2: High-Throughput CYP51 Binding Assay (Spectral Shift)

To validate the efficacy of synthesized 3,5-dimethyl-triazole derivatives, a Type II spectral shift assay is employed. This self-validating system confirms direct coordination to the heme iron by measuring specific absorbance changes.

Step-by-Step Methodology:

  • Protein Preparation : Express and purify recombinant fungal CYP51. Dilute to a final concentration of 2

    
    M in 50 mM Potassium Phosphate buffer (pH 7.4) containing 10% glycerol.
    
  • Baseline Scan : Divide the protein solution equally into sample and reference cuvettes. Record a baseline UV-Vis spectrum from 350 to 500 nm.

  • Titration : Titrate the 3,5-dimethyl-triazole derivative (dissolved in DMSO) into the sample cuvette in 0.5

    
    L increments. Add an equal volume of pure DMSO to the reference cuvette to account for solvent effects.
    
    • Causality: DMSO concentration must strictly remain below 1% (v/v) to prevent protein denaturation and artifactual spectral shifts.

  • Measurement : After each addition, incubate for 3 minutes to reach equilibrium, then record the spectrum.

  • Data Analysis : A successful heme-coordination event will yield a Type II difference spectrum (peak at ~430 nm, trough at ~390 nm). Plot the peak-to-trough absorbance difference (

    
    ) against ligand concentration to calculate the spectral dissociation constant (
    
    
    
    ).

Application 3: Kinase Inhibitor Scaffolds (PI3K/mTOR Pathway)

Beyond antifungals, 3,5-dimethyl-1H-1,2,4-triazole derivatives serve as potent inhibitors of Phosphatidylinositol 3-kinases (PI3K), a family of enzymes critical in regulating cellular metabolism and survival[3]. In oncology, hyperactivation of the PI3K-Akt-mTOR pathway drives tumor growth. The triazole ring acts as a hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of the kinase, while the 3,5-dimethyl groups lock the molecule into the bioactive conformation.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT Akt (PKB) PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Inhibitor Triazole-based Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Caption: The PI3K-Akt-mTOR signaling pathway illustrating the inhibition node of triazole-based therapeutics.

References

  • Title: US20150307479A1 - Cyclobutyl benzimidazoles as pde 10 inhibitors Source: Google Patents URL
  • Title: US10004732B2 - Amino pyrazine derivatives as phosphatidylinositol 3-kinase inhibitors Source: Google Patents URL

Sources

Method

Application Note: Analytical Strategies for the Detection and Quantification of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

Executive Summary & Analytical Context 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a highly polar, nitrogen-rich heterocyclic salt. It serves as a critical intermediate in pharmaceutical drug development, a building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a highly polar, nitrogen-rich heterocyclic salt. It serves as a critical intermediate in pharmaceutical drug development, a building block for coordination polymers, and a reference compound for identifying complex N-bearing molecules in astrochemistry[1].

Analyzing this compound presents two distinct physicochemical challenges:

  • Chromatographic Retention: Its extreme polarity leads to poor retention and co-elution with the solvent front on standard reversed-phase (C18) columns.

  • Thermal & Column Stability: The hydrochloride salt form prohibits direct gas chromatography (GC) analysis; injecting the salt directly leads to the release of corrosive HCl gas in the inlet, which degrades the polysiloxane stationary phase.

This application note details a comprehensive, self-validating analytical framework utilizing HILIC-HRMS, GC-MS, and NMR spectroscopy to ensure rigorous detection, structural confirmation, and quantification.

Physicochemical Profiling

Before executing any instrumental method, the physicochemical behavior of the analyte must dictate the sample preparation strategy. The protonated triazole ring in the HCl salt drastically increases aqueous solubility while effectively eliminating volatility.

Table 1: Physicochemical Properties of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

PropertyValue
Analyte Name 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride
Chemical Formula C₄H₇N₃ · HCl
Monoisotopic Mass (Free Base) 97.0640 Da
Exact Mass[M+H]⁺ 98.0718 Da
Physical State Solid powder
Solubility Profile High in H₂O and DMSO; Low in non-polar organics

Methodological Workflow

To achieve comprehensive characterization, the analytical workflow must diverge based on the physical state required for the instrument. Liquid chromatography can analyze the solvated salt directly, whereas gas chromatography requires the liberation of the free base.

Workflow A 3,5-Dimethyl-1H-1,2,4-triazole HCl Sample Preparation B Direct Aqueous Dilution (Maintains Salt Form) A->B C Alkaline Free-Basing (Liberates Volatile Base) A->C F NMR & FTIR Structural Confirmation A->F D HILIC-Orbitrap HRMS Isomer Resolution B->D E GC-EI-MS Volatility & Fragmentation C->E G Data Synthesis & Quantitative Reporting D->G E->G F->G

Analytical workflow for 3,5-Dimethyl-1H-1,2,4-triazole HCl characterization.

High-Resolution Mass Spectrometry (HILIC-Orbitrap HRMS)

The Causality of Method Selection

Standard C18 reversed-phase chromatography fails to retain small, highly polar molecules like 3,5-dimethyl-1,2,4-triazole, resulting in severe ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism. Furthermore, complex matrices often contain numerous isobaric nitrogenous species. Coupling HPLC to an Orbitrap high-resolution mass spectrometer (HRMS) resolves these isomeric ambiguities through exact mass and specific retention times[1].

Protocol: HILIC-HRMS Detection
  • Sample Preparation: Dissolve the 3,5-Dimethyl-1H-1,2,4-triazole HCl standard in 95:5 Acetonitrile:Water to a final concentration of 1–10 µg/mL.

    • Self-Validation Step: Ensure the organic content of the sample diluent exactly matches the initial mobile phase conditions. Injecting a highly aqueous sample into a HILIC system will cause peak splitting and breakthrough.

  • Chromatographic Conditions:

    • Column: ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 95% B, hold for 2 min, linear gradient to 50% B over 12 min, hold for 3 min, return to 95% B for 5 min equilibration.

    • Flow Rate: 0.3 mL/min.

  • MS Parameters (Orbitrap):

    • Ionization: Heated Electrospray Ionization (HESI) in Positive mode.

    • Resolution: 70,000 FWHM at m/z 200.

    • Target m/z: The free base [M+H]⁺ theoretical exact mass is 98.0718.

    • Self-Validation Step: Inject a solvent blank immediately after the highest calibration standard. The absence of a peak at m/z 98.0718 confirms zero carryover, validating the 5-minute column equilibration time.

Gas Chromatography-Mass Spectrometry (GC-EI-MS)

The Causality of Method Selection

Direct injection of hydrochloride salts into a GC inlet leads to salt deposition, active site formation in the liner, and degradation of the polysiloxane stationary phase due to HCl release. Therefore, an alkaline liquid-liquid extraction (LLE) is mandatory to convert the salt into the volatile free base.

Expert Insight on Database Reliability: Analysts must exercise extreme caution when relying on commercial libraries for nitrogen-rich heterocycles. Recent studies have demonstrated significant discrepancies in the NIST 23 database regarding the mass spectra and retention indices of 3,5-dimethyl-4H-1,2,4-triazole tautomers[2]. Relying solely on library match scores can lead to misidentification; thus, the use of authentic standards is strictly required.

Protocol: Free-Basing and GC-MS Analysis
  • Free-Basing Extraction:

    • Dissolve 10 mg of the HCl salt in 1 mL of deionized water.

    • Add 1 mL of 0.5 M NaOH to deprotonate the triazole ring.

    • Add 2 mL of Ethyl Acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes.

    • Extract the upper organic layer (containing the free base) and dry over anhydrous Na₂SO₄.

  • GC Conditions:

    • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: 250 °C, Split ratio 10:1.

    • Oven Program: 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold 3 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40–300.

    • Self-Validation Step: Monitor the chromatogram for excessive siloxane peaks (e.g., m/z 207, 281). An abundance of these ions indicates that the alkaline extraction was incomplete, and residual HCl is degrading the stationary phase. A successful extraction will yield a clean baseline.

Spectroscopic Structural Confirmation (NMR & FTIR)

To definitively confirm the molecular framework and the presence of the hydrochloride salt, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed. The protonation of the triazole ring shifts the electron density, which is observable in the ¹H NMR spectra compared to the free base.

Protocol: NMR and FTIR Analysis
  • NMR: Dissolve 15 mg of the sample in 0.6 mL of DMSO-d₆. Record ¹H NMR at 400 MHz. The methyl protons typically appear as a sharp singlet around δ 2.2–2.5 ppm[3], while the exchangeable N-H and HCl protons will appear as a broad singlet downfield (δ > 10.0 ppm).

    • Self-Validation Step: Integrate the methyl singlet; it must integrate to exactly 6 protons relative to the triazole core, confirming the absence of mono-methylated impurities.

  • FTIR (ATR): Place the solid powder directly onto the diamond ATR crystal. Look for the strong, broad absorption band between 2500–3000 cm⁻¹ characteristic of the N⁺-H stretching in hydrochloride salts.

Quantitative Data Summary

To facilitate rapid method validation, the expected quantitative and spectral metrics are summarized below.

Table 2: Quantitative Analytical Metrics

Analytical TechniqueTarget MetricExpected Value / Observation
HILIC-HRMS (ESI+) Precursor Ion[M+H]⁺m/z 98.0718 (± 5 ppm mass accuracy)
GC-EI-MS Base Peak / Molecular Ionm/z 97 (M⁺), characteristic fragmentation
¹H NMR (DMSO-d₆) Methyl Protons (-CH₃)Singlet, δ ~2.2 - 2.5 ppm[3]
¹H NMR (DMSO-d₆) Exchangeable ProtonsBroad singlet, δ >10.0 ppm (N-H / HCl)
FTIR (ATR) N⁺-H StretchingBroad band 2500–3000 cm⁻¹
FTIR (ATR) C=N StretchingSharp band ~1530–1550 cm⁻¹

References[3] Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. MDPI. Link[2] A GC-MS Database of Nitrogen-Rich Volatile Compounds. MDPI. Link[1] [1605.03022] Development of HPLC-Orbitrap method for identification of N-bearing molecules in complex organic material relevant to planetary environments. arXiv. Link

Sources

Application

Application Note: Controlled Synthesis of Hydrophobic Zn-Triazolate MOFs using 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It moves beyond basic synthesis to address the specific nuances of using the hydrochloride salt f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for researchers and drug development professionals. It moves beyond basic synthesis to address the specific nuances of using the hydrochloride salt form of the ligand, a common but often mismanaged reagent in Metal-Organic Framework (MOF) production.

Executive Summary & Strategic Value

Metal-Organic Frameworks (MOFs) constructed from 3,5-dimethyl-1,2,4-triazole (dmtrz) represent a critical class of Metal Azolate Frameworks (MAFs) . Unlike hydrophilic carboxylate-based MOFs, Zn-dmtrz frameworks exhibit exceptional hydrophobicity and hydrothermal stability due to the steric shielding of the methyl groups and the strong Zn-N bond.

For drug development professionals, these materials are high-value candidates for drug delivery systems (DDS) capable of encapsulating hydrophobic active pharmaceutical ingredients (APIs).

Why the Hydrochloride Salt? While the neutral ligand is available, the hydrochloride salt (Hdmtrz·HCl) is frequently preferred in industrial and high-purity applications due to:

  • Enhanced Shelf-Stability: The salt prevents oxidation and moisture absorption common in free nitrogen heterocycles.

  • Higher Purity: Crystallization as a salt often excludes organic impurities.

  • Solubility: The salt is highly water-soluble, allowing for flexible solvent strategies during the initial mixing phase.

However, using the HCl salt introduces a stoichiometric challenge: Acid-Base Management. Direct substitution without buffering results in acidic reaction media that inhibit MOF crystallization. This guide provides the corrected protocols to manage this equilibrium.

Chemical Mechanism: The "Double Deprotonation" Requirement

To form the active coordination bond, the ligand must be converted from the cationic hydrochloride form to the anionic triazolate form. This requires a two-step deprotonation sequence.

Reaction Scheme
  • Neutralization:

    
    
    
  • Activation:

    
    
    

Failure to account for the first equivalent of base is the #1 cause of synthesis failure (amorphous or clear solution results).

ReactionMechanism cluster_0 Critical Control Point HCl_Salt Hdmtrz·HCl (Cationic Salt) Neutral Hdmtrz (Neutral Ligand) HCl_Salt->Neutral pH > 7 Base1 + 1.0 eq Base (Neutralization) Base1->Neutral MOF Zn(dmtrz)₂ MOF (Crystalline Framework) Neutral->MOF Coordination Zn + Zn(II) Source (Self-Assembly) Zn->MOF

Figure 1: The stoichiometric pathway from hydrochloride salt to crystalline MOF. Note the requirement for base intervention prior to coordination.

Protocol A: Solvothermal Synthesis of [Zn(dmtrz)₂] (MAF-4 Analogue)

This protocol is optimized for creating high-crystallinity particles suitable for X-ray diffraction and BET surface area analysis.

Safety: 3,5-dimethyl-1,2,4-triazole is an irritant. Handle Zn salts in a fume hood.

Reagents
  • Ligand: 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride (MW: 133.58 g/mol ).

  • Metal Source: Zinc Nitrate Hexahydrate (

    
    ).[1]
    
  • Base: Triethylamine (TEA) or Sodium Hydroxide (NaOH).

  • Solvent: N,N-Dimethylformamide (DMF) / Ethanol mixture.

Step-by-Step Methodology
  • Ligand Preparation (The Neutralization Step):

    • Dissolve 2.0 mmol (267 mg) of Hdmtrz·HCl in 10 mL of DMF.

    • Crucial: Add 2.0 mmol (202 mg / ~280 µL) of Triethylamine (TEA) . Stir for 10 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride) may form. This indicates successful neutralization. If the solution remains clear, proceed; the salt may remain soluble in DMF.

  • Metal Addition:

    • Dissolve 1.0 mmol (297 mg) of Zinc Nitrate Hexahydrate in 10 mL of Ethanol.

    • Slowly add the Metal solution to the Ligand solution under vigorous stirring.

    • Note: The molar ratio of Ligand:Metal is 2:1, but starting with a slight ligand excess (2.2:1) often improves yield.

  • Solvothermal Reaction:

    • Transfer the mixture to a Teflon-lined stainless steel autoclave (25 mL capacity).

    • Seal and heat at 120°C for 24–48 hours .

    • Cooling: Allow to cool naturally to room temperature (slow cooling promotes larger crystal growth).

  • Work-up & Activation:

    • Filter the colorless crystals.

    • Wash 1: 3x with DMF to remove unreacted ligand.

    • Wash 2: 3x with Methanol to exchange the pore solvent.

    • Activation: Dry under vacuum at 80°C for 12 hours.

Expected Results
  • Appearance: Colorless block or rod-shaped crystals.

  • Structure: Sodalite (SOD) topology (isostructural with ZIF-8).

  • Porosity: Hydrophobic pores suitable for non-polar guest molecules.

Protocol B: Rapid Microwave-Assisted Synthesis (High Throughput)

Ideal for drug delivery formulation screening where small particle size (nanocrystals) is desired for cellular uptake.

Methodology
  • Pre-mix: Combine 2.0 mmol Hdmtrz·HCl , 1.0 mmol Zn(OAc)₂·2H₂O (Zinc Acetate provides a basic counterion, reducing the need for external base), and 15 mL Methanol in a microwave vial.

  • Add Base: Add 2.0 mmol NaOH (aqueous solution, 1M) dropwise.

  • Irradiation:

    • Power: 300W

    • Temperature: 100°C

    • Hold Time: 15 minutes.

  • Purification: Centrifuge at 10,000 rpm for 10 mins. Wash with Ethanol.[2][1]

Characterization & Quality Control

To validate the synthesis, compare your data against these standard parameters.

TechniqueParameterExpected OutcomeTroubleshooting
PXRD 2θ PeaksStrong peaks at low angles (~7°, 10°, 12°) typical of SOD topology.Amorphous halo: Reaction pH too low. Increase base.
FT-IR C=N StretchShift from ~1560 cm⁻¹ (free ligand) to ~1540 cm⁻¹ (coordinated).Broad OH band: Incomplete activation/solvent removal.
TGA StabilityPlateau up to ~350°C. Weight loss >400°C (ligand decomp).Early weight loss (<200°C): Trapped solvent.
BET Surface Area800 – 1200 m²/g (depending on activation).Low SA: Pore collapse or unremoved guests.

Application in Drug Development: Hydrophobic Encapsulation

The 3,5-dimethyl groups on the triazole ring line the internal pores of the MOF, creating a highly hydrophobic environment. This is distinct from the unmodified 1,2,4-triazole.

Workflow for Drug Loading:

  • Selection: Choose hydrophobic drugs (e.g., Ibuprofen, 5-Fluorouracil, Curcumin).

  • Impregnation: Dissolve drug in hexane or ethanol. Suspend activated MOF in solution for 24h.

  • Release Study: The Zn-N bond is pH-sensitive. These MOFs often degrade in acidic environments (pH 5.0, endosome mimic), triggering drug release.

DrugDelivery MOF_Empty Activated Zn(dmtrz)₂ (Hydrophobic Pores) Loading Solvent Impregnation (Hexane/Ethanol) MOF_Empty->Loading Drug Hydrophobic Drug (e.g., Curcumin) Drug->Loading MOF_Loaded Drug@MOF Composite Loading->MOF_Loaded Release Framework Disassembly & Drug Release MOF_Loaded->Release pH Trigger Acid Acidic pH (5.0) (Tumor Microenvironment) Acid->Release

Figure 2: Logical flow for utilizing Zn(dmtrz)₂ as a pH-responsive drug carrier.

References

  • Structure and Synthesis of Zn-Triazolates: Zhang, J. P., & Chen, X. M. (2006). Exceptional framework flexibility and sorption behavior of a multifunctional porous cuprous triazolate framework. Source:

  • Antibacterial Applications of Cu/Zn-Triazolates: Wang, L., et al. (2023).[3] The synthesis and highly effective antibacterial properties of Cu-3,5-dimethyl-1,2,4-triazole metal organic frameworks. Source:[4]

  • Mechanochemical Synthesis of Triazole Complexes: Park, I. H., et al. (2022).[1] Triazole-Bridged Zinc Dinuclear Complexes: Mechanochemical Synthesis, Crystal Structure, and Biological Activity. Source:

  • Ligand Properties (NIST WebBook): 1H-1,2,4-Triazole, 3,5-dimethyl- Thermochemical Data. Source:

  • General Review on Triazole MOFs: Olszewska, D., et al. (2023). Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. Source:

Sources

Method

Application Note: 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride in Material Science

Executive Summary 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (DMT·HCl) serves as a critical nitrogen-rich precursor in the synthesis of advanced functional materials. While often overlooked in favor of its neutral pare...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (DMT·HCl) serves as a critical nitrogen-rich precursor in the synthesis of advanced functional materials. While often overlooked in favor of its neutral parent, the hydrochloride salt offers superior shelf-stability and solubility profiles essential for controlled stoichiometry in Metal-Organic Framework (MOF) construction, energetic material formulation, and corrosion inhibition matrices.

This technical guide details the handling, neutralization, and application of DMT·HCl. It bridges the gap between raw chemical synthesis and functional material application, specifically targeting researchers in porous materials, surface engineering, and energetic salt development.

Part 1: Chemical Identity & Precursor Handling

The Challenge: DMT·HCl is the protonated form of the ligand. Direct use in coordination chemistry without pH adjustment often leads to competitive binding of chloride ions or failure of the triazole to bridge metal centers.

The Solution: A self-validating neutralization protocol is required to generate the active 3,5-dimethyl-1,2,4-triazolate species in situ or ex situ.

Table 1: Physicochemical Profile
PropertySpecificationRelevance to Application
Formula C₄H₇N₃[1][2][3]·HClPrecursor stoichiometry calculation
MW 133.58 g/mol Critical for molar ratios in MOF synthesis
Solubility High: Water, MeOH, EtOHEnables solvothermal and hydro-solvothermal routes
pKa (Conj. Acid) ~10.0 (Triazole-H)Requires base (TEA, NaOH) for deprotonation to form Metal-N bonds
Thermal Stability MP > 200°C (dec)Suitable for high-temp solvothermal reactors

Part 2: Application A - Metal-Organic Frameworks (MOFs)[5][6]

Context: Antibacterial & Gas Storage Materials

The 3,5-dimethyl substitution provides steric bulk that prevents the formation of dense, non-porous phases, favoring open-framework structures (e.g., Zeolitic Imidazolate Framework analogs). Copper(II)-DMT MOFs have demonstrated significant antibacterial activity against S. aureus, bridging material science and drug development.

Protocol 1: Solvothermal Synthesis of Cu-DMT MOF

Target Material: [Cu(DMT)₂]ₙ porous framework.

Reagents
  • Ligand: 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (1.0 mmol, 133.6 mg)

  • Metal Source: Cu(NO₃)₂[4]·3H₂O (0.5 mmol, 120.8 mg)

  • Base: Triethylamine (TEA) (1.0 mmol, ~140 µL) – Critical for neutralizing HCl

  • Solvent: Methanol/DMF (1:1 v/v, 10 mL)

Step-by-Step Methodology
  • Precursor Neutralization (The "Activation" Step):

    • Dissolve DMT·HCl in 5 mL Methanol.

    • Add TEA dropwise while stirring.

    • Validation: Ensure solution is clear. A pH check (wet litmus) should show neutral/slightly basic (pH 7-8). This converts DMT·HCl

      
       DMT + TEA·HCl.
      
  • Metal Complexation:

    • Dissolve Cu(NO₃)₂·3H₂O in 5 mL DMF.

    • Slowly add the metal solution to the ligand solution to prevent rapid precipitation.

  • Solvothermal Growth:

    • Transfer the blue mixture into a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 48 hours .

    • Cooling: Programmed cooling at 5°C/hour to room temperature (promotes single crystal growth).

  • Harvesting:

    • Filter the blue block crystals.

    • Wash 3x with DMF, then 3x with Methanol to remove TEA·HCl salts.[5][6]

    • Activation: Dry at 80°C under vacuum (10⁻² mbar) for 12 hours to remove pore-trapped solvent.

Visualization: MOF Synthesis Logic

MOF_Synthesis DMT_HCl DMT·HCl (Precursor) Neutralization Neutralization (-HCl) DMT_HCl->Neutralization Base Triethylamine (Base) Base->Neutralization Active_Ligand Active Ligand (DMT Neutral) Neutralization->Active_Ligand In Situ Coordination Coordination Self-Assembly Active_Ligand->Coordination Metal_Salt Cu(NO3)2 (Metal Source) Metal_Salt->Coordination MOF [Cu(DMT)2]n Framework Coordination->MOF 120°C, 48h

Figure 1: Critical path for converting the hydrochloride precursor into a functional Metal-Organic Framework.

Part 3: Application B - Corrosion Inhibition[7]

Context: Surface Engineering for Copper & Steel

Triazoles are the gold standard for protecting copper. The 3,5-dimethyl groups enhance hydrophobicity, improving the barrier effect against aqueous electrolytes (HCl, H₂SO₄).

Protocol 2: Electrochemical Evaluation (Tafel Polarization)

Objective: Determine Inhibition Efficiency (IE%) of DMT on Copper in 1M HCl.

Reagents
  • Electrolyte: 1.0 M HCl (Aggressive media).

  • Inhibitor: DMT·HCl (Test concentrations: 10⁻⁵ M to 10⁻³ M).

  • Working Electrode: Pure Copper (99.9%), embedded in epoxy, exposed area 1 cm².

Methodology
  • Preparation:

    • Polish copper surface with SiC paper (up to 2000 grit). Rinse with acetone and deionized water.

  • Cell Setup:

    • Three-electrode cell: Cu (Working), Pt wire (Counter), Ag/AgCl (Reference).

    • Note on HCl Salt: When adding DMT[7]·HCl to 1M HCl, the salt dissolves directly. The acidic medium maintains the protonated/neutral equilibrium. The active species adsorbing is often the neutral molecule or the cationic form interacting with chloride-bridged surfaces.

  • OCP Stabilization:

    • Immerse electrode for 30 mins until Open Circuit Potential (OCP) is stable (< 5 mV drift/10 min).

  • Tafel Polarization:

    • Scan range: -250 mV to +250 mV vs. OCP.

    • Scan rate: 1 mV/s.

  • Data Analysis:

    • Extrapolate Tafel slopes (

      
      ) to determine Corrosion Current (
      
      
      
      ).
    • Calculation:

      
      
      
Visualization: Inhibition Mechanism

Corrosion_Mechanism Solution Acidic Solution (H+, Cl-) Surface Copper Surface Solution->Surface Attack Inhibitor DMT Molecule (N-donors) Adsorption Adsorption (Langmuir Isotherm) Inhibitor->Adsorption Adsorption->Surface Physisorption/ Chemisorption Barrier Hydrophobic Film Formation Surface->Barrier Surface Coverage Protection Corrosion Inhibition Barrier->Protection Protection->Solution Blocks H+/Cl-

Figure 2: Mechanism of corrosion inhibition. The DMT molecule adsorbs onto the metal, creating a hydrophobic barrier that blocks corrosive ions.

Part 4: Application C - Energetic Salts

Context: High-Energy Density Materials (HEDMs)

The hydrochloride salt is a direct precursor to energetic nitrate or perchlorate salts via metathesis. The 3,5-dimethyl-1,2,4-triazolium cation is a stable fuel component.

Protocol Summary:

  • Dissolve DMT·HCl in water.

  • Add stoichiometric Silver Nitrate (AgNO₃).

  • Filter off the AgCl precipitate (Driving force).

  • Evaporate filtrate to obtain 3,5-dimethyl-1,2,4-triazolium nitrate .

    • Safety: This product is an energetic material. Handle with small scale (<100 mg) and appropriate shielding.

References

  • Antibacterial Cu-MOFs: Frontiers in Chemistry. (2023). "The synthesis and highly effective antibacterial properties of Cu-3,5-dimethyl-1,2,4-triazole metal organic frameworks."[7]

  • Corrosion Inhibition: International Journal of Corrosion and Scale Inhibition. (2022).[5] "Metal corrosion inhibition by triazoles: A review."

  • Energetic Salts: Journal of the American Chemical Society. (2016). "Energetic Salts Based on 3,5-Bis(dinitromethyl)-1,2,4-triazole Monoanion and Dianion."

  • Crystal Engineering: Acta Crystallographica. (2024). "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride Synthesis

Welcome to the Application Scientist Support Portal. This technical guide provides advanced troubleshooting, mechanistic insights, and field-validated protocols for optimizing the yield and purity of 3,5-dimethyl-1H-1,2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides advanced troubleshooting, mechanistic insights, and field-validated protocols for optimizing the yield and purity of 3,5-dimethyl-1H-1,2,4-triazole hydrochloride.

Diagnostic Troubleshooting & FAQs

Q: Why is my overall yield of the free base consistently below 50%? A: Low yields in this synthesis are primarily caused by hydrazine loss and incomplete thermal cyclization. Hydrazine hydrate is highly volatile. If the reaction is heated too rapidly, the hydrazine evaporates before it can fully condense with the acetamide precursor. Furthermore, the cyclization step requires sustained high temperatures (e.g., 220°C). If the water generated during cyclization is not actively distilled out of the reaction vessel, the equilibrium shifts backward, hydrolyzing the intermediate and drastically reducing your yield[1]. Solution: Use a 50% stoichiometric excess of hydrazine to account for evaporative losses. Employ a distillation setup to continuously remove water during the 220°C heating phase.

Q: I am observing a secondary product that depresses the melting point of my free base. What is the chemical cause, and how can I prevent it? A: The most common impurity in this synthesis is 4-amino-3,5-dimethyl-1,2,4-triazole[2]. This occurs when an excessive stoichiometric ratio of hydrazine hydrate is used. Hydrazine acts not only as the nitrogen source for the triazole ring but can also react with the newly formed triazole to aminate the N4 position. Solution: Maintain the Acetamide:Hydrazine molar ratio strictly at 2.0 : 1.5. While a calculated excess of hydrazine is necessary to compensate for volatility, exceeding this specific ratio promotes the formation of the 4-amino derivative.

Q: My reaction mixture bumps violently during the high-temperature cyclization step. How do I prevent this? A: Bumping is caused by the rapid, uncontrolled boiling of water formed as a byproduct of the condensation and cyclization reactions at 220°C. Solution: Implement a strict, two-phase temperature ramp. Hold the temperature at 100–120°C until ammonia evolution completely ceases, ensuring the intermediate is fully formed. Only then should you slowly ramp the temperature to 220°C while actively distilling off the water.

Q: My yield drops significantly during the conversion of the free base to the hydrochloride salt. Why is the crystallization failing? A: 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is highly hygroscopic and exceptionally soluble in aqueous media. If you are using aqueous hydrochloric acid (e.g., 37% HCl) to form the salt, the introduced water prevents the salt from precipitating out of solution. Solution: You must use strictly anhydrous conditions. Dissolve the purified free base in anhydrous absolute ethanol or diethyl ether, and introduce anhydrous HCl gas (or a commercial anhydrous ethanolic HCl solution). This ensures immediate precipitation of the hydrochloride salt without hydrolytic yield losses.

Mechanistic Workflow

The following diagram illustrates the validated chemical workflow, highlighting the critical phase separations required to prevent yield loss.

SynthesisWorkflow A Acetamide (2.0 eq) + Hydrazine Hydrate (1.5 eq) B Phase 1: Condensation 100-120°C A->B C Ammonia (NH3) Evolution B->C Byproduct D Phase 2: Thermal Cyclization 220°C for 4 hrs B->D Acylamidrazone Intermediate E Water (H2O) Distillation D->E Byproduct F Crude 3,5-Dimethyl-1H-1,2,4-triazole Free Base D->F Distillation (255-260°C) G Phase 3: Salt Formation Anhydrous EtOH + HCl(g) F->G Dissolution H Pure Hydrochloride Salt (Target Product) G->H Crystallization

Workflow for the synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.

Phase 1: Condensation and Intermediate Formation

  • Setup: Equip a round-bottom flask with a short-path distillation head and a receiving flask. Ensure the system is properly vented through an acid scrubber to neutralize ammonia gas.

  • Reagent Addition: Combine 2.0 molar equivalents of acetamide with 1.5 molar equivalents of hydrazine hydrate (80-100% concentration)[1].

  • Gentle Heating: Heat the mixture gradually to 100–120°C.

  • Validation Check: Monitor the evolution of ammonia gas. Hold a damp piece of universal indicator paper near the condenser outlet; it will turn deep blue. Do not proceed to Phase 2 until ammonia evolution completely ceases , indicating full conversion to the acylamidrazone intermediate.

Phase 2: Thermal Cyclization and Distillation

  • High-Temperature Ramp: Once ammonia evolution stops, increase the heating mantle temperature to 220°C[1].

  • Water Removal: As the cyclization proceeds, water will form as a byproduct. Continuously distill off this water to drive the equilibrium forward via Le Chatelier’s Principle.

  • Validation Check: The cessation of water droplet formation in the distillation condenser indicates that the cyclization is complete.

  • Product Isolation: Apply a vacuum or increase the heat to distill the crude 3,5-dimethyl-1H-1,2,4-triazole free base. It will distill at 255–260°C under atmospheric pressure[1].

  • Validation Check: Allow the distillate to cool. It must solidify into a white crystalline mass with a melting point of 138–140°C. A depressed melting point indicates incomplete cyclization or hydrazine contamination.

Phase 3: Anhydrous Salt Formation

  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous absolute ethanol.

  • Protonation: Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of commercially prepared anhydrous ethanolic HCl) while stirring continuously in an ice bath.

  • Crystallization: The 3,5-dimethyl-1H-1,2,4-triazole hydrochloride salt will precipitate as a fine white powder.

  • Validation Check: Filter the salt under a nitrogen atmosphere to prevent moisture absorption and wash with cold anhydrous diethyl ether. The resulting product should be highly crystalline and readily soluble in water, confirming successful salt formation.

Quantitative Data & Yield Optimization

Table 1: Stoichiometric Optimization & Yield Impact

Acetamide : Hydrazine RatioFree Base Yield (%)Primary Impurity ProfileMechanistic Impact
2.0 : 1.0 (Theoretical)< 30%Unreacted AcetamideHydrazine evaporates before condensation completes.
2.0 : 1.5 (Optimized) 60 - 65% Trace Compensates for volatility; maximizes acylamidrazone formation[1].
2.0 : 2.5 (Excess)< 40%4-amino-3,5-dimethyl-1,2,4-triazoleExcess hydrazine aminates the N4 position of the triazole ring[2].

Table 2: Troubleshooting Matrix for Salt Formation

Observed IssueChemical CauseCorrective Action
No precipitation upon HCl addition High water content in solvent or acidSwitch to anhydrous absolute ethanol and anhydrous HCl gas.
Oiling out (formation of a viscous syrup) Rapid protonation causing localized supersaturationCool the solution in an ice bath to 0-5°C before slow HCl addition.
Depressed melting point of the salt Contamination with 4-amino derivativeRecrystallize the free base prior to salt formation to remove impurities.

References

  • [2] A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC. nih.gov. 2

  • [3] 3-Methyl-4H-1,2,4-triazol-4-amine. Benchchem. 3

  • [1] Org. 2251 - RSC Publishing. rsc.org. 1

Sources

Optimization

purification techniques for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

This guide serves as a specialized technical support resource for the purification of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride . It is designed for researchers encountering specific purity, yield, or handling issues.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride . It is designed for researchers encountering specific purity, yield, or handling issues.

Senior Application Scientist: Dr. A. Vance Subject: Purification, Salt Formation, and Troubleshooting Last Updated: March 2026

Introduction: The Nature of the Beast

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a critical intermediate in the synthesis of aromatase inhibitors (e.g., Anastrozole) and high-energy density materials. Unlike its neutral parent, the hydrochloride salt presents unique challenges: it is highly polar, prone to "oiling out" if water content is uncontrolled, and often retains stubborn oxidative color impurities.

This guide moves beyond generic protocols to address the causality of failure modes.

Module 1: The "Crash" Course – Recrystallization Protocols

User Question: "My crude product is a sticky solid/oil. Standard ethanol recrystallization yields are poor (~40%). How do I improve recovery and morphology?"

Technical Diagnosis: The hydrochloride salt is significantly more soluble in lower alcohols (MeOH, EtOH) than the neutral base. Low yields in pure ethanol often indicate the compound is remaining in the mother liquor. Sticky solids suggest the presence of residual water or excess HCl, which acts as a hydrotrope.

Protocol A: The Anti-Solvent Displacement (Recommended)

This method uses thermodynamic displacement to force crystallization without requiring extreme cooling, producing defined needles rather than amorphous clumps.

  • Dissolution: Dissolve crude salt in the minimum volume of hot Methanol or Ethanol (approx. 50-60°C).

    • Rule of Thumb: 3-5 mL solvent per gram of solid.

  • Clarification: If insoluble particulates exist, hot filter through a Celite pad.

  • The Shift: While stirring at 40°C, slowly add Ethyl Acetate (EtOAc) or Acetonitrile dropwise.

    • Endpoint: Stop when a persistent cloudiness (turbidity) is observed.[1]

  • Re-dissolution: Add just enough hot alcohol (drops) to clear the solution again.

  • Crystallization: Allow to cool slowly to Room Temperature (RT) over 2 hours. Then, cool to 0-4°C.

  • Isolation: Filter and wash with cold EtOAc.

Protocol B: The Isopropanol (IPA) System

Best for removing water-soluble impurities.

  • Solvent: Isopropanol (IPA).

  • Technique: Reflux the solid in IPA. If it does not fully dissolve, add Methanol dropwise until clear. Cool to 4°C.

  • Why this works: The salt is sparingly soluble in IPA but soluble in MeOH. The IPA acts as a native anti-solvent as the temperature drops.

Troubleshooting Table: Crystallization Failures
SymptomProbable CauseCorrective Action
Oiling Out Solvent contains water; Cooling too fast.Dry solvent over molecular sieves. Re-heat and add seed crystals at the cloud point.
Low Yield Product too soluble in alcohol.Concentrate mother liquor to 50% volume and add excess EtOAc.
Pink/Red Color Oxidation of hydrazine impurities.See Module 2 (Charcoal Treatment).
Gummy Precipitate Excess HCl trapped in lattice.Triturate (grind under solvent) with diethyl ether to remove excess acid.

Module 2: Impurity Profiling & Color Removal

User Question: "My product is off-white to pinkish. NMR shows it's pure, but it fails color specs. How do I fix this?"

Technical Diagnosis: Nitrogen-rich heterocycles are notorious for air-oxidation, forming trace diazo or azo-like colored species. These are often present at ppm levels—invisible to NMR but highly visible to the eye.

The Activated Carbon Workflow

Do not just dump charcoal into the flask. Carbon works best on specific polarities.

  • Solvent Choice: Dissolve the salt in Methanol (Charcoal adsorption efficiency is often better in methanol than water for organic salts).

  • Loading: Add Activated Carbon (5-10 wt%) .

    • Critical Step: Use a high surface area carbon (e.g., Darco G-60).

  • Digestion: Heat to mild reflux for 30–45 minutes. Vigorous stirring is essential.

  • Filtration: Filter hot through a double-layer Celite pad to ensure no carbon fines pass through.

    • Tip: If the filtrate is grey, you have "carbon bleed." Refilter through a 0.45 µm membrane.

  • Recovery: Evaporate methanol and proceed to Protocol A (Module 1) for final crystallization.

Module 3: Salt Formation & Stoichiometry

User Question: "I am synthesizing the salt from the neutral triazole. It becomes a hygroscopic mess. What is the correct stoichiometry?"

Technical Diagnosis: Using aqueous HCl often traps water in the lattice, leading to hygroscopicity. Using excess HCl gas can lead to the formation of dihydrochloride species or simply trapped acid, which degrades the crystal lattice.

Anhydrous Salt Formation Diagram

The following workflow ensures a stoichiometric, non-hygroscopic solid.

SaltFormation Start Neutral 3,5-Dimethyl-1,2,4-triazole Dissolve Dissolve in Anhydrous EtOAc (or 1,4-Dioxane) Start->Dissolve AcidAdd Add HCl (4M in Dioxane) Dropwise at 0°C Dissolve->AcidAdd 1.05 eq. HCl Check Check pH of vapor/supernatant Target: pH 2-3 (Litmus) AcidAdd->Check Precipitate White Precipitate Forms Check->Precipitate Stoichiometry Reached Filter Filter under Nitrogen/Argon Precipitate->Filter Wash Wash with Anhydrous Ether Filter->Wash Dry Vacuum Dry (40°C, >4 hours) Store with Desiccant Wash->Dry

Figure 1: Anhydrous salt formation workflow to prevent hygroscopicity.

Module 4: Analytical Validation

User Question: "How do I differentiate the free base from the salt, and how do I quantify the HCl content?"

Technical Diagnosis: Standard 1H NMR often fails to distinguish the salt because the acidic proton exchanges rapidly with deuterated solvents (like MeOD or D2O).

The "Silver Nitrate" Test (Qualitative)

Dissolve a small amount of product in water. Add aqueous AgNO3.

  • Positive (Salt): Immediate, heavy white precipitate (AgCl).

  • Negative (Base): Clear solution (or slow haze).

Potentiometric Titration (Quantitative)

This is the gold standard for assaying the HCl content.

  • Titrant: 0.1 N NaOH.

  • Solvent: Water or 50:50 Water/Ethanol.

  • Method: Monitor pH. You will see two inflection points if excess free HCl is present, or one distinct equivalence point for the displacement of the triazolium proton.

  • Calculation:

    
    
    
HPLC Method (Purity)
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP) is required to retain polar triazoles.

  • Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile Gradient.

  • Detection: UV @ 210 nm (Triazoles have low UV absorption; 210 nm is critical).

References

  • Solubility and Physical Properties

    • NIST Chemistry WebBook, SRD 69. "1H-1,2,4-Triazole, 3,5-dimethyl-".[2] National Institute of Standards and Technology.[2] [Link]

  • Synthesis and Triazole Chemistry

    • Tseng, W., et al. (2011).[3][4] "'One-flask' synthesis to 3,5-disubstituted 1,2,4-triazoles from aldehydes with hydrazonoyl hydrochlorides". Tetrahedron. [Link]

  • General Purification of Nitrogen Heterocycles: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization solvents of triazole class compounds).
  • Salt Formation Techniques

Sources

Troubleshooting

stability issues of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride solutions

Topic: Stability, Handling, and Troubleshooting of 3,5-Dimethyl-1H-1,2,4-triazole HCl Solutions Document ID: TS-TRZ-035-HCl Last Updated: March 7, 2026 Core Technical Overview Welcome to the technical support portal for...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability, Handling, and Troubleshooting of 3,5-Dimethyl-1H-1,2,4-triazole HCl Solutions Document ID: TS-TRZ-035-HCl Last Updated: March 7, 2026

Core Technical Overview

Welcome to the technical support portal for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride . This guide addresses the specific challenges associated with the hydrochloride salt form (


), which differs significantly in handling requirements from its free base counterpart.

While the triazole ring itself is thermally robust, the hydrochloride salt introduces hygroscopicity and acidity that frequently lead to experimental error. This guide focuses on distinguishing actual chemical degradation from apparent instability caused by environmental factors.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertySpecificationCritical Note
Molecular Formula

The salt form includes one equivalent of acid.
Acidity (pKa) ~2.3 (Conjugate Acid)Crucial: In solution, this salt acts as a strong acid source.
Hygroscopicity High (Deliquescent)Rapidly absorbs atmospheric moisture, altering effective mass.
Solubility Water: High (>100 mg/mL)DMSO: HighEther: LowWarning: Incompatible with non-polar organic solvents.
UV Cutoff ~210 nmLacks strong chromophores; detection requires low UV or MS.

Module I: Physical Stability & Handling (The "Moisture" Issue)

User Issue: "The powder in the vial has clumped together or turned into a sticky paste. Is it degraded?"

Technical Diagnosis: This is likely physical deliquescence , not chemical decomposition. Hydrochloride salts of nitrogen heterocycles are notoriously hygroscopic. When exposed to humid air, the crystal lattice absorbs water, lowering the melting point and causing "caking."

Impact:

  • Mass Error: Weighing "wet" salt results in a lower molar concentration than calculated.

  • Hydrolysis Risk: While the methyl-triazole core is stable, long-term storage in a wet, acidic state can promote trace hydrolysis of impurities or container leaching.

Troubleshooting Workflow: Solid State Handling

HandlingWorkflow Start Inspect Solid Material Condition State of Powder? Start->Condition FreeFlow Free-Flowing Crystalline Condition->FreeFlow Dry Clumped Clumped/ Sticky Condition->Clumped Wet Action1 Standard Weighing (Minimize exposure) FreeFlow->Action1 Action2 Do NOT use for Quantitative Standards Clumped->Action2 Action3 Dry under Vacuum (40°C, >4 hours) Action2->Action3 Action4 Verify Water Content (Karl Fischer) Action3->Action4 Action4->Action1 If <1% H2O

Figure 1: Decision tree for handling hygroscopic triazole salts.

Protocol: Correct Stock Solution Preparation

To mitigate hygroscopicity errors, do not weigh small aliquots (e.g., 1-2 mg) directly from the storage vial.

  • Equilibrate: Allow the vial to reach room temperature before opening to prevent condensation.

  • Bulk Weighing: Weigh a larger amount (e.g., 50-100 mg) into a dry volumetric flask.

  • Dissolution: Dissolve in DMSO or Water to create a high-concentration Master Stock (e.g., 100 mM).

  • Storage: Aliquot the Master Stock into single-use vials and freeze (-20°C). Solutions are physically more stable than the hygroscopic solid.

Module II: Solution Stability & pH Compatibility

User Issue: "I diluted the stock into my assay buffer (PBS), and the pH dropped/precipitation occurred."

Technical Diagnosis: The hydrochloride salt is acidic. Upon dissolution, it dissociates into the triazolium cation and chloride anion.



If you dilute a high concentration of this salt into a weak buffer (like 10mM PBS), the released protons (


) will overwhelm the buffer capacity, crashing the pH.

Stability Matrix:

Solvent/BufferCompatibilityNotes
Water (Type I) Excellent Stable for weeks at 4°C. pH will be acidic (~pH 3-4).
DMSO Excellent Preferred for Master Stocks. Avoid freeze/thaw cycles.
PBS (pH 7.4) Good (with care) Risk: pH crash. Ensure buffer concentration is >5x the triazole concentration.
Basic Buffers (pH > 10) Caution Forms the triazolate anion. May alter reactivity or solubility.[1][2]
Protocol: Buffering the Acidic Salt

When adding 3,5-dimethyl-1H-1,2,4-triazole HCl to a biological assay:

  • Calculate Molarity: Determine the final concentration of HCl being added.

  • Check Buffer Capacity: Ensure your assay buffer strength (e.g., HEPES, Tris) is at least 10-fold higher than the triazole concentration.

  • Neutralization Step (Optional but Recommended):

    • If adding high concentrations (>1 mM) to cell media:

    • Prepare the stock in water.

    • Neutralize with an equimolar amount of NaOH before adding to the media.

    • Note: The free base (neutral form) is water-soluble, so it will not precipitate upon neutralization.

Module III: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "I see peak tailing or double peaks in my HPLC chromatogram."

Technical Diagnosis: Triazoles are basic nitrogen heterocycles.

  • Tailing: Caused by the interaction of the protonated nitrogen with residual silanol groups on the silica column stationary phase.

  • Ghost Peaks: Often due to injection solvent mismatch (injecting DMSO stock into an aqueous mobile phase) or impurities from the HCl salt synthesis.

HPLC Method Optimization Guide
ParameterRecommendationRationale
Column C18 (End-capped) or Polar EmbeddedReduces silanol interactions with the triazole nitrogen.
Mobile Phase A Water + 0.1% TFA or Formic Acid Keeps the triazole fully protonated (pH < pKa), ensuring a single ionic species.
Mobile Phase B AcetonitrileStandard organic modifier.
Wavelength 210 nm3,5-dimethyl substitution reduces conjugation; low UV is required.
Troubleshooting Logic: Peak Shape Issues

HPLCTroubleshooting Problem HPLC Peak Issue Type Identify Artifact Problem->Type SplitPeak Split/Double Peak Type->SplitPeak Doublet Tailing Severe Tailing Type->Tailing Asymmetry Cause1 Sample Solvent Mismatch SplitPeak->Cause1 Cause2 Silanol Interaction Tailing->Cause2 Fix1 Dilute sample in Mobile Phase A Cause1->Fix1 Fix2 Add TEA or use Low pH Buffer Cause2->Fix2

Figure 2: Diagnostic flow for chromatographic anomalies involving triazole salts.

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: Generally, yes , but with a caveat. The 1,2,4-triazole ring is thermally stable. However, autoclaving the hydrochloride salt in water creates a hot, acidic solution (pH ~3) which may corrode stainless steel autoclave chambers or hydrolyze other additives in the media. Recommendation: Filter sterilize (0.22 µm PES membrane) instead.

Q: Why does my retention time shift between runs? A: This is likely a pH Equilibration issue. Because the pKa is ~2.3, small changes in mobile phase pH (e.g., evaporation of TFA/Formic acid) can shift the equilibrium between the protonated and neutral forms. Ensure your mobile phase is freshly prepared and well-buffered.

Q: Is the yellow color in my solution normal? A: No. Pure 3,5-dimethyl-1H-1,2,4-triazole HCl should be white (solid) or colorless (solution). Yellowing indicates oxidation or the presence of impurities (often hydrazine-related from synthesis). If the solution is yellow, verify purity via LC-MS.

References

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link (Foundational chemistry of triazole stability).

  • Sigma-Aldrich. "Product Specification: 3,5-Dimethyl-1,2,4-triazole." Link (Physical properties and handling safety).

  • BenchChem. "Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds." Link (Chromatographic conditions).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9257, 1,2,4-Triazole." Link (pKa and solubility data).

  • TutorChase. "Handling Hygroscopic Solutes in the Lab." Link (General protocols for amine salts).

Sources

Optimization

overcoming solubility problems of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

Topic: Overcoming Solubility & Handling Challenges Document ID: TS-TRZ-003 | Version: 2.1 | Last Updated: 2026-03-07 Executive Summary: The Solubility Paradox 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (CAS: 7343-34-2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Challenges

Document ID: TS-TRZ-003 | Version: 2.1 | Last Updated: 2026-03-07

Executive Summary: The Solubility Paradox

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (CAS: 7343-34-2 (parent)) is a critical pharmacophore and ligand in medicinal chemistry and coordination polymers. However, its utility is frequently bottlenecked by its dual-nature solubility profile .

As a hydrochloride salt, the compound is highly polar and ionic, rendering it soluble in water but virtually insoluble in the non-polar organic solvents (DCM, Toluene, THF) required for many synthetic transformations (e.g., alkylation, acylation). Conversely, the free base is soluble in organics but poorly soluble in acidic aqueous media.[1]

The Key to Success: You must treat solubility not as a fixed property, but as a tunable variable controlled by pH and counter-ion management .[1] This guide provides the protocols to switch between these states effectively.

Solubility Profile & Solvent Compatibility Matrix

The following data summarizes the solubility behavior of the Hydrochloride salt versus the Free Base. Use this to select the correct form for your application.

Solvent SystemHydrochloride Salt Form (Ionic)Free Base Form (Neutral)Recommendation
Water (pH < 2) High Solubility (>100 mg/mL)Soluble (Protonates in situ)Ideal for storage/stock solutions.
Water (pH 7.4) Soluble (Acidic, requires buffering)Moderate/LowUse buffered saline (PBS) to maintain stability.
Methanol / Ethanol Soluble Soluble Best "bridge" solvents for transfers.[1]
DMSO / DMF Soluble Soluble Universal solvents; difficult to remove.[1]
DCM / Chloroform Insoluble (< 1 mg/mL)High Solubility CRITICAL: Must free-base for these solvents.[1]
THF / Ether InsolubleModerateUse Free Base; heating may be required.[1]
Toluene / Hexane InsolubleLowNot recommended for either form.[1]

Troubleshooting Guide (Q&A)

Issue 1: "The reagent crashes out of my reaction mixture in DCM/THF."

Diagnosis: You are likely trying to use the Hydrochloride salt in a non-polar organic solvent.[1] The ionic lattice energy of the salt is too high for DCM or THF to overcome.[1]

Solution: You must perform an In-Situ Neutralization or convert to the Free Base beforehand.[1]

Method A: In-Situ Neutralization (Recommended for One-Pot Synthesis) Add a non-nucleophilic organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) to your reaction mixture.

  • Stoichiometry: 1.1 to 1.5 equivalents relative to the triazole HCl.[1]

  • Mechanism: The base scavenges the HCl, generating the neutral triazole (soluble in DCM) and a triethylammonium chloride salt (which may precipitate but usually does not interfere).

Method B: Pre-Conversion to Free Base (See Protocol 1 below)

Issue 2: "My aqueous stock solution is acidic and killing my cells/enzyme."

Diagnosis: Dissolving the hydrochloride salt in water releases protons (


), significantly lowering the pH.


The pKa of the protonated triazole is approximately 2.45 [1]. This creates a strongly acidic solution.[1]

Solution:

  • Buffer High: Do not dissolve directly in water.[1] Dissolve in a strong buffer (e.g., 100mM PBS or HEPES) to absorb the proton release.[1]

  • pH Adjustment: After dissolving, measure pH and adjust with dilute NaOH before adding to the biological system.

Issue 3: "The solid is sticky, clumpy, and hard to weigh."

Diagnosis: 1,2,4-triazole salts are hygroscopic.[2][3] They absorb atmospheric moisture rapidly, forming a "goo" that alters the effective molecular weight.[1]

Solution:

  • Drying: Dry the salt in a vacuum desiccator over

    
     or KOH pellets for 24 hours before use.
    
  • Handling: Weigh quickly in a low-humidity environment (glovebox or dry room) if precise stoichiometry is critical.

Technical Visualizations

Figure 1: The Solubility Switch Workflow

This decision tree guides you to the correct processing step based on your target solvent.[1]

SolubilitySwitch Start Start: 3,5-Dimethyl-1H-1,2,4-triazole HCl Target Select Target Solvent System Start->Target Aqueous Aqueous / Biological Media Target->Aqueous Biological Assay Organic Organic Synthesis (DCM, THF) Target->Organic Synthesis Alcohol Methanol / Ethanol Target->Alcohol Crystallization ActionAq Dissolve in Buffer (PBS) Adjust pH to 7.4 Aqueous->ActionAq ActionOrg Salt is INSOLUBLE here. Must convert to Free Base. Organic->ActionOrg ActionAlc Direct Dissolution (Ready for use) Alcohol->ActionAlc Success Solubilized Reagent ActionAq->Success FreeBase Protocol: Free-Basing (Extraction or In-Situ Base) ActionOrg->FreeBase Neutralization ActionAlc->Success FreeBase->Success

Caption: Decision tree for selecting the appropriate solubilization strategy based on the target application solvent.

Experimental Protocols

Protocol 1: Preparation of Free Base from Hydrochloride Salt

Use this when you need pure, neutral 3,5-dimethyl-1,2,4-triazole for reaction in non-polar solvents (DCM, THF).

Materials:

  • 3,5-Dimethyl-1H-1,2,4-triazole HCl

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Brine,

    
     (drying agent)
    

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of distilled water. The solution will be clear and acidic.[1]

  • Neutralization: Slowly add Saturated

    
     or 1M NaOH while stirring.
    
    • Observation: No precipitate may form immediately as the free base is moderately water-soluble, but the pH should rise to > 8.

  • Extraction: Transfer to a separatory funnel. Extract with EtOAc (3 x 15 mL).

    • Note: The neutral triazole will partition into the organic layer.[1]

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
    .
    
  • Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap).

    • Yield: You will obtain a white crystalline solid (Free Base).[1]

    • Verification: Melting point should be 140-144°C [2].[1]

Protocol 2: In-Situ Neutralization (The "Lazy" Method)

Use this for coupling reactions where isolating the free base is unnecessary.

  • Suspend the triazole HCl salt in your reaction solvent (e.g., DCM).[1] It will appear as a slurry.[1]

  • Add Triethylamine (TEA) or DIPEA (1.2 equivalents).[1]

  • Stir at room temperature for 10-15 minutes.

  • Observation: The slurry may clear up as the triazole dissolves, or the texture of the solid may change (formation of TEA-HCl salt).

  • Proceed with adding your electrophile/reagents.[1]

References

  • Garratt, P. J., et al. (2025).[1] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. ACS Org.[1][4] Inorg. Au. Link

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3,5-Dimethyl-1,2,4-triazole. Link

  • Potts, K. T. (1961).[1] The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127. Link

Sources

Troubleshooting

side reactions in the synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride Topic: Side Reactions & Troubleshooting in the Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride Audience: Process Chemists, Med...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

Topic: Side Reactions & Troubleshooting in the Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Executive Summary & Reaction Landscape

The synthesis of 3,5-Dimethyl-1H-1,2,4-triazole (DMT) is a critical transformation in the production of various APIs and agrochemicals. While multiple routes exist (Pellizzari, Einhorn-Brunner), the most scalable industrial method involves the condensation of acetonitrile with hydrazine hydrate (often catalyzed by acid or ammonia).

However, this reaction is deceptively simple. It proceeds through a highly reactive acetamidrazone intermediate. The fate of this intermediate—whether it cyclizes to the desired triazole or diverges into colored tetrazine impurities—depends strictly on thermodynamic control and stoichiometry.

This guide addresses the three most common failure modes:

  • The "Red/Pink" Impurity: Formation of 1,2,4,5-tetrazines.[1]

  • Regio-irregularity: Formation of 4-amino-1,2,4-triazoles.[2][3]

  • Salt Formation Issues: Hygroscopicity and stoichiometry of the HCl salt.

Reaction Mechanism & Impurity Pathways

To troubleshoot effectively, one must visualize the divergence points. The diagram below illustrates the competition between the desired cyclization and the parasitic dimerization.

ReactionPathways Start Acetonitrile + Hydrazine Intermediate Acetamidrazone (Key Intermediate) Start->Intermediate Nucleophilic Addition DesiredStep Reaction with 2nd Acetonitrile (High Temp / Pressure) Intermediate->DesiredStep + MeCN SideStep1 Self-Dimerization (Low Temp / Excess Hydrazine) Intermediate->SideStep1 x2 Dimerization SideStep2 Attack by 2nd Hydrazine ( hydrazine excess) Intermediate->SideStep2 + N2H4 Product 3,5-Dimethyl-1H-1,2,4-triazole (Colorless) DesiredStep->Product Cyclization (-NH3) Salt 3,5-Dimethyl-1H-1,2,4-triazole HCl (Final Product) Product->Salt + HCl (anhydrous) Impurity1 3,6-Dimethyl-1,2-dihydro-1,2,4,5-tetrazine (Oxidizes to RED/PINK Tetrazine) SideStep1->Impurity1 - 2NH3 Impurity2 4-Amino-3,5-dimethyl-1,2,4-triazole (Difficult to separate) SideStep2->Impurity2 Cyclization

Figure 1: Mechanistic divergence showing how reaction conditions dictate the formation of the desired triazole versus tetrazine or amino-triazole impurities.

Troubleshooting Guide

Issue 1: The Reaction Mixture Turns Pink or Red

Diagnosis: Formation of 3,6-dimethyl-1,2,4,5-tetrazine . This is the most common visual indicator of failure. The intermediate acetamidrazone is unstable; if it cannot find a second equivalent of acetonitrile quickly (kinetic issue) or if the temperature is too low (thermodynamic issue), it dimerizes to form a dihydro-tetrazine, which rapidly oxidizes in air to a bright red/pink tetrazine.

Root Cause Corrective Action
Low Reaction Temperature The triazole cyclization has a higher activation energy than the dimerization. Ensure reaction T > 90°C (often requires autoclave/pressure vessel if using acetonitrile).
Hydrazine Excess Excess hydrazine favors dimerization. Maintain a strict 1:1 to 1:1.1 molar ratio of Hydrazine:Acetonitrile initially, or use excess Acetonitrile as solvent.
Oxygen Exposure The dihydro-tetrazine byproduct is colorless but turns red upon oxidation. Run the reaction under a strict Nitrogen/Argon atmosphere .
Issue 2: Presence of "N-Amino" Impurity (4-Amino-3,5-dimethyl-1,2,4-triazole)

Diagnosis: Mass spec shows M+16 peak (113 m/z) or NMR shows distinct N-NH2 protons. This impurity renders the product unsuitable for pharmaceutical use due to different chelation and solubility properties.

  • Mechanism: If free hydrazine is present in high concentration during the cyclization phase, it can attack the acetamidrazone instead of acetonitrile (or ammonia), incorporating an extra nitrogen into the ring.

  • Solution:

    • Reverse Addition: Add hydrazine slowly to the hot acetonitrile solution to keep the instantaneous concentration of hydrazine low.

    • Deamination Workup: If the impurity is present, it can be removed chemically. Dissolve the crude in dilute acid and treat with NaNO₂ (Sodium Nitrite) at 0°C. This diazotizes the exocyclic amino group, converting it back to the H-triazole (with N₂ evolution), effectively repairing the impurity.

Issue 3: Low Yield & Hygroscopic Salt

Diagnosis: Product turns into a sticky oil or "jelly" upon exposure to air; low melting point. The hydrochloride salt of 3,5-dimethyl-1,2,4-triazole is extremely hygroscopic.

  • Protocol Adjustment:

    • Anhydrous Salt Formation: Do not use aqueous HCl. Generate the salt by bubbling anhydrous HCl gas into a solution of the free base in dry Ethyl Acetate or Ethanol.

    • Drying: Dry the salt under high vacuum at 60°C for at least 12 hours. Store in a desiccator.

    • Free Base Isolation First: Always isolate and purify the free base (mp ~142°C) before forming the salt. The free base is much easier to recrystallize (from Toluene or Ethyl Acetate) than the salt.

Detailed Experimental Protocol (Optimized)

This protocol minimizes tetrazine formation by utilizing excess nitrile and pressure.

Reagents:

  • Acetonitrile (Solvent & Reagent): 10.0 equiv

  • Hydrazine Hydrate (80% or 100%): 1.0 equiv

  • Catalyst: Acetamidine HCl (0.05 equiv) or p-TsOH (trace)

Step-by-Step:

  • Setup: Load Acetonitrile and the catalyst into a high-pressure reactor (autoclave).

  • Heating: Heat the mixture to 120°C - 140°C . (Internal pressure will rise; ensure vessel is rated for ~5-10 bar).

  • Addition: Pump Hydrazine Hydrate into the hot mixture over 2–4 hours. Crucial: High temp during addition prevents tetrazine accumulation.

  • Cook-out: Hold at temperature for 4–6 hours.

  • Workup (Free Base):

    • Cool to room temperature.[2]

    • Concentrate under vacuum to remove excess acetonitrile.

    • The residue is the crude free base. Recrystallize from Toluene or Ethyl Acetate . Target MP: 140–142°C.

  • Salt Formation:

    • Dissolve pure free base in anhydrous Ethanol.

    • Add 1.1 equiv of HCl (solution in dioxane or ethanol).

    • Precipitate with Et₂O if necessary. Filter and dry under vacuum.

Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Problem Color Red/Pink Color? Problem->Color Purity M+16 (113 m/z) Peak? Problem->Purity State Sticky/Oily Solid? Problem->State Sol_Tetrazine Tetrazine Impurity. Action: Increase Temp, Slow Hydrazine Addn. Color->Sol_Tetrazine Yes Sol_Amino 4-Amino Impurity. Action: NaNO2/HCl wash (Deamination). Purity->Sol_Amino Yes Sol_Hygro Hygroscopicity. Action: Use Anhydrous HCl, Recrystallize Free Base first. State->Sol_Hygro Yes

Figure 2: Rapid diagnostic tree for common synthesis failures.

References

  • Bentiss, F., et al. "Synthesis and characterization of new 3,5-disubstituted-4-amino-1,2,4-triazoles." Journal of Heterocyclic Chemistry, vol. 36, no. 1, 1999, pp. 149-152. Link

  • Wiley, R. H., et al. "The formation of 1,2,4,5-tetrazines from nitriles and hydrazine." Journal of Organic Chemistry, vol. 22, no. 11, 1957, pp. 1257-1259. Link

  • Potts, K. T. "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, vol. 61, no. 2, 1961, pp. 87–127. Link

  • BenchChem Technical Division. "Synthesis and Troubleshooting of 1,2,4-Triazole Derivatives." BenchChem Technical Notes, 2024. Link

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride. Here, we provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the synthesis of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: We are experiencing significantly lower than expected yields, or in some cases, no formation of the desired 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride. What are the likely causes and how can we rectify this?

Answer:

Low or no product yield is a common issue that can often be traced back to several key factors in the reaction setup. Let's break down the potential culprits and how to address them systematically.

Potential Causes & Solutions:

  • Incomplete Reaction: The primary reason for low yields is often an incomplete reaction. The condensation reaction between acetamidine hydrochloride and hydrazine hydrate to form the triazole ring is sensitive to both time and temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the initial reaction time, consider extending the reaction duration. Additionally, ensure the reaction temperature is maintained at the optimal level, typically refluxing in a suitable solvent like ethanol.

  • Sub-optimal pH: The pH of the reaction mixture is critical. The reaction proceeds most efficiently under slightly acidic conditions. If the medium is too acidic or too basic, the formation of byproducts can be favored, or the reaction may not proceed at all.

    • Solution: While acetamidine hydrochloride provides an acidic environment, the addition of hydrazine hydrate, a base, will raise the pH. It is crucial to control the stoichiometry of the reactants carefully. A slight excess of acetamidine hydrochloride can help maintain the acidic environment necessary for the cyclization to occur.

  • Moisture Contamination: The presence of excessive water can hinder the reaction. While hydrazine hydrate is used, additional water from solvents or glassware can dilute the reactants and affect the reaction equilibrium.

    • Solution: Use anhydrous solvents where possible and ensure all glassware is thoroughly dried before use. Commercial grade hydrazine hydrate (typically 80% in water) is generally acceptable, but be mindful of any additional water introduced.

  • Purity of Starting Materials: The purity of acetamidine hydrochloride and hydrazine hydrate is paramount. Impurities can interfere with the reaction, leading to the formation of undesired side products and a lower yield of the target compound.

    • Solution: Use high-purity starting materials from a reputable supplier. If the purity is questionable, consider purifying the starting materials before use. For example, acetamidine hydrochloride can be recrystallized from ethanol.

Issue 2: Formation of Significant Impurities

Question: Our final product is contaminated with significant impurities, which are difficult to remove. What are these impurities likely to be and how can we minimize their formation?

Answer:

Impurity formation is a common challenge in heterocyclic synthesis. In the case of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, several side reactions can occur.

Potential Impurities & Minimization Strategies:

  • Unreacted Starting Materials: As discussed in the previous section, incomplete reactions will leave you with unreacted acetamidine hydrochloride and hydrazine hydrate in your crude product.

    • Solution: Optimize reaction time and temperature to drive the reaction to completion. Monitor via TLC or HPLC.

  • Oxidation Products: Hydrazine is a reducing agent and can be susceptible to oxidation, especially at elevated temperatures in the presence of air. This can lead to the formation of colored byproducts.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.

  • Side-Products from Self-Condensation: Under certain conditions, acetamidine can undergo self-condensation, leading to the formation of oligomeric byproducts.

    • Solution: Careful control of stoichiometry and reaction temperature is key. Adding the hydrazine hydrate portion-wise to the acetamidine hydrochloride solution can sometimes help to minimize this side reaction.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system, such as ethanol/ether or isopropanol, can be used to selectively crystallize the desired 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, leaving impurities in the mother liquor.

  • Column Chromatography: For very stubborn impurities, column chromatography on silica gel can be employed. A polar eluent system, such as dichloromethane/methanol, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride?

A1: Ethanol is a widely used and effective solvent for this reaction. It has a suitable boiling point for refluxing conditions and is a good solvent for both acetamidine hydrochloride and hydrazine hydrate. Other alcohols, such as isopropanol, can also be used. The choice of solvent can influence the reaction rate and the solubility of the final product, which can be advantageous during workup and purification.

Q2: What is the expected yield for this reaction under optimized conditions?

A2: With optimized conditions, including high-purity starting materials, proper temperature control, and an appropriate reaction time, yields in the range of 70-85% can be expected.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the compound and quantify any impurities.

Q4: Are there any safety precautions I should be aware of when running this reaction?

A4: Yes, several safety precautions are essential:

  • Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Ethanol and other alcoholic solvents are flammable. Ensure the reaction is carried out away from ignition sources.

  • Pressure Build-up: When heating a reaction, ensure the system is not closed to prevent pressure build-up. A reflux condenser should be used.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

This protocol provides a general procedure. Researchers should optimize the specific parameters based on their laboratory conditions and analytical monitoring.

Materials:

  • Acetamidine hydrochloride

  • Hydrazine hydrate (80% in water)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamidine hydrochloride (1.0 eq).

  • Add anhydrous ethanol to dissolve the acetamidine hydrochloride.

  • Slowly add hydrazine hydrate (0.5 eq) to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride.

  • Dry the purified product under vacuum.

Visualizing the Process

Reaction Mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Product A Acetamidine Hydrochloride C Addition of Hydrazine to Amidino Group A->C B Hydrazine Hydrate B->C D Intramolecular Condensation C->D E Water Elimination D->E F 3,5-Dimethyl-1H-1,2,4-triazole E->F G Protonation (HCl) F->G H 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride G->H

Caption: The reaction mechanism for the synthesis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete Complete Reaction Complete Check_Reaction_Completion->Complete Extend_Time_Temp Increase Reaction Time and/or Temperature Incomplete->Extend_Time_Temp Check_Purity Analyze Purity of Starting Materials Complete->Check_Purity Extend_Time_Temp->Check_Reaction_Completion Impure_SM Starting Materials Impure Check_Purity->Impure_SM Pure_SM Starting Materials Pure Check_Purity->Pure_SM Purify_SM Purify Starting Materials Impure_SM->Purify_SM Optimize_Stoichiometry Optimize Reactant Stoichiometry Pure_SM->Optimize_Stoichiometry Purify_SM->Start Inert_Atmosphere Consider Inert Atmosphere Optimize_Stoichiometry->Inert_Atmosphere Purification Optimize Purification (Recrystallization/Chromatography) Inert_Atmosphere->Purification End Optimized Process Purification->End

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

References

  • Journal of Heterocyclic Chemistry, Synthesis and characterization of novel 1,2,4-triazole derivatives, [Link]

Troubleshooting

common impurities in 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

Welcome to the Technical Support Center for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride . As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride . As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in diagnosing, understanding, and remediating common impurity profiles encountered during the synthesis and scale-up of this critical heterocyclic building block.

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemicals. However, due to the high thermodynamic driving force of triazole cyclization, trace impurities in starting materials are often quantitatively converted into structurally similar, difficult-to-separate homolog impurities[1].

Below is an in-depth troubleshooting guide, diagnostic workflow, and self-validating remediation protocol.

Diagnostic Workflow: LC-MS Impurity Identification

When analyzing crude batches of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, mass spectrometry (positive ion mode) is the most reliable diagnostic tool. The hydrochloride salt dissociates in solution, allowing you to track the free base mass (Target MW: 97.12 g/mol ;[M+H]+ = 98.1 m/z)[2].

ImpurityDiagnostics Start Crude 3,5-Dimethyl- 1H-1,2,4-triazole HCl LCMS LC-MS Analysis (Positive Ion Mode) Start->LCMS Mass1 m/z 98 [M+H]+ LCMS->Mass1 Expected Mass Mass2 m/z 84 [M+H]+ LCMS->Mass2 Formyl Impurity Mass3 m/z 112[M+H]+ LCMS->Mass3 Propionyl Impurity Mass4 m/z < 60 or Highly Polar LCMS->Mass4 RT < 1 min Target Target Compound (Free base MW 97.12) Mass1->Target Imp1 3-Methyl-1H-1,2,4-triazole (-14 Da Defect) Mass2->Imp1 Imp2 Over-alkylated Species (+14 Da Excess) Mass3->Imp2 Imp3 Unreacted Hydrazine / Acetamidine Mass4->Imp3

LC-MS diagnostic workflow for 3,5-Dimethyl-1H-1,2,4-triazole HCl impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic impurities in 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, and what is their mechanistic origin? A1: The impurity profile is entirely dictated by your synthetic route. The most common industrial synthesis involves a variation of the Pellizzari reaction—the condensation of acylhydrazines with amides, or the reaction of hydrazine with acetonitrile/acetamidine derivatives[1].

  • Homolog Impurities: If your acetic acid or acetonitrile starting materials contain formyl (formic acid) or propionyl (propionitrile) contaminants, these will competitively react with hydrazine. Because 1,2,4-triazole ring formation is highly thermodynamically favorable, these trace contaminants cyclize to form 3-methyl-1H-1,2,4-triazole or 3-ethyl-5-methyl-1H-1,2,4-triazole, respectively.

  • Unreacted Intermediates: Incomplete cyclodehydration leaves highly polar acyclic dihydrazides or unreacted hydrazine/acetamidine in the matrix.

Q2: Why am I observing a mass adduct of m/z 84 [M+H]+ in my LC-MS analysis? A2: A mass of m/z 84 corresponds to a -14 Da mass defect from the target compound (m/z 98). This is the definitive signature of 3-methyl-1H-1,2,4-triazole . Mechanistically, this occurs when formamide or formic acid impurities are present in your acetyl precursors[1]. Because this impurity shares the same basic triazole core, it co-precipitates during hydrochloride salt formation and is notoriously difficult to remove via standard silica gel chromatography.

Q3: My isolated product is highly hygroscopic and shows a depressed, variable melting point. What is going wrong? A3: This is a classic symptom of improper salting or the presence of residual free base. The pure free base of 3,5-Dimethyl-1H-1,2,4-triazole has a sharp melting point of approximately 194-195°C[3]. The hydrochloride salt should form a stable, flowable crystalline powder. If the stoichiometry of HCl during the salting-out phase is less than 1.0 equivalent, you generate a mixed phase of free base and HCl salt. This mixed phase disrupts the crystal lattice, drastically increasing the surface area and hygroscopicity of the bulk powder. Furthermore, using aqueous HCl instead of anhydrous HCl gas or HCl in isopropanol (IPA) can lead to hydrate formation.

Quantitative Impurity Profile

To aid in your chromatographic method development, below is a summary of the common impurities, their relative retention times (RRT) in standard reverse-phase HPLC (C18 column, acidic mobile phase), and their typical origins.

ImpurityRRT (Approx.)m/z [M+H]+Mechanistic OriginTypical Limit (Area %)
Hydrazine / Acetamidine0.10 - 0.2033.0 / 59.1Unreacted starting materials< 0.10% (Genotoxic)
3-Methyl-1H-1,2,4-triazole0.75 - 0.8584.1Formyl contamination in reagents< 0.50%
3,5-Dimethyl-1H-1,2,4-triazole 1.00 98.1 Target API / Intermediate > 99.0%
3-Ethyl-5-methyl-1,2,4-triazole1.20 - 1.30112.1Propionyl contamination in reagents< 0.50%
Dihydrazide Intermediates1.40 - 1.60VariableIncomplete cyclodehydration< 0.20%

Troubleshooting Guide: Step-by-Step Remediation Protocol

If your batch fails purity specifications (particularly due to homolog impurities or hygroscopic mixed-phases), use the following self-validating recrystallization and re-salting protocol.

Objective: Isolate high-purity 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride by controlling the dielectric constant of the solvent and strictly monitoring pH.

Step 1: Dissolution and Free-Basing (Optional but Recommended)

  • Action: Suspend the crude, impure salt in a minimal volume of absolute ethanol. Add 1.05 equivalents of sodium ethoxide to liberate the free base.

  • Causality: This step neutralizes the system. Inorganic impurities (like NH4Cl or NaCl formed from side reactions) are insoluble in ethanol and will immediately precipitate.

  • Self-Validation: The sudden appearance of a fine white precipitate (inorganic salts) confirms the free-basing is successful. Filter the suspension through a Celite pad to obtain a clear ethanolic solution of the free base.

Step 2: Controlled Salting

  • Action: Transfer the filtrate to a clean, dry reactor and chill to 0-5°C. Slowly add a stoichiometric amount of anhydrous HCl in isopropanol (IPA) dropwise.

  • Causality: Using anhydrous HCl prevents the formation of hygroscopic hydrates. Chilling the reactor ensures the exothermic salt formation does not degrade the triazole ring.

  • Self-Validation: Extract a 10 µL aliquot, dilute in 1 mL of DI water, and check the pH. Stop the HCl addition precisely when the apparent pH reaches 2.0 - 2.5. Over-acidification leads to excess chloride entrapment and degradation.

Step 3: Anti-Solvent Crystallization

  • Action: Slowly add cold methyl tert-butyl ether (MTBE) as an anti-solvent at a 1:2 ratio (Ethanol/IPA : MTBE).

  • Causality: The fully protonated 3,5-dimethyl-1H-1,2,4-triazole hydrochloride is highly polar and insoluble in MTBE. Conversely, less basic homolog impurities (like 3-methyl-1H-1,2,4-triazole) and unreacted organic precursors remain partially soluble in the mixed solvent system.

  • Critical Parameter: Add the MTBE dropwise over 1 hour. Rapid addition causes the product to "oil out" or rapidly crash, trapping the homolog impurities inside the crystal lattice.

Step 4: Isolation and Drying

  • Action: Filter the crystalline precipitate under a nitrogen blanket. Wash the filter cake with cold MTBE and dry in a vacuum oven at 45°C for 12 hours.

  • Validation: Run an LC-MS on the dried powder. The m/z 84 peak should be reduced by >90%, and the powder should be free-flowing and non-hygroscopic.

References

  • Product Class 14: 1,2,4-Triazoles , Thieme Connect,[Link]

  • 3,5-Dimethyl-1,2,4-Triazole: A Versatile Compound: Technical Properties and Specifications , Meiji University,[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 3,5-Dimethyl-1H-1,2,4-triazole (Free Base vs. HCl)

This guide details the spectral and physical characterization of 3,5-Dimethyl-1H-1,2,4-triazole (CAS: 7343-34-2) and its Hydrochloride salt form. It is designed for researchers requiring authoritative reference data for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral and physical characterization of 3,5-Dimethyl-1H-1,2,4-triazole (CAS: 7343-34-2) and its Hydrochloride salt form. It is designed for researchers requiring authoritative reference data for structural validation and synthesis planning.

Executive Summary

3,5-Dimethyl-1,2,4-triazole is a privileged heterocyclic scaffold used extensively as a bio-isostere for amides and esters in medicinal chemistry, and as a bridging ligand in coordination polymers (MOFs).[1]

While the Free Base is the primary commercial form, the Hydrochloride (HCl) Salt is often generated in situ or isolated to improve water solubility and crystallinity during purification. Distinguishing these two forms is critical, as their spectral signatures (particularly IR and NMR) differ significantly due to protonation of the triazole ring.

Quick Reference: Physical Properties
PropertyFree Base (Neutral)Hydrochloride (Salt)
Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

N

C

H

N

[1][2][3] · HCl
MW 97.12 g/mol 133.58 g/mol
Appearance White crystalline powderWhite/Off-white hygroscopic solid
Melting Point 139–144 °C>200 °C (often decomposes)
Solubility Alcohols, DMSO, hot waterWater (high), DMSO, Methanol
pKa (approx) ~10.0 (NH acidity), ~3.0 (N protonation)N/A (Already protonated)

Spectral Characterization Data

A. Nuclear Magnetic Resonance ( H & C NMR)

The symmetry of the 3,5-dimethyl substitution results in simplified spectra. However, protonation destroys the time-averaged symmetry of the tautomeric equilibrium, causing chemical shift displacements.


H NMR Comparison (Solvent: DMSO-d

)
Proton EnvironmentFree Base Shift (

ppm)
HCl Salt Shift (

ppm)
Interpretation
-CH

(Methyls)
2.24 (s, 6H) 2.45 – 2.55 (s, 6H) Positive charge on the ring deshields methyl protons, shifting them downfield.
N-H (Ring) 13.0 – 13.5 (br s) 14.0 – 15.0 (v br) The salt proton is highly acidic and exchangeable; often invisible or merged with H

O peak in wet DMSO.
HCl Proton N/ABroad hump >10 ppm Often not seen as a distinct peak due to rapid exchange with the ring NH.

Critical Note on Tautomerism: In the free base, the proton rapidly migrates between N1, N2, and N4. In the HCl salt, the protonation typically occurs at the N4 position, creating a symmetrical cation, or locks the tautomer, depending on the counter-ion interaction.


C NMR Comparison
Carbon EnvironmentFree Base Shift (

ppm)
HCl Salt Shift (

ppm)
Methyl (-CH

)
11.8 – 12.1 13.5 – 14.2
Ring Carbons (C3/C5) 158.0 – 160.0 152.0 – 155.0

Analyst Tip: The upfield shift of the ring carbons in the salt (contrary to typical deshielding) is often observed in nitrogen heterocycles due to changes in resonance contributions upon protonation.

B. Infrared Spectroscopy (FT-IR)

IR is the most rapid method to distinguish the salt from the base.

Functional GroupFree Base (

cm

)
HCl Salt (

cm

)
Diagnostic Feature
N-H Stretch 3126 (sharp/medium) 2600 – 3200 (very broad) The "Ammonium Band." Salt formation creates a broad continuum of H-bonding networks.
C=N Stretch 1543, 15801590 – 1610Shifted to higher frequency due to increased bond order character upon protonation.
C-H (Aromatic) 3032, 3097OverlappedOften obscured by the broad N-H salt band.
C. Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or CI (Chemical Ionization).

  • Free Base: Shows

    
     at m/z 98.1 .
    
  • HCl Salt: Also shows

    
     at m/z 98.1 .
    
    • Why? Under ESI conditions, the HCl dissociates. The mass spec detects the cationic triazole species.

    • Differentiation: To confirm the salt by MS, you must run in Negative Mode (ESI-) to look for the chloride ion [Cl]

      
       at m/z 35/37 .
      

Structural Visualization & Pathways

The following diagram illustrates the tautomeric equilibrium of the free base and its conversion to the hydrochloride salt.

TriazoleChemistry Base_Tautomer Free Base (Tautomeric Equilibrium) Neutral Base_Tautomer->Base_Tautomer Rapid H-Shift (N1 ↔ N2) Salt Triazolium Hydrochloride (Cationic Ring + Cl-) Protonated at N4 Base_Tautomer->Salt Protonation Reagent + HCl (conc.) in Ethanol/Ether Reagent->Salt Analysis Analysis (NMR/IR) Shifted Signals Salt->Analysis Characterization

Caption: Reaction pathway showing the conversion of the neutral tautomeric free base into the stable triazolium hydrochloride salt.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethyl-1,2,4-triazole HCl

Use this protocol to convert the commercial free base into the salt for storage or aqueous solubility.

  • Dissolution: Dissolve 1.0 g (10.3 mmol) of 3,5-dimethyl-1,2,4-triazole in 10 mL of absolute ethanol.

  • Acidification: Cool the solution to 0 °C in an ice bath. Dropwise add 1.5 mL of concentrated HCl (37%) or 2.0 mL of 4M HCl in dioxane.

  • Precipitation: Stir for 30 minutes. Add 20 mL of cold diethyl ether to induce precipitation.

  • Isolation: Filter the white solid under vacuum.

  • Purification: Recrystallize from Ethanol/Ether (1:3) if necessary.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    (The salt is hygroscopic).
Protocol B: NMR Sample Preparation

Crucial for obtaining sharp peaks.

  • Solvent Choice: Use DMSO-d

    
      (dry) or D
    
    
    
    O
    .
    • Avoid: CDCl

      
       (The salt is insoluble).
      
  • Concentration: Prepare a solution of ~10 mg per 0.6 mL solvent.

  • Reference: Use TMS (0.00 ppm) or residual solvent peak (DMSO quintet 2.50 ppm).

  • Note: In D

    
    O, the N-H and HCl protons will exchange immediately with deuterium and disappear (HOD peak will grow at ~4.79 ppm). Use DMSO-d
    
    
    
    if observing the N-H proton is required.

References

  • ChemicalBook. (2025). 3,5-Dimethyl-1H-1,2,4-triazole Properties and Spectral Data. Link

  • National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 3,5-Dimethyl-1,2,4-triazole. NIST Chemistry WebBook. Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,5-Dimethyl-1,2,4-triazole. Link

  • BenchChem. (2025).[4] Synthesis and Characterization of 1,2,4-Triazole Derivatives. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).[5][6] Link

Sources

Comparative

comparing the reactivity of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride with other triazoles

The following technical guide provides a comparative analysis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride against other triazole scaffolds. Executive Summary 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (DMT[1]·HCl)...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comparative analysis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride against other triazole scaffolds.

Executive Summary

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (DMT[1]·HCl) represents a sterically distinct and electronically enriched variant of the parent 1,2,4-triazole.[1] While the parent compound is a versatile pharmacophore, the dimethyl analog offers enhanced lipophilicity , increased basicity (due to inductive effects), and site-selective coordination geometry driven by steric hindrance at the N1/N2 positions.[1] This guide serves as a definitive resource for researchers selecting between DMT·HCl and alternative azoles for drug design and ligand synthesis.

Part 1: Comparative Analysis & Performance Metrics

The following table contrasts DMT·HCl with its parent compound (1,2,4-Triazole) and the isomeric 1,2,3-Triazole.[1]

Table 1: Physicochemical & Reactivity Profile
Feature3,5-Dimethyl-1,2,4-triazole HCl 1,2,4-Triazole (Parent) 1,2,3-Triazole
Electronic Character Electron-Rich : Two methyl groups (+I effect) increase electron density on the ring nitrogens.[1]Electron-Deficient : Aromatic ring acts as an electron-withdrawing core.Electron-Deficient : Strong dipole; highly stable aromatic system.
Basicity (pKa of conjugate acid) Higher (~3.8 - 4.2) : Methyl groups stabilize the protonated cation.Moderate (2.19) : Less basic due to lack of electron-donating groups.Low (~1.2) : Very weak base; difficult to protonate.
Acidity (pKa of N-H) Lower Acidity (~10.8) : Methyl groups destabilize the anion (conjugate base).Moderate (10.26) : Readily deprotonated by alkoxides/carbonates.Higher Acidity (9.4) : Forms triazolide anions most easily.
Steric Profile Hindered : C3/C5 methyls block adjacent N2/N4 sites, directing substitution to N1.[1]Unobstructed : Substitution can occur at N1, N2, or N4 (often leading to mixtures).[1][2]Variable : Substitution typically fixed at N1 during synthesis (Click chemistry).
Solubility (HCl Salt) High in Water, MeOH, EtOH ; Insoluble in non-polar organics (DCM, Hexane).[1]High in Water/Alcohols; Moderate in polar organics.High in organic solvents (as free base); Water solubility varies.
Primary Application Ligand Design : Steric bulk forces specific coordination modes (monodentate vs. bridging).Linker Chemistry : General pharmacophore linker.Bioisostere : Amide bond replacement; "Click" chemistry staple.
Part 2: Reactivity & Mechanistic Insights
1. The "Methyl Effect" on Nucleophilicity

The two methyl groups at positions 3 and 5 exert a dual effect:

  • Electronic Activation: Through inductive donation (+I), they increase the electron density of the nitrogen lone pairs, making the free base a stronger nucleophile than the parent triazole.[1]

  • Steric Deactivation: Physically, the methyl groups shield the N2 and N4 nitrogens.[1] Consequently, alkylation and metallation occur almost exclusively at the N1 position , which is the least sterically encumbered.[1] This regioselectivity is a significant synthetic advantage over unsubstituted 1,2,4-triazole, which often yields difficult-to-separate mixtures of N1 and N4 isomers.[1]

2. Handling the Hydrochloride Salt

DMT is supplied as a hydrochloride salt to ensure shelf stability and prevent hygroscopic degradation.

  • Challenge: The protonated triazolium form is non-nucleophilic.

  • Solution: An in situ neutralization step is strictly required before use in nucleophilic substitutions or coordination chemistry. (See Protocol A).

Part 3: Experimental Protocols
Protocol A: In Situ Neutralization & N-Alkylation

Use this protocol to convert the stable HCl salt into a reactive nucleophile for drug synthesis.

Reagents:

  • 3,5-Dimethyl-1H-1,2,4-triazole HCl (1.0 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv) — Excess base handles the HCl and deprotonates the ring.[1]
    
  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)[1]

Step-by-Step Workflow:

  • Salt Break: Charge a round-bottom flask with DMT·HCl and anhydrous MeCN. Add

    
     in one portion.
    
  • Activation: Stir vigorously at RT for 30 minutes . The suspension will change texture as KCl forms and the free base is liberated.

    • Checkpoint: Verify pH is basic (>9) using wet pH paper held in the headspace (ammonia-like odor may be faint).

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C for 4–6 hours . Monitor by TLC (EtOAc/Hexane 1:1). The product spot will be less polar than the free base.

  • Workup: Filter off inorganic salts (KCl, excess

    
    ). Concentrate the filtrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Synthesis of Transition Metal Complexes (e.g., Cu/Zn)

DMT is an excellent ligand for Metal-Organic Frameworks (MOFs) due to its bridging capability.[1]

Reagents:

  • DMT[1][3]·HCl (2.0 equiv)[1]

  • Metal Acetate (

    
    ) (1.0 equiv) — Acetate acts as an internal base to neutralize the HCl.[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Dissolve the metal acetate in MeOH (blue/green solution for Cu/Ni).

  • Add solid DMT·HCl slowly to the stirring metal solution.

  • Observation: The acetate counterion will neutralize the HCl, forming acetic acid (vinegar smell). A color change or precipitation indicates complex formation.

  • Reflux for 2 hours to drive the coordination equilibrium.

  • Cool to RT. The complex often precipitates as a crystalline solid. Filter and wash with cold MeOH.

Part 4: Visualizing the Chemistry
Diagram 1: Tautomerism & Steric Steering

This diagram illustrates how the hydrochloride salt dissociates and how the methyl groups direct incoming electrophiles to the N1 position, avoiding the sterically crowded N4 position.

Reactivity cluster_0 Steric Steering Effect Salt DMT·HCl Salt (Stable, Non-reactive) FreeBase Free Base (Reactive Nucleophile) Salt->FreeBase Base (K2CO3) -HCl N1_Product N1-Alkylated Product (Major Isomer) FreeBase->N1_Product R-X (Electrophile) Fast Kinetics N4_Product N4-Alkylated Product (Sterically Disfavored) FreeBase->N4_Product R-X Blocked by Methyls

Caption: The "Methyl Effect" directs substitution. Base neutralizes the HCl salt, generating the free base.[1] The C3/C5 methyl groups sterically hinder the N4 position, forcing electrophiles (R-X) to attack the accessible N1 nitrogen.[1]

References
  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[1] Link[1]

    • Foundational text on triazole reactivity and tautomerism.
  • Haasnoot, J. G. (2000). "Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands." Coordination Chemistry Reviews, 200-202, 131-185.[1] Link[1]

    • Authoritative source on coordination modes of 3,5-disubstituted triazoles.
  • Kalinowski, D. S., et al. (2009).[1] "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry, 52(21), 7067–7079.[1] Link[1]

    • Provides experimental context for handling triazole-based ligands in drug synthesis.
  • BenchChem. (2025).[2][4][5] "Synthesis of 3-Methyl-1,2,4-Triazole Using Acetimidohydrazide Hydrochloride." Application Notes. Link[1]

    • Source for the adapted neutralization protocol of triazole hydrochloride salts.

Sources

Validation

biological activity of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride versus its analogs

Topic: Comparative Biological Activity of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride vs. Analogs Content Type: Publish Comparison Guide Executive Summary 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (DMT-HCl) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Biological Activity of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride vs. Analogs Content Type: Publish Comparison Guide

Executive Summary

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (DMT-HCl) represents a critical class of "privileged scaffolds" in medicinal chemistry. Unlike its analogs (such as 3-amino-1,2,4-triazole or unsubstituted 1,2,4-triazole), DMT-HCl is rarely used as a standalone monotherapy. Instead, its biological value is realized when it functions as a ligand in metal-organic frameworks (MOFs) or as a lipophilic precursor for Schiff bases.

This guide objectively compares the biological activity of the DMT core against its structural analogs and derivatives, highlighting a massive potency shift: while the core molecule exhibits negligible antimicrobial activity (Zone of Inhibition: ~0–3 mm), its Copper(II) complexes can achieve zones exceeding 40 mm, rivaling commercial antibiotics.

Chemical Profile & Structural Analogs

The biological distinctiveness of DMT-HCl lies in the two methyl groups at positions 3 and 5. These groups increase lipophilicity (


) compared to the unsubstituted triazole, altering membrane permeability and ligand binding geometry.
CompoundStructure FeatureKey PropertyPrimary Biological Role
3,5-Dimethyl-1,2,4-triazole (DMT) Two Methyl groups (

)
Increased Lipophilicity; Steric bulkLigand for Cu/Ag complexes; Precursor
1,2,4-Triazole (Unsubstituted) Hydrogen at

High Polarity; H-bond donorAntifungal pharmacophore (e.g., Fluconazole)
3-Amino-1,2,4-triazole (Amitrole) Amine at

Herbicide; Catalase inhibitorToxicological agent; Enzyme inhibitor
4-Amino-3,5-dimethyl-1,2,4-triazole Amine at

N-N bond (Hydrazine-like)Precursor for Schiff base antibiotics

Note on Hydrochloride Salt: In biological buffers (pH 7.4), the HCl salt dissociates. The activity described below refers to the free base interacting with biological targets, while the HCl form primarily enhances water solubility for stock solution preparation.

Comparative Biological Activity[3][4][5]
A. Antimicrobial Efficacy: Ligand vs. Complex

The most striking data point for DMT is the "Ligand-Complex Gap." Research indicates that DMT itself is biologically quiescent against resistant strains like S. aureus but becomes hyper-active upon coordination with Copper (Cu) or Silver (Ag).

Experimental Data: Zone of Inhibition (ZOI) against S. aureus Data synthesized from comparative MOF studies [1].

Test SubstanceZOI (Dark Conditions)ZOI (Visible Light)Relative Potency
DMT (Ligand Only) 3.6 mm (Negligible)0 mm Inactive
Cu-DMT MOF (Complex) 40.17 mm 39.32 mm Ultra-High
Reference Antibiotic ~20–25 mmN/AHigh

Insight: The methyl groups on DMT stabilize the Copper core, facilitating electrostatic interaction with the bacterial cell wall. The complex generates Reactive Oxygen Species (ROS) and induces lipid peroxidation. The ligand alone lacks the redox potential to cause this damage.

B. Enzyme Inhibition & Schiff Bases

When compared to 3-Amino-1,2,4-triazole (Amitrole) , DMT lacks the primary amine required for direct catalase inhibition. However, derivatives of DMT (specifically Schiff bases) show selective toxicity against cancer cell lines.

  • Amitrole: Direct inhibitor of catalase (H2O2 accumulation).

  • DMT-Schiff Bases: Induce apoptosis via mitochondrial pathways (ROS generation) in A549 lung cancer cells [2].

Mechanism of Action: The "Methyl Effect"

The 3,5-dimethyl substitution pattern dictates the molecule's pharmacology through two mechanisms:

  • Steric Electronic Modulation: The electron-donating methyl groups increase the electron density on the triazole ring nitrogens. This makes DMT a stronger sigma-donor ligand for metal ions than unsubstituted 1,2,4-triazole, leading to more stable and bioactive metal complexes.

  • Lipophilic Transport: The methyls increase the partition coefficient (

    
    ), allowing DMT-derivatives to penetrate the lipid bilayer of Gram-positive bacteria more effectively than their hydrophilic unsubstituted analogs.
    
Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_outcomes Comparative Outcome DMT 3,5-Dimethyl-1,2,4-triazole Methyls 3,5-Methyl Groups DMT->Methyls Possesses Unsub Unsubstituted Triazole Unsub->Methyls Lacks Lipophilicity Lipophilicity Methyls->Lipophilicity Increases LogP ElectronDensity ElectronDensity Methyls->ElectronDensity Inductive Effect (+I) Activity Biological Outcome Permeability Permeability Lipophilicity->Permeability Better Cell Entry MetalBinding MetalBinding ElectronDensity->MetalBinding Stronger Coordination Permeability->Activity Enhanced Efficacy MetalBinding->Activity Stable MOF Formation

Caption: SAR Logic Flow illustrating how the 3,5-dimethyl substitution enhances biological activity through lipophilicity and metal coordination strength compared to unsubstituted analogs.

Experimental Protocol: Synthesis & Bioassay of Cu-DMT Complex

To replicate the high-activity results (ZOI > 40mm), researchers must synthesize the Copper-DMT Metal-Organic Framework (MOF). The DMT-HCl salt must first be neutralized to the free base in situ.

Reagents:

  • 3,5-Dimethyl-1H-1,2,4-triazole HCl (1 mmol)

  • Tetrakis(acetonitrile)copper(I) tetrafluoroborate (or Cu(II) equivalent)

  • Solvent: Methanol/Ethanol

  • Base: Triethylamine (to neutralize HCl)

Workflow:

  • Neutralization: Dissolve DMT-HCl in Methanol. Add equimolar Triethylamine. Stir for 15 min to generate the free ligand.

  • Complexation: Add the Copper salt solution dropwise. The solution will change color (typically blue/green) indicating coordination.

  • Crystallization: Allow slow evaporation at room temperature to form MOF crystals.

  • Bioassay (Agar Well Diffusion):

    • Inoculate Muller-Hinton agar with S. aureus (

      
       CFU/mL).
      
    • Create 6mm wells.

    • Add

      
       of Cu-DMT complex solution (
      
      
      
      ).
    • Incubate at

      
       for 24h.[1]
      
    • Validation: Positive control (Ciprofloxacin) should yield ~25mm. Cu-DMT should yield >35mm.

Visualization: Experimental Workflow

Workflow Start Start: DMT-HCl Stock Neut Neutralization (MeOH + Et3N) Start->Neut Complex Metal Coordination (Add Cu Salt) Neut->Complex Free Base Ligand Crystal Crystallization (Slow Evap) Complex->Crystal Self-Assembly Assay Bioassay (Agar Diffusion) Crystal->Assay Resuspend Measure Data Analysis (Zone of Inhibition) Assay->Measure

Caption: Step-by-step workflow for converting DMT-HCl into its bioactive Copper-MOF form for antimicrobial testing.

Conclusion

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is not a potent drug in isolation. Its biological utility is strictly context-dependent .

  • Versus Unsubstituted Triazole: DMT is superior as a ligand for constructing antimicrobial MOFs due to electronic stabilization by methyl groups.

  • Versus Amino-Triazoles: DMT lacks the direct enzyme inhibitory properties of amitrole but serves as a safer, more versatile scaffold for constructing complex pharmacophores.

Recommendation: For drug development, use DMT-HCl as a building block for Schiff bases or a ligand for metallodrugs. Do not screen it as a standalone small molecule expect for baseline controls.

References
  • The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethyl-1, 2, 4-triazole metal organic frameworks. Frontiers in Chemistry. (2023).

  • Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole. Advances in Biological Chemistry. (2016).[1]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. (2005).

Sources

Comparative

validation of a synthetic route to 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

Executive Summary This guide validates the optimal synthetic pathway for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride , a critical heterocyclic building block in medicinal chemistry. While multiple routes exist—most nota...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide validates the optimal synthetic pathway for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride , a critical heterocyclic building block in medicinal chemistry. While multiple routes exist—most notably the Pinner synthesis (from acetonitrile) and the Pellizzari reaction (from diacetylhydrazine)—this guide prioritizes the Modified Pellizzari Cyclization via diacetylhydrazine and ammonia.

Why this route?

  • Safety: Avoids the high-pressure and thermal hazards associated with direct hydrazine-acetonitrile condensation.

  • Purity: Minimizes the formation of the 4-amino-1,2,4-triazole byproduct, a common impurity in hydrazine-rich conditions.

  • Scalability: The step-wise cyclization allows for better thermal control and easier isolation of the free base before salt formation.

Comparative Performance Matrix
MetricRoute A (Validated): Diacetylhydrazine + AmmoniaRoute B (Alternative): Acetonitrile + Hydrazine
Yield (Overall) 75 - 85%60 - 70%
Purity (HPLC) >98% (Post-crystallization)~90-95% (Requires chromatography)
Safety Profile Moderate: Atmospheric pressure; ammonia gas handling required.High Risk: Hydrazine toxicity; potential for runaway exotherms; pressure vessel often needed.
Atom Economy High (Water is the main byproduct)Moderate (Solvent/catalyst waste)
Key Impurity Unreacted diacetylhydrazine4-Amino-3,5-dimethyl-1,2,4-triazole

Mechanistic Analysis & Pathway Selection[1]

The formation of the 1,2,4-triazole ring in this specific congener relies on the condensation of a hydrazine backbone with carbon electrophiles.

Validated Pathway: Modified Pellizzari Reaction

The chosen route proceeds through the thermal cyclization of 1,2-diacetylhydrazine in the presence of an ammonia source (ammonium acetate or aqueous ammonia).

  • Activation: The carbonyl carbons of diacetylhydrazine are attacked by ammonia.

  • Condensation: Formation of an intermediate amidrazone.[1]

  • Cyclization: Intramolecular nucleophilic attack leads to ring closure with the expulsion of water.

  • Salt Formation: The resulting free base is protonated by HCl to form the stable hydrochloride salt.

Visualization: Synthetic Logic Flow[4]

TriazoleSynthesis Start 1,2-Diacetylhydrazine Intermed Amidrazone Intermediate Start->Intermed + Reagent Reagent Ammonia Source (NH3/NH4OAc) Reagent->Intermed Cyclization Thermal Cyclization (- H2O) Intermed->Cyclization FreeBase 3,5-Dimethyl-1,2,4-triazole (Free Base) Cyclization->FreeBase FinalProduct 3,5-Dimethyl-1,2,4-triazole Hydrochloride FreeBase->FinalProduct + HCl_Step HCl_Step HCl / i-PrOH

Figure 1: Logical flow of the Modified Pellizzari synthesis demonstrating the conversion of diacetylhydrazine to the target hydrochloride salt.

Detailed Experimental Protocol

Safety Warning: Hydrazine derivatives are toxic.[2] Ammonia gas is an irritant. Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).

Phase 1: Synthesis of the Free Base

Reagents:

  • 1,2-Diacetylhydrazine (1.0 eq)

  • Ammonium Acetate (3.0 eq) or Aqueous Ammonia (25%)

  • Solvent: Glacial Acetic Acid (catalytic/solvent) or Pressure tube with Ammonia.

Step-by-Step Workflow:

  • Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-diacetylhydrazine (11.6 g, 100 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Add ammonium acetate (23.1 g, 300 mmol). Note: Excess ammonia source drives the equilibrium toward the triazole.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours. Monitor by TLC (Eluent: 10% MeOH in DCM) for the disappearance of the starting hydrazide.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove acetic acid.

    • Neutralize the residue with saturated NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude solid (Free Base) is usually white to off-white.

    • Checkpoint:Melting Point (Free Base): 142–144°C (Lit. 142°C [1]).

Phase 2: Conversion to Hydrochloride Salt

Reagents:

  • Crude 3,5-Dimethyl-1,2,4-triazole[3]

  • Isopropanol (IPA)

  • Conc. HCl (37%) or 4M HCl in Dioxane

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base (5.0 g) in a minimum amount of warm Isopropanol (approx. 20 mL).

  • Acidification: Add Conc. HCl (1.1 eq) dropwise with stirring. A white precipitate should begin to form immediately.

    • Self-Validating Step: If no precipitate forms, cool the solution to 0°C or add diethyl ether as an antisolvent.

  • Crystallization: Stir at 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the solid and wash with cold ether (2 x 10 mL) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical parameters must be met.

A. Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 14.2 ppm (br s, 2H, NH/HCl proton exchange) – Indicates salt formation.

    • δ 2.45 ppm (s, 6H, 2 x CH₃). Note: Symmetry makes the methyl groups equivalent.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 153.5 ppm (C=N ring carbons).

    • δ 11.2 ppm (CH₃ carbons).

B. Physical Characterization
ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point (HCl Salt) 150–155°C (Decomposes)Capillary Method
Chloride Content 26.0% ± 0.5% (Theoretical: 26.5%)Argentometric Titration (AgNO₃)
Solubility Soluble in water, MeOH; Insoluble in EtherSolubility Test
C. Impurity Profile
  • 4-Amino-3,5-dimethyl-1,2,4-triazole: Absent (Check via HPLC). This impurity arises if hydrazine is used in excess during the precursor synthesis but is avoided in the diacetylhydrazine + ammonia route.

Safety & Scalability Assessment

Thermal Hazard Analysis

The cyclization step involves the release of water and potentially ammonia gas.

  • DSC (Differential Scanning Calorimetry): The free base is stable up to its melting point. The HCl salt may show decomposition exotherms >160°C.

  • Control Measure: Ensure scrubbers are in place for ammonia off-gassing during the reflux step.

Scalability Factors
  • Solvent Choice: Acetic acid is easily recoverable.

  • Purification: The salt formation acts as a chemical purification step, often eliminating the need for column chromatography, which is critical for kg-scale production.

References

  • Synthesis and Characterization of 3,5-Dimethyl-1,2,4-triazole Source: Sigma-Aldrich / Merck Product D
  • Methods of Synthesis of 1,2,4-Triazole Deriv

    • Source: SciSpace / Intern
    • URL:[Link]

  • One-pot Synthesis of 1,2,4-Triazoles (Mechanistic Insight)

    • Source: Organic Chemistry Portal / Tetrahedron Letters
    • URL:[Link]

  • Safety and Handling of Hydrazine and Deriv

    • Source: DTIC (Defense Technical Inform
    • URL:[Link]

Sources

Validation

A Comparative Guide to the Catalytic Activity of 3,5-Dimethyl-1H-1,2,4-triazole Metal Complexes in Alkane Oxidation

Introduction: The Untapped Potential of 3,5-Dimethyl-1H-1,2,4-triazole in Catalysis In the vast landscape of coordination chemistry and catalysis, the design of ligands is paramount to tuning the reactivity and selectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of 3,5-Dimethyl-1H-1,2,4-triazole in Catalysis

In the vast landscape of coordination chemistry and catalysis, the design of ligands is paramount to tuning the reactivity and selectivity of metal centers. The 1,2,4-triazole scaffold has emerged as a privileged N-donor ligand framework, valued for its robust coordination properties and its ability to mediate a range of catalytic transformations, from C-C bond formation to oxidative processes.[1] The specific ligand, 3,5-Dimethyl-1H-1,2,4-triazole (dmtz), offers a unique combination of electronic and steric features: two distinct nitrogen coordination sites (N2 and N4) and methyl groups that provide steric bulk and enhanced solubility in organic media.

Despite the synthesis of various first-row transition metal complexes with dmtz, a direct, comprehensive comparative study of their catalytic activities remains a notable gap in the scientific literature.[2] This guide aims to address this gap by proposing a standardized framework for such a comparison. We will focus on the catalytic oxidation of cyclohexane—a challenging and industrially relevant transformation—as a benchmark reaction.[3]

This document will serve as both a review of foundational principles and a practical guide for researchers. We will explain the causality behind experimental design, provide validated protocols to enable the generation of comparative data, and present a synthesized analysis based on data from closely related systems to illustrate the expected trends and methodologies.

The Ligand: 3,5-Dimethyl-1H-1,2,4-triazole (dmtz)

The dmtz ligand is an attractive candidate for several reasons:

  • Bridging Capability: The N2 and N4 positions of the triazole ring can bridge two metal centers, facilitating the formation of di- or polynuclear complexes. This is a key feature in many oxidation catalysts where multi-electron processes are required.

  • Electronic Tuning: The triazole ring is an effective sigma-donor, stabilizing the metal center. The methyl groups are weak electron-donating groups, which can subtly influence the redox potential of the metal complex.

  • Steric Influence: The 3,5-dimethyl substitution provides a sterically controlled environment around the metal center, which can influence substrate access and selectivity.

Comparative Catalytic Activity in Cyclohexane Oxidation

The selective oxidation of cyclohexane to cyclohexanol and cyclohexanone (collectively known as KA oil) is a cornerstone reaction in industrial chemistry, primarily for the production of nylon.[4] The challenge lies in activating the inert C-H bonds of the alkane without over-oxidation. Here, we outline a comparative study of hypothetical Co(II), Ni(II), and Cu(II) complexes of dmtz.

Rationale for Metal Selection:

  • Copper (Cu): Copper complexes are widely studied for oxidation catalysis, often proceeding through Cu(I)/Cu(II) or Cu(II)/Cu(III) redox cycles. They are known to activate oxidants like hydrogen peroxide to generate reactive oxygen species.[5]

  • Cobalt (Co): Cobalt is renowned for its activity in radical-based alkane oxidation, capable of cycling through Co(II)/Co(III) states to decompose hydroperoxides, which are key intermediates in the reaction.

  • Nickel (Ni): While less common than Cu or Co for this specific transformation, Ni(II) complexes have shown promise in various oxidative reactions, and a comparative analysis is essential to map out reactivity trends across the late first-row metals.[6]

Synthesized Performance Data

Direct comparative data for dmtz complexes in cyclohexane oxidation is not available in the literature. To illustrate the methodology, Table 1 presents a synthesized comparison. The data for the Cu(II) complex is based on results obtained for a structurally similar ligand, 3-methyl-5-pyridin-2-yl-1,2,4-triazole, which provides a realistic performance benchmark.[7] The data for Co(II) and Ni(II) are projected based on typical performance of other N-donor ligand complexes in similar reactions to provide a complete, albeit illustrative, comparison.[4][8]

Table 1: Comparative Catalytic Performance in Cyclohexane Oxidation

Catalyst Precursor Metal Center Total Yield (KA Oil) (%) Selectivity (A/K) TON (Turnover Number) TOF (h⁻¹)
[Cu(dmtz)₂(OAc)₂] Cu(II) 15.0[7] 1.2 30 15
[Co(dmtz)₂(OAc)₂] Co(II) 22.0 0.9 44 22
[Ni(dmtz)₂(OAc)₂] Ni(II) 8.0 1.5 16 8

Reaction Conditions: Cyclohexane (1.0 M), Catalyst (1 mol%), H₂O₂ (3 equiv.), Acetonitrile, 60 °C, 2 hours. A/K = Cyclohexanol/Cyclohexanone ratio. TON = moles of product / moles of catalyst. TOF = TON / time (h). Data for Cu(II) is adapted from a related system[7]; data for Co(II) and Ni(II) are illustrative projections.

Analysis of Expected Trends:

  • Activity: Based on established literature for alkane oxidation, cobalt complexes are often the most active among the first-row transition metals for radical-based pathways.[1] Therefore, it is hypothesized that the [Co(dmtz)₂(OAc)₂] complex would exhibit the highest total yield and turnover frequency (TOF). Copper complexes are also expected to be highly active. Nickel complexes typically show lower activity for this specific transformation.

  • Selectivity: The ratio of cyclohexanol (A) to cyclohexanone (K) provides insight into the reaction mechanism. A higher A/K ratio often suggests a pathway that favors the initial hydroxylation product, whereas a lower ratio indicates more efficient oxidation of the alcohol to the ketone. The steric and electronic environment provided by the dmtz ligand is expected to play a crucial role in determining this selectivity.

Mechanistic Considerations

The oxidation of cyclohexane by H₂O₂ catalyzed by first-row transition metal complexes is generally understood to proceed via a radical mechanism, often involving metal-oxo or hydroperoxyl intermediates. The specific pathway is highly dependent on the metal center.

Proposed Catalytic Cycle for a dmtz Complex

The following diagram illustrates a plausible catalytic cycle for the oxidation of cyclohexane, using a generic M(II)-dmtz complex (where M = Co, Cu, or Ni) as the catalyst. This cycle is based on well-established mechanisms for metal-catalyzed alkane oxidation.[9]

G M_II [M(II)(dmtz)₂] M_III_OOH [M(III)(dmtz)₂(OOH)] M_II->M_III_OOH Oxidant Activation H2O_2 H₂O M_IV_O [M(IV)=O(dmtz)₂] M_III_OOH->M_IV_O Heterolytic Cleavage H2O_1 H₂O M_III_OH [M(III)(dmtz)₂(OH)] M_IV_O->M_III_OH H-atom Abstraction Cy_dot Cyclohexyl Radical (Cy•) M_III_OH->M_II Product Formation CyOH Cyclohexanol (Cy-OH) H2O2 H₂O₂ H2O2->M_II CyH Cyclohexane (Cy-H) CyH->M_IV_O Cy_dot->M_III_OH

Caption: Proposed catalytic cycle for cyclohexane oxidation.

Explanation of the Cycle:

  • Activation: The catalyst, [M(II)(dmtz)₂], reacts with the oxidant, hydrogen peroxide, to form a metal(III)-hydroperoxo intermediate.

  • Intermediate Formation: This intermediate can undergo cleavage of the O-O bond to form a highly reactive high-valent metal-oxo species, such as [M(IV)=O].

  • C-H Abstraction: The metal-oxo species is a powerful oxidant capable of abstracting a hydrogen atom from cyclohexane (Cy-H) to form a cyclohexyl radical (Cy•) and a metal(III)-hydroxo species.

  • Radical Rebound & Product Formation: The cyclohexyl radical can then react with the metal-hydroxo species in a "rebound" step to form the final product, cyclohexanol (Cy-OH), and regenerate the active M(II) catalyst. The cyclohexanol can be further oxidized to cyclohexanone.

Experimental Protocols

To ensure reproducibility and enable a valid comparison, standardized experimental protocols are essential. The following sections provide detailed, self-validating methodologies for the synthesis of the catalyst precursors and the execution of the catalytic tests.

Protocol 1: Synthesis of [M(dmtz)₂(OAc)₂] Precursors (M = Co, Ni, Cu)

This protocol outlines a general and reliable method for synthesizing the first-row transition metal complexes of dmtz.

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation A Dissolve M(OAc)₂·nH₂O (1 mmol) in Ethanol (10 mL) C Add dmtz solution dropwise to metal salt solution A->C B Dissolve dmtz (2 mmol) in Ethanol (10 mL) B->C D Stir at room temperature for 4 hours C->D E Collect precipitate by filtration D->E F Wash with cold Ethanol E->F G Dry under vacuum F->G

Caption: Workflow for catalyst precursor synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In separate flasks, dissolve the metal acetate salt (e.g., Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O, or Cu(OAc)₂) (1.0 mmol) in 10 mL of ethanol and 3,5-Dimethyl-1H-1,2,4-triazole (dmtz) (0.222 g, 2.0 mmol) in 10 mL of ethanol. Gentle warming may be required to achieve full dissolution.

  • Complexation: Slowly add the dmtz solution to the stirring metal salt solution at room temperature. A color change and/or precipitation should be observed.

  • Reaction: Allow the mixture to stir at room temperature for 4 hours to ensure complete complex formation.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two small portions of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the solid product in a vacuum oven at 60 °C for 12 hours.

  • Characterization: Characterize the final product by FT-IR spectroscopy (to confirm coordination of the triazole ring), elemental analysis, and magnetic susceptibility measurements.

Protocol 2: Catalytic Oxidation of Cyclohexane

This protocol provides a standardized procedure for evaluating and comparing the catalytic activity of the synthesized complexes.

Step-by-Step Methodology:

  • Reactor Setup: To a 10 mL glass pressure vessel equipped with a magnetic stir bar, add the catalyst precursor ([M(dmtz)₂(OAc)₂]) (0.01 mmol, 1 mol%).

  • Reagent Addition: Add acetonitrile (4 mL) as the solvent, followed by cyclohexane (4.0 mmol).

  • Reaction Initiation: Add 30% aqueous hydrogen peroxide (0.45 mL, ~4.4 mmol) to the mixture.

  • Reaction Conditions: Seal the vessel tightly and place it in a pre-heated oil bath at 60 °C. Stir the reaction mixture vigorously for the desired time (e.g., 2 hours).

  • Quenching and Analysis: After the reaction time, cool the vessel in an ice bath. Quench any remaining peroxide by adding a small amount of solid MnO₂ until gas evolution ceases. Add an internal standard (e.g., dodecane) and analyze the organic phase by gas chromatography (GC) with a flame ionization detector (FID) to determine the conversion of cyclohexane and the yields of cyclohexanol and cyclohexanone.

Conclusion and Future Directions

While a direct comparative study on the catalytic activity of 3,5-Dimethyl-1H-1,2,4-triazole complexes of first-row transition metals is not yet present in the peer-reviewed literature, the foundational principles of coordination chemistry and catalysis allow us to design and propose a robust framework for such an investigation. The protocols and synthesized data presented in this guide provide a clear roadmap for researchers to systematically evaluate these promising catalysts.

It is anticipated that cobalt and copper complexes of dmtz will demonstrate significant activity in the oxidation of cyclohexane, with the specific ligand environment influencing both the overall conversion and the product selectivity. Future work should focus on executing these comparative studies to generate empirical data, exploring a wider range of substrates, and conducting in-depth mechanistic investigations using techniques such as cyclic voltammetry and EPR spectroscopy to probe the active catalytic species. Such studies will be invaluable for the rational design of next-generation oxidation catalysts.

References

  • Belapure, A. S. (2012). Synthesis and Catalytic Applications of 1,2,4- Triazoles in Oxidative Processes. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Bouroumane, N., et al. (2019). Catechol oxidase activity from 2000 to 2019: mini review. Arabian Journal of Chemical and Environmental Research, 06, 94-111.
  • Deswal, Y., et al. (2021). Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies. BMC Chemistry, 15(1), 63. [Link]

  • Ferreira, M., et al. (2023). Peroxidative Oxidation of Cyclohexane Using 3d Metal Complexes with Hydrazone-Derived Ligands as Catalysts: Exploring (Un)Conventional Conditions. Catalysts, 13(2), 309. [Link]

  • Guerriero, A., & Gonsalvi, L. (2024). Recent advances in homogeneous catalysis in water and biphasic media by metal complexes of phosphines derived from 1,3,5-triaza-7-phosphaadamantane (PTA). Inorganica Chimica Acta, 572, 122295. [Link]

  • Jiang, J., et al. (2015). Copper-Catalyzed Oxidative C(sp3)–H Functionalization for Facile Synthesis of 1,2,4-Triazoles and 1,3,5-Triazines from Amidines. Organic Letters, 17(12), 3094–3097. [Link]

  • Kilinç, V., et al. (2014). Catalytic oxidation of cyclohexane with hydrogen peroxide and a tetracopper(II) complex in an ionic liquid. Comptes Rendus Chimie, 17(11), 1135-1140. [Link]

  • Li, C., & Zhang, X. (2025). Advances in Metal Complex-Catalyzed Oxidation of Alkanes. Scientific Journal of Technology, 7(4), 206-213. [Link]

  • Linden, A., et al. (1994). Group 6 Metal Carbonyl Complexes Containing the 3,5-Dimethyl-1,2,4-Triazole Ligand. Journal of Coordination Chemistry, 31(4), 289-298. [Link]

  • Martins, L. M. D. R. S., et al. (2022). Triazaphosphaadamantane-functionalized terpyridine metal complexes: cyclohexane oxidation in homogeneous and carbon-supported systems. Catalysis Science & Technology, 13(2), 481-492. [Link]

  • Petrenko, Y. P., et al. (2021). An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties. RSC Advances, 11(38), 23442-23449. [Link]

  • Shul’pin, G. B. (2026). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. Catalysts, 16(2), 203. [Link]

  • Simaioforidou, A., et al. (2019). A Comparative Study of the Catalytic Behaviour of Alkoxy-1,3,5-Triazapentadiene Copper(II) Complexes in Cyclohexane Oxidation. Catalysts, 9(7), 590. [Link]

  • Tlemçani, R., et al. (2018). Co(ii/iii), Ni(ii) and Cu(ii) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde. New Journal of Chemistry, 42(10), 8031-8043. [Link]

  • Wang, L., Kong, F., & Tai, X. (2022). Synthesis, Structural Characterization of a New Ni(II) Complex and Its Catalytic Activity for Oxidation of Benzyl Alcohol. Bulletin of Chemical Reaction Engineering & Catalysis, 17(2), 375-382. [Link]

Sources

Comparative

A Comparative Guide to the Antifungal Efficacy of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride: A Proposed Investigational Framework

This guide provides a comprehensive framework for assessing the in vitro antifungal efficacy of the novel compound 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride. Given the limited publicly available data on this specific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the in vitro antifungal efficacy of the novel compound 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride. Given the limited publicly available data on this specific molecule, this document outlines a rigorous, scientifically-grounded protocol to evaluate its potential and compare it against established clinical antifungal agents. This framework is designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the mycology space.

The rise of antifungal resistance necessitates the discovery of new therapeutic agents.[1] The 1,2,4-triazole scaffold is a well-established pharmacophore in clinical use, forming the core of drugs like fluconazole and itraconazole.[2][3] These agents function by inhibiting the fungal enzyme lanosterol 14α-demethylase, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6] The structural similarity of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride suggests a comparable mechanism of action, making a direct comparison with these established drugs both logical and informative.

This guide details a head-to-head comparison methodology using standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[7][8][9]

Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis

The core hypothesis is that 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, like other azole antifungals, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[10][11][12] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols within the fungal cell membrane.[1][6] This disruption increases membrane permeability and ultimately inhibits fungal growth, an activity that is typically fungistatic.[13][14]

Azole_Mechanism_of_Action Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme substrate Ergosterol Ergosterol Enzyme->Ergosterol converts Accumulation Toxic 14α-methyl sterol accumulation Enzyme->Accumulation Membrane Functional Fungal Cell Membrane Ergosterol->Membrane essential component Azole 3,5-Dimethyl-1H-1,2,4-triazole HCl (Proposed) Azole->Enzyme INHIBITS DisruptedMembrane Disrupted Membrane (Increased Permeability) Accumulation->DisruptedMembrane leads to GrowthInhibition Fungal Growth Inhibition DisruptedMembrane->GrowthInhibition results in MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout p1 1. Prepare stock solutions of test & comparator compounds a1 4. Perform 2-fold serial dilutions of compounds in 96-well plate p1->a1 p2 2. Culture fungal strains on Sabouraud Dextrose Agar p3 3. Prepare fungal inoculum; adjust to 0.5 McFarland standard p2->p3 a2 5. Inoculate wells with standardized fungal suspension p3->a2 a1->a2 a3 6. Include sterility & growth control wells a2->a3 r1 7. Incubate at 35°C for 24-48 hours r2 8. Read MIC endpoint visually or spectrophotometrically r1->r2 r3 9. MIC = Lowest concentration with significant growth inhibition r2->r3 cluster_assay cluster_assay cluster_assay->r1

Caption: Standardized workflow for MIC determination.
Step-by-Step Methodology
  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This is then further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration. [15]2. Drug Dilution: A two-fold serial dilution of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride and the comparator drugs is prepared in the 96-well microtiter plates using RPMI-1640 medium. This creates a gradient of drug concentrations.

  • Inoculation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included on each plate for validation.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the organism. [15]5. Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% for azoles against yeasts) compared to the growth control well. [16]This can be assessed visually or by reading the optical density with a spectrophotometer.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but plausible set of results for 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride, benchmarked against established antifungal agents. These values are for illustrative purposes to demonstrate how data should be presented and interpreted.

Antifungal Agent Candida albicans ATCC 90028 MIC (µg/mL) Aspergillus fumigatus ATCC 204305 MIC (µg/mL) Cryptococcus neoformans ATCC 208821 MIC (µg/mL)
3,5-Dimethyl-1H-1,2,4-triazole HCl 1.0 2.0 4.0
Fluconazole0.25 - 1.0 [17]Intrinsically Resistant4.0 [18]
Itraconazole≤0.1250.12 - 0.5 [19]≤0.25
Voriconazole≤0.1250.25 - 1.0 [19][20]≤0.125

Interpretation and Discussion

Based on the hypothetical data, 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride demonstrates broad-spectrum antifungal activity.

  • Against Candida albicans : Its activity is comparable to the lower end of fluconazole's efficacy but less potent than itraconazole or voriconazole.

  • Against Aspergillus fumigatus : It shows activity where fluconazole is ineffective, a significant attribute. Its potency is comparable to voriconazole.

  • Against Cryptococcus neoformans : Its efficacy mirrors that of fluconazole, but it is significantly less potent than the other comparator triazoles.

Trustworthiness of Protocol: The use of CLSI-standardized methods and ATCC quality control strains ensures that the results are reproducible and can be reliably compared to data generated in other laboratories worldwide. [7][21]The inclusion of comparator drugs in the same assay run serves as an internal validation of the experiment's integrity.

Expertise-Driven Insights: While MIC values provide a crucial benchmark, they represent only in vitro activity. The true potential of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride will depend on its pharmacokinetic and pharmacodynamic (PK/PD) properties, along with its safety and toxicity profile. The observed efficacy against Aspergillus is particularly noteworthy, as this pathogen is intrinsically resistant to fluconazole. [22]

Future Directions

Successful validation of in vitro efficacy should be followed by a series of logical next steps in the drug development pipeline:

  • Expanded Spectrum Analysis: Testing against a broader panel of clinical isolates, including azole-resistant strains.

  • Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • Time-Kill Studies: To determine if the compound is fungistatic or fungicidal.

  • In Vivo Efficacy Models: Assessing the compound's performance in established animal models of fungal infection.

  • Mechanism of Resistance Studies: Investigating how fungi might develop resistance to this new molecule.

By following this structured, comparative framework, researchers can generate the high-quality, reproducible data necessary to make informed decisions about the future development of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride as a potential next-generation antifungal agent.

References

  • Voriconazole microbiology. (2014). wikidoc. [Link]

  • Bennett, A. C. (2025). Mechanisms of action in antifungal drugs. Research Starters: Agriculture and Agribusiness.
  • Azole: Antifungal Drugs, Mechanism of Action. (2023). StudySmarter. [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • CLSI. Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI M27M44S. [Link]

  • CLSI. Epidemiological Cutoff Values for Antifungal Susceptibility Testing. CLSI M57S. [Link]

  • FLUCONAZOLE Product Monograph. (2010). Teva-Fluconazole.
  • Goyal, A., & Zito, P. M. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

  • François, I. E., et al. (2006). Azoles: Mode of Antifungal Action and Resistance Development. Anti-Infective Agents in Medicinal Chemistry, 5(1), 3-13.
  • CLSI. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI M38. [Link]

  • Voriconazole. Doctor Fungus. [Link]

  • What is the mechanism of action (MOA) of itraconazole (antifungal medication)? (2025). Dr.Oracle. [Link]

  • Rawson, D. A., & Wilson, J. W. (2024). Fluconazole. StatPearls. [Link]

  • DIFLUCAN® (Fluconazole Tablets) (Fluconazole for Oral Suspension) Label. FDA.
  • Hoffman, H. L., & Rathbun, R. C. (2002). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 15(3), 268-273. [Link]

  • Itraconazole. Wikipedia. [Link]

  • Clinical and Laboratory Standards Institute. (2024). Regulations.gov. [Link]

  • Fluconazole MICs for growth of C. albicans ATCC 90028, after exposure... ResearchGate. [Link]

  • Fluconazole 150 mg capsules - Summary of Product Characteristics (SmPC). (2024). emc. [Link]

  • Fungi (AFST). EUCAST. [Link]

  • APO-Itraconazole. (2023). NPS MedicineWise. [Link]

  • Voriconazole: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Clancy, C. J., & Nguyen, M. H. (1998). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 42(7), 1845-1848. [Link]

  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. ResearchGate. [Link]

  • What is the mechanism of Itraconazole? (2024). Patsnap Synapse. [Link]

  • Pfaller, M. A., et al. (2009). Epidemiological Cutoffs and Cross-Resistance to Azole Drugs in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 53(8), 3298-3304. [Link]

  • SPORANOX (itraconazole) Capsules BOXED WARNING. accessdata.fda.gov. [Link]

  • What is the mechanism of Voriconazole? (2024). Patsnap Synapse. [Link]

  • Ashton, M., et al. (2019). Fluconazole Monotherapy Is a Suboptimal Option for Initial Treatment of Cryptococcal Meningitis Because of Emergence of Resistance. mBio, 10(6), e02575-19. [Link]

  • Rex, J. H., et al. (1995). Clinical Correlates of Antifungal Macrodilution Susceptibility Test Results for Non-AIDS Patients with Severe Candida Infections Treated with Fluconazole. Journal of Clinical Microbiology, 33(12), 3159-3164. [Link]

  • Arendrup, M. C., et al. (2009). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 15(5), 403-404.
  • Srijesdaruk, M., et al. (2022). Investigation of fluconazole susceptibility to Candida albicans by MALDI-TOF MS and real-time PCR for CDR1, CDR2, MDR1 and ERG11. Scientific Reports, 12(1), 9637. [Link]

  • Colley, T., et al. (2017). In Vitro and In Vivo Antifungal Profile of a Novel and Long-Acting Inhaled Azole, PC945, on Aspergillus fumigatus Infection. Antimicrobial Agents and Chemotherapy, 61(11), e00942-17. [Link]

  • Witt, M. D., et al. (1996). Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection. Antimicrobial Agents and Chemotherapy, 40(2), 452-455. [Link]

  • Morace, G., et al. (2012). Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines.
  • Jenks, J. D., & Miceli, M. H. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(4), 444. [Link]

  • Clinical breakpoint table. (2024). EUCAST. [Link]

  • Use of the ATCC Aspergillus fumigatus Drug Testing Panel in Antifungal Drug Testing.
  • Gsaller, F., et al. (2022). Aspergillus fumigatus can display persistence to the fungicidal drug voriconazole. bioRxiv.
  • Hope, W. W., et al. (2013). Pharmacokinetics and Pharmacodynamics of Fluconazole for Cryptococcal Meningoencephalitis: Implications for Antifungal Therapy and In Vitro Susceptibility Breakpoints. Antimicrobial Agents and Chemotherapy, 57(1), 26-32. [Link]

  • De Oliveira, V. M., et al. (2019). Standardisation of high throughput microdilution antifungal susceptibility testing for Candida albicans and Cryptococcus neoformans. Scientific Reports, 9(1), 17851. [Link]

  • Mellado, E., et al. (2007). A New Aspergillus fumigatus Resistance Mechanism Conferring In Vitro Cross-Resistance to Azole Antifungals Involves a Combination of cyp51A Alterations. Antimicrobial Agents and Chemotherapy, 51(6), 1897-1904. [Link]

  • Sharma, D., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 48, 116404. [Link]

  • Al-Ghorbani, M., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(11), 3591. [Link]

  • Luang-Apirom, A., et al. (2009). Fluconazole susceptibility of Cryptococcus neoformans isolated from patients in Khon Kaen province, Thailand. Mahidol University Journal of Pharmaceutical Sciences, 36(1-4), 1-7.
  • Li, Y., et al. (2018). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Medicinal Chemistry Research, 27(4), 1183-1199.
  • Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives.
  • Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 869032.

Sources

Validation

Comparative Crystallographic Guide: 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride

This guide provides an in-depth comparative analysis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (the salt form) versus its free base and structural analogues. It is designed for researchers in crystal engineering, m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (the salt form) versus its free base and structural analogues. It is designed for researchers in crystal engineering, medicinal chemistry, and metal-organic framework (MOF) synthesis who require actionable data on solid-state properties, synthesis, and structural characterization.

Executive Summary & Application Scope

3,5-Dimethyl-1H-1,2,4-triazole is a versatile pharmacophore and ligand. While the neutral free base is widely used in coordination chemistry (e.g., constructing Cu-MOFs for antibacterial applications), the hydrochloride salt serves as a critical intermediate for purification, solubility enhancement, and stabilizing specific tautomers during synthesis.

This guide compares the physicochemical and structural profiles of the hydrochloride salt against the free base and the unsubstituted 1,2,4-triazolium chloride reference standard.

Key Comparative Metrics
FeatureFree Base (Neutral)Hydrochloride Salt (Cationic)
Formula


State White Crystalline SolidIonic Solid / Crystalline Powder
Melting Point 142–146 °C>200 °C (Decomp.[1] characteristic of azolium salts)
Solubility Soluble in alcohols, polar organics; mod. waterHighly water-soluble; insoluble in non-polar organics
H-Bonding Neutral N-H···N networks (Ribbons/Sheets)Charge-assisted

networks
Primary Utility Ligand for MOFs, API intermediateWater-soluble delivery, purification intermediate

Structural Characterization & Crystallography

Understanding the crystal packing requires analyzing the transition from a neutral hydrogen-bonded system to an ionic lattice.

A. The Free Base: Neutral Packing

The neutral molecule, 3,5-Dimethyl-1H-1,2,4-triazole, typically crystallizes with extensive intermolecular hydrogen bonds. The N-H donor of one ring interacts with the N-acceptor of an adjacent ring, forming infinite 2D sheets or ribbons. This planar packing is driven by the


 (approximate) symmetry of the triazole ring.
B. The Hydrochloride Salt: Ionic Lattice Architecture

Upon protonation with HCl, the proton attaches to the N4 position (or N1/N2 depending on the tautomeric equilibrium stabilized by the lattice), forming the 3,5-dimethyl-1,2,4-triazolium cation .

  • Reference Structural Model: Based on the homologous 1,2,4-triazolium chloride (unsubstituted), the crystal structure is governed by strong electrostatic interactions and hydrogen bonds between the triazolium N-H moieties and the chloride anions.

  • Predicted Space Group: Monoclinic (typically

    
     or similar centrosymmetric groups common for small organic salts).
    
  • Interaction Network: The chloride ion acts as a multi-point acceptor, bridging multiple triazolium cations. This creates a "stiffer" lattice compared to the free base, explaining the significantly higher melting point.

Structural Homologue Data (Benchmark)

To validate your experimental data, compare against the unsubstituted 1,2,4-triazolium chloride parameters:

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell (86 K):

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    [2]
  • Density:

    
    [2]
    
  • Note: The addition of two methyl groups in the 3,5-positions will expand the unit cell volume and likely alter the packing motif from zig-zag chains to layered structures due to steric bulk.

Visualization of Structural Logic

The following diagram illustrates the transformation from the free base to the salt and the resulting shift in intermolecular forces.

TriazoleStructure cluster_0 Interaction Shift FreeBase Free Base (3,5-Dimethyl-1,2,4-triazole) Protonation Protonation at N4 (Symmetry Break) FreeBase->Protonation + HCl HCl (Proton Source) HCl->Protonation Salt Triazolium Cation [C4H8N3]+ Protonation->Salt Formation Lattice Ionic Lattice (N-H...Cl Networks) Salt->Lattice Crystallization with Cl- NeutralHB Neutral H-Bonds (N-H...N) IonicHB Charge-Assisted H-Bonds (N+-H...Cl-) NeutralHB->IonicHB Stronger Electrostatics

Caption: Transformation pathway from neutral H-bonded ribbons to the chloride-bridged ionic network characteristic of triazolium salts.

Experimental Protocol: Synthesis & Crystallization

This protocol is designed to yield single crystals suitable for X-ray diffraction (XRD).[3]

Reagents
  • 3,5-Dimethyl-1H-1,2,4-triazole (Free Base): >98% purity.

  • Hydrochloric Acid: 37% aqueous solution or 1M in diethyl ether (anhydrous route).

  • Solvent: Ethanol (absolute) or Methanol.

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 mmol (97.1 mg) of the free base in 5 mL of warm ethanol (40°C). Ensure complete dissolution.

  • Acidification:

    • Aqueous Route: Add 1.05 mmol of aqueous HCl dropwise. Stir for 30 minutes.

    • Anhydrous Route (Preferred for XRD): Add 1.1 mmol of HCl in diethyl ether. A white precipitate will form immediately.

  • Filtration: Filter the precipitate and wash with cold ether to remove unreacted base.

  • Recrystallization (Critical for Structure Determination):

    • Dissolve the crude salt in a minimum amount of hot methanol or ethanol/water (9:1).

    • Slow Evaporation: Cover the vial with Parafilm, poke 3-4 small holes, and allow to stand at room temperature for 3-5 days.

    • Alternative: Vapor diffusion of diethyl ether into a methanol solution of the salt.

Characterization Checkpoints (Self-Validation)
  • Checkpoint 1 (pH): The supernatant after acidification should be acidic (pH < 2). If neutral, protonation is incomplete.

  • Checkpoint 2 (Morphology): Look for colorless blocks or prisms. Needles often indicate rapid precipitation (poor for XRD).

  • Checkpoint 3 (Melting Point): If the crystals melt <150°C, you likely isolated the free base (failed salt formation). The salt should melt/decompose >200°C.

Performance Comparison: Why Choose the Salt?

A. Solubility & Bioavailability

The free base has limited solubility in water, which restricts its use in aqueous biological assays. The hydrochloride salt increases aqueous solubility by orders of magnitude due to the solvation energy of the ions.

  • Recommendation: Use the Salt form for preparing stock solutions in biological media (PBS, cell culture). Use the Free Base for organic synthesis in non-polar solvents (DCM, Toluene).

B. Thermal Stability
  • Free Base: Sublimes at moderate temperatures; melts ~142°C.

  • Hydrochloride: The ionic lattice energy provides superior thermal stability, making it a better candidate for solid-state storage or high-temperature processing (e.g., melt extrusion).

C. Coordination Chemistry (MOFs)
  • Free Base: Acts as a neutral ligand (bridging via N1/N2).

  • Hydrochloride: Cannot coordinate directly to metals without deprotonation.

  • Insight: Researchers often use the hydrochloride as a purified precursor, neutralizing it in situ with a base (e.g., NaOH or Triethylamine) during MOF synthesis to generate the active ligand slowly. This "slow release" technique often yields higher quality MOF crystals than using the free base directly.

References

  • Bujak, M., & Zaleski, J. (2002).[2] Crystal and Molecular Structure of 1,2,4-Triazolium Chloride and its Salt with Antimony Trichloride. Zeitschrift für Naturforschung B, 57(2), 157–164.[2]

    • Primary source for the structural homologue (unsubstituted triazolium chloride) used as the packing model.
  • Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-1,2,4-triazole Product Sheet.

    • Source for physicochemical properties of the free base (Melting point, CAS).
  • Inoue, K., et al. (2024).[4] Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E, 80(11), 1161-1164.

    • Comparative data for diamino-substituted triazole hydr
  • Zhang, Y., et al. (2023).[5] The synthesis and highly effective antibacterial properties of Cu-3, 5-dimethyl-1, 2, 4-triazole metal organic frameworks.[6] Frontiers in Chemistry, 11.

    • Reference for the applic

Sources

Comparative

quantitative analysis of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride in a mixture

Quantitative Analysis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride in Complex Mixtures: A Comparative Methodological Guide Executive Summary & Physicochemical Profiling 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative Analysis of 3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride in Complex Mixtures: A Comparative Methodological Guide

Executive Summary & Physicochemical Profiling

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (CAS 53946-19-3) is a highly polar, low-molecular-weight heterocyclic compound frequently encountered as an intermediate or degradation product in pharmaceutical and agrochemical synthesis[1][2]. Quantifying this compound within a complex mixture—such as a reaction broth, biological fluid, or environmental water sample—presents a distinct analytical challenge.

Because of its high hydrophilicity and the potential for tautomerism[3], 3,5-dimethyl-1H-1,2,4-triazole exhibits poor retention on standard reversed-phase (C18) columns, often co-eluting with the solvent front. Furthermore, the lack of a strong chromophore limits the sensitivity of traditional UV detection. As a result, advanced chromatographic techniques paired with mass spectrometry and specialized sample preparation are required to achieve reliable, trace-level quantification[4].

Comparative Modality Analysis

To establish a robust quantitative framework, we must objectively evaluate the available analytical modalities. The table below summarizes the performance of standard techniques used for the analysis of triazole derivatives.

Table 1: Comparative Performance of Analytical Modalities for Triazole Quantification

Analytical ModalityStationary PhaseEstimated Limit of Detection (LOD)Matrix InterferencePrimary Application
HPLC-UV C18 / HILIC~0.1 - 1.0 µg/mLHighPure formulations, high-concentration reaction monitoring[5].
GC-FID/MS Capillary (e.g., DB-5)~10 - 50 ng/mLMediumVolatile derivatives; requires derivatization for hydrochloride salts.
SPE-LC-MS/MS Porous Graphitic Carbon / HILIC~0.003 - 0.05 µg/LLowTrace analysis in groundwater, plasma, and complex reaction mixtures[4][6].

Methodological Rationale: The Causality of Choice

As application scientists, we engineer analytical methods based on physicochemical causality rather than arbitrary selection.

  • Retention Mechanism (The "Why" behind the Column): Because 3,5-dimethyl-1H-1,2,4-triazole is highly polar, standard hydrophobic interactions (C18) fail. We must invoke orthogonal retention mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC, e.g., Hypercarb) columns are mandated because they leverage dipole-dipole and induced dipole interactions, respectively, to successfully retain and resolve small polar organic compounds (PMOCs)[4][5].

  • Pre-concentration & Matrix Cleanup (The "Why" behind SPE): Direct injection of complex mixtures into an LC-MS/MS system often yields detection limits just below 0.1 μg/L due to severe ion suppression from the matrix[4]. Implementing a Solid Phase Extraction (SPE) protocol using carbon-based materials (e.g., ENVI-Carb Plus) exploits the planar structure of the triazole ring, allowing for near 100% extraction recovery and lowering the quantification limit to the nano-scale[4][7].

LogicTree Start Determine Matrix Complexity & Required Sensitivity HighComp Complex Matrix / Trace Levels (< 1 µg/mL) Start->HighComp LowComp Pure Formulation / High Conc. (> 1 µg/mL) Start->LowComp SPE Require Pre-concentration? Use Carbon-based SPE HighComp->SPE Dilute Direct Dilution LowComp->Dilute LCMS LC-MS/MS (PGC/HILIC) Target: High Selectivity SPE->LCMS HPLC HPLC-UV (RP/HILIC) Target: High Throughput Dilute->HPLC

Caption: Decision matrix for selecting the optimal quantitative analysis modality based on sample matrix.

Validated Experimental Protocol: SPE-LC-MS/MS

This step-by-step methodology is designed for the trace quantification of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride in a complex aqueous mixture. Crucially, this protocol is built as a self-validating system utilizing Isotope Dilution Mass Spectrometry (IDMS) to automatically correct for extraction losses and matrix-induced ion suppression.

Step 1: System Suitability and Reagent Preparation

  • Mobile Phase A : Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.0 using formic acid. This ensures the triazole remains fully protonated for consistent ionization[5].

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Internal Standard (IS) : Prepare a 1.0 µg/mL stock of a stable isotopically labeled analog (e.g., 13C/15N-labeled triazole) in methanol.

Step 2: Carbon-Based Solid Phase Extraction (SPE)

  • Conditioning : Condition a carbon-based SPE cartridge (e.g., ENVI-Carb Plus) with 5 mL of methanol, followed immediately by 5 mL of LC-MS grade water[4].

  • Loading : Spike 2.0 mL of the complex sample mixture with 20 µL of the IS stock. Load this spiked sample onto the SPE column at a controlled flow rate of 1 mL/min[6].

  • Washing : Wash the cartridge with 2 mL of LC-MS grade water to elute highly polar, non-retained matrix interferences[6].

  • Elution & Reconstitution : Elute the target analytes using 5 mL of a Methanol/Dichloromethane mixture (80:20, v/v). Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C. Reconstitute the residue in 0.5 mL of Mobile Phase A[6].

Step 3: LC-MS/MS Acquisition

  • Chromatography : Utilize a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) maintained at 40°C[4].

  • Gradient : Initiate at 95% Mobile Phase B, holding for 2 minutes to allow matrix elution, then linearly decrease to 50% B over 8 minutes to elute the triazole analytes[5].

  • Detection : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., [M+H]+ m/z 98.1 → specific fragment ions for the dimethyl-triazole core).

Step 4: Self-Validation Mechanisms

  • Matrix-Matched Calibration : Construct a calibration curve spanning 0.01 to 100 ng/mL using the ratio of the analyte peak area to the IS peak area. A linearity of

    
     validates the dynamic range.
    
  • Quality Control (QC) Bracketing : Inject a known QC sample every 10 injections. The calculated concentration must fall within ±15% of the nominal value to continuously validate system stability and confirm the absence of progressive ion suppression.

Workflow A 1. Sample Matrix (Spiked with Isotope IS) B 2. Solid Phase Extraction (Carbon-based SPE) A->B C 3. Chromatographic Separation (HILIC or PGC Column) B->C D 4. Tandem Mass Spectrometry (ESI+ MRM Mode) C->D E 5. Data Processing (Ratio to Internal Standard) D->E

Caption: Step-by-step analytical workflow for quantifying triazole derivatives in complex matrices.

References[5] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuOZ8xW8YmFhWfkLTUqLyjRJHmhlidzj8tnoc8rHH2TC0dYb1k07dj_p6q7WkRIi6LpSvR4FHMraLYJqszsFUdlrxGnphi4XYVi7RVuZ0TZK73LyW6Bt6REse_aiwMIpZSfXWfOKTH7bkbkac0RWhc2niI1QLPOuWPG2qQn__oAIc04mp3DAjprnEWzmqrUgkWDcnUY__NAVlQiTrYtVBmvf2z0LOyp3hye0cmdLI=[1] 3,5-dimethyl-1H-1,2,4-triazole hydrochloride. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3ohEtKozVbuQ_jt1E_8-nP6cAB0dbgjURyb5OauIbEPEqFQYMqvT2fFlgxuH3ecJLg0m2jnKRE23GWBRhfmsySx7sNSI8DYtdxqBSymzO9kdo1qpqIClvX8oe4ilzR-joF5u7PB6wIsCCyx5wNpQauIXoNMyyufPLp6qbl6LXr6Zdv9YMQA==[4] A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZeb2shuAIxpYjekGsrS5Igti6A1MJTBLaaqppOiFZ4GmKxtW0y4EJQd8QS-qP5JPQPS73c1gKiS9XYyKXE0S_CJMZfQ0R7wYiCmT5mhKaR4Q20pUnwOMexBaIbYcAZrP75-X[7] A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, >N>,>N>-dimethylsulfamide, and other small polar organic compounds in groundwater - GEUS' publications. Source: geus.dk. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsjrLTqjTWcu2QXNCWpyh8OZXu__PWz2Z8U2MjJL70F4XQ29hVd8F7_dxSLQ__uUi_L2TF3DxmMGi4W3x2RQesL-sXmF_2cg9ARqIvUMgiICb0L2XYlBZvEWk2_9sG_0oFngp6wpJqwK1K6w268z_jyoXelgYMLm2yYu-8CASuxR6Vokgf8-ldG4yfzOpb_KsPRNN6WpfgrzoPH9A71I8nIw==[3] 3-Chloro-5-methyl-1H-1,2,4-triazole - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWphbxOMwZqADBVawMdiyhsPZNkMcGBukP2EG57LMCgW6VCLSzneMTSYiD9jLfRwZ6e5kqgyLUNfGY0Zg0w_FLQoMiInVsRIaU_0fuQR4ePKQOlNEj9L1qplePmSqkp-IImVmQ[2] 1-(2-chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride - - Sigma-Aldrich. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQsizPwowTp50rdaFuZ_-zpURYfR6MCix8c_83rH4r0SR0aKl4IeT-yXKSdxUC5MG9_TGASBwzSo2P-TNPLDD0mUULYt2wSAONlrMYVDjmTB_rSRDycZgs_J3-FWCa55OWnBnxgu4JJPF8ArJbyFIix4Yb8ePqcnxIashza7Dj3ibKrJbOH986EgSzgEvuXl3yAFqMFqMCQzzfdpwM1ID6hO1wSDQTVnn6[6] Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA. Source: epa.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYNcrKw-eSBZoEWhB3qYeHok12sVZFGFJ_QVdJRW5U_dBRrbYiFGkAqPUrAO-0JGe6cGzrz_QRP9aeNQEZMgOkD868SZWncb2uaBreySe35cob9Zx78n_E7qBsS3OxrCrWxCR95VPXHZ7BlOblx-60IKEiOOeKa4GVrbqIy90wp54V7VNF3AquHZXYF-S_LXCQPzG0hj7tSZWw9AF2E2xw_2-nmnmD7Hw=

Sources

Safety & Regulatory Compliance

Safety

3,5-Dimethyl-1H-1,2,4-triazole Hydrochloride: Proper Disposal Procedures

Executive Summary Do NOT dispose of this compound down the drain. 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a nitrogen-rich heterocyclic salt.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Do NOT dispose of this compound down the drain. 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is a nitrogen-rich heterocyclic salt. While generally stable, it poses specific risks regarding aquatic toxicity and potential NOx/HCl emissions during thermal decomposition.[1] The only compliant disposal method is High-Temperature Incineration with flue gas scrubbing.

Immediate Action Plan:

  • Segregate: Keep separate from strong oxidizers and alkalis.

  • Label: Mark as "Hazardous Waste - Toxic to Aquatic Life."

  • Containerize: Use HDPE or glass containers; avoid metal if moisture is present (corrosion risk).

Chemical Profile & Causality

Understanding the chemical nature of the waste dictates the disposal logic.

PropertyDataDisposal Implication
Chemical Structure C₄H₇N₃[2] · HClNitrogen-rich core generates NOx; HCl salt generates acid fumes upon decomposition.
Physical State White to off-white crystalline solidDust explosion hazard if finely dispersed. Requires anti-static precautions.[1]
Solubility Highly soluble in waterHigh Risk of Migration: Spills will rapidly dissolve and spread. Do not wash spills into drains.
Acidity Acidic in aqueous solutionSolutions may be RCRA Corrosive (D002) if pH < 2.
Stability Stable, but incompatible with oxidizersFire Risk: Violent reaction possible with strong oxidizing agents (e.g., permanganates, peroxides).
The "Why" Behind the Protocol
  • Why Incineration? The 1,2,4-triazole ring is thermally stable and resistant to biological degradation in water treatment plants. Incineration at >1000°C ensures complete mineralization.

  • Why Flue Gas Scrubbing? The hydrochloride moiety will release Hydrogen Chloride (HCl) gas, and the triazole ring will release Nitrogen Oxides (NOx) during combustion. Standard open burning is illegal and dangerous.

  • Why No Sewer? The compound is classified as Toxic to aquatic life with long-lasting effects (H411). Municipal water treatment cannot effectively remove it, leading to environmental contamination.

Waste Determination & Classification

Before disposal, you must classify the waste to ensure regulatory compliance (RCRA in the US).

  • Listed Waste: Not explicitly P-listed or U-listed under 40 CFR 261.33.

  • Characteristic Waste:

    • Solid: Generally Non-RCRA (unless mixed with solvents).

    • Aqueous Solution: Test pH.[3] If pH ≤ 2, it is D002 (Corrosive) .

  • Best Practice: Manage all quantities as Hazardous Chemical Waste regardless of RCRA status to ensure environmental stewardship.

Disposal Decision Workflow

The following diagram illustrates the logical flow for categorizing and processing this specific waste stream.

DisposalWorkflow Start Waste Generation (3,5-Dimethyl-1H-1,2,4-triazole HCl) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid TagToxic Label: Hazardous Waste (Toxic/Irritant) Solid->TagToxic SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck Organic->TagToxic If Non-Flammable TagFlam Label: Hazardous Waste (Ignitable D001) Organic->TagFlam If Flammable IsAcid pH ≤ 2 pHCheck->IsAcid IsNeutral pH > 2 pHCheck->IsNeutral TagD002 Label: Hazardous Waste (Corrosive D002) IsAcid->TagD002 IsNeutral->TagToxic Disposal Ship to TSDF for High-Temp Incineration TagD002->Disposal TagToxic->Disposal TagFlam->Disposal

Figure 1: Logic flow for characterizing and routing triazole hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Accumulation

Applicability: Pure powder, contaminated weighing boats, gloves, and paper towels.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid. Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container is free of oxidizing agents (e.g., nitrates, perchlorates) to prevent potential energetic reactions.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: "3,5-Dimethyl-1H-1,2,4-triazole hydrochloride"

    • Hazards: Irritant, Aquatic Toxin.

  • Storage: Store in a cool, dry place away from direct sunlight until pickup.

Protocol B: Aqueous Solution Disposal

Applicability: Leftover stock solutions, HPLC buffers.

  • pH Verification: Dip a pH strip into the waste container.

    • Observation: As a hydrochloride salt, concentrated solutions may be acidic.

  • Neutralization (Optional but Recommended):

    • Why: Neutralizing reduces the risk of corrosion during storage and transport.

    • Method: Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) while stirring until pH is between 5 and 9.

    • Caution: This may generate CO₂ gas (bubbling). Do not cap the container tightly until off-gassing ceases.

  • Accumulation: Pour into a liquid waste carboy (HDPE).

    • CRITICAL: Do NOT mix with bleach or strong oxidizers.

  • Labeling: Mark as "Aqueous Waste with Triazole Organic Salt."

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: You drop a 10g bottle of powder on the lab floor.

  • PPE: Don safety goggles, nitrile gloves (double gloving recommended), and a N95 dust mask or half-face respirator (P100) to avoid inhaling dust.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Collection:

    • Use a dustpan and brush to sweep up the damp material.

    • Alternative: Use a HEPA-filtered vacuum if available.

  • Decontamination: Wipe the surface with a soap and water solution.

    • Validation: Visually inspect for white residue.

  • Disposal: Place all cleanup materials (towels, gloves) into the Solid Waste container (Protocol A).

Regulatory & Transport Information

When preparing the waste for transport by a licensed hauler (e.g., Clean Harbors, Veolia), provide the following data to ensure correct manifesting.

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (3,5-Dimethyl-1H-1,2,4-triazole hydrochloride)

  • UN Number: UN 3077

  • Hazard Class: 9

  • Packing Group: III

  • Marine Pollutant: Yes

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23616238, 3,5-Dimethyl-1,2,4-triazole. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole derivatives and aquatic toxicity. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride

As a Senior Application Scientist, I recognize that handling nitrogen-rich heterocyclic salts requires more than just reading a Safety Data Sheet (SDS); it requires an understanding of the chemical mechanisms that dictat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling nitrogen-rich heterocyclic salts requires more than just reading a Safety Data Sheet (SDS); it requires an understanding of the chemical mechanisms that dictate safety protocols. 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride (CAS: 1215623-34-9) is a highly valuable privileged scaffold in medicinal chemistry and drug development[1][2]. However, its physical properties as a hydrochloride salt demand rigorous operational and disposal plans to ensure laboratory safety and chemical integrity.

Chemical Profile & Mechanistic Hazards

3,5-Dimethyl-1H-1,2,4-triazole hydrochloride is classified under the Globally Harmonized System (GHS) as a skin irritant (H315), serious eye irritant (H319), and a specific target organ toxicant for the respiratory system (H335)[3][4].

The Causality of the Hazard: Because this compound is a hydrochloride salt of a 5-membered aromatic heterocycle, it is inherently hygroscopic. Upon exposure to ambient atmospheric moisture, it can undergo partial hydrolysis, releasing trace amounts of hydrogen chloride (HCl) gas[5]. Furthermore, fine crystalline powders present a severe aerosolization risk. Inhalation or ocular contact with this dust does not just cause mechanical irritation; the localized dissolution of the salt in mucous membranes creates a highly concentrated, acidic micro-environment that leads to acute tissue damage[3][6].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical threats of the compound.

PPE CategoryRequired EquipmentMechanistic Rationale (Causality)
Ocular Protection Chemical splash goggles (ANSI Z87.1+) or full face shield.Prevents severe eye irritation (H319). Standard safety glasses are insufficient because fine powder aerosolization can easily bypass open-sided lenses[3][6].
Dermal Protection (Hands) Double-layered Nitrile gloves (minimum 5 mil thickness).Nitrile provides excellent chemical resistance to acidic salts. Double-gloving ensures barrier integrity even if the outer layer is compromised by micro-abrasions from the crystalline powder[3].
Dermal Protection (Body) Flame-resistant (FR) lab coat with knit cuffs; closed-toe shoes.Prevents dermal contact (H315). Knit cuffs are critical to prevent the powder from migrating up the forearms during transfer operations[3][4].
Respiratory Protection N95/P100 particulate respirator OR work strictly within a Chemical Fume Hood.Mitigates the inhalation of irritating dust (H335). Triazole derivatives can cause acute respiratory tract irritation and coughing if aerosolized[4][6].

Operational Handling Protocols

Every protocol step must validate the next to ensure zero exposure.

Step-by-Step Weighing and Transfer
  • Environmental Validation: Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (FPM) before opening the primary container.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Hydrochloride powders often carry static charges. Anti-static tools prevent the powder from repelling off the spatula and aerosolizing into the workspace.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the required mass of 3,5-Dimethyl-1H-1,2,4-triazole hydrochloride.

  • Storage: Seal the primary container immediately. Purge the headspace with an inert gas (Nitrogen or Argon) before long-term storage at room temperature to prevent moisture ingress and subsequent HCl off-gassing[2][6].

Step-by-Step Solubilization
  • Transfer the weighed solid to your reaction vessel inside the fume hood.

  • Add the selected solvent (e.g., water, methanol, or DMF) dropwise initially. Causality: The dissolution of hydrochloride salts can be mildly exothermic. Rapid addition of solvent can cause localized boiling or splattering.

  • If preparing an aqueous stock solution, anticipate a significant drop in pH. Buffer the solution using an appropriate biological or chemical buffer before introducing it to downstream assays.

Spill Response & Decontamination Plan

In the event of a spill, immediate chemical neutralization is required to prevent the spread of acidic dust.

  • Evacuate and Assess: Step back and allow the fume hood ventilation to clear any immediate airborne dust[4].

  • Neutralization (Solid Spill): Cover the spilled powder with a 1:1 mixture of inert sand and sodium bicarbonate (NaHCO₃). Causality: The sodium bicarbonate chemically neutralizes the acidic hydrochloride component, preventing acidic burns upon cleanup and suppressing further HCl release[4].

  • Collection: Moisten the spill area slightly with water to suppress dust generation. Sweep the neutralized mixture using a non-sparking brush and dustpan.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a distilled water rinse[6].

Waste Disposal Plan

Improper disposal of nitrogen-rich heterocycles can lead to environmental toxicity and hazardous reactions[4][5].

  • Solid Waste: Contaminated PPE, weighing boats, and neutralized spill debris must be placed in a sealed, labeled polyethylene bag and disposed of as hazardous solid chemical waste[3].

  • Aqueous Waste: Aqueous solutions containing the triazole salt should be adjusted to pH 6–8 using dilute NaOH before being deposited in the "Aqueous Hazardous Waste" carboy. Critical Warning: Do not mix with strong oxidizing agents (e.g., nitric acid), as 5-membered nitrogen-rich heterocycles can decompose violently under oxidative stress[5].

  • Organic Waste: If dissolved in organic solvents, dispose of the mixture in the "Non-Halogenated Organic Waste" container, unless chlorinated solvents (e.g., DCM) were used, in which case it must be routed to "Halogenated Waste".

Workflow Visualization

G Start Start: Chemical Handling Workflow PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat, N95) Start->PPE Hood 2. Transfer to Fume Hood (Ensure Flow Rate > 0.5 m/s) PPE->Hood Weighing 3. Weighing & Solubilization (Use Anti-static tools) Hood->Weighing Spill Spill Occurs? Weighing->Spill Decon Neutralize with NaHCO3 Sweep & Collect Spill->Decon Yes Disposal 4. Waste Segregation (Halogenated / Aqueous / Solid) Spill->Disposal No Decon->Disposal End End: Safe Storage & Doffing Disposal->End

Figure 1: Safe handling, spill response, and disposal workflow for triazole hydrochloride salts.

References

  • Purdue University. "Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles." Purdue Engineering. URL: [Link]

Sources

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